molecular formula C24H30N6O6S2 B8820906 Fhd-286 CAS No. 2671128-05-3

Fhd-286

Numéro de catalogue: B8820906
Numéro CAS: 2671128-05-3
Poids moléculaire: 562.7 g/mol
Clé InChI: JBLQNFBXKOAIHG-FCEWJHQRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

FHD-286 (Camibirstat) is a first-in-class, highly potent, selective, allosteric, and orally bioavailable small-molecule inhibitor of the BRG1/BRM (SMARCA4/SMARCA2) ATPases . These proteins act as the catalytic engines of the BAF complex, a key chromatin remodeler that governs gene expression programs . By inhibiting these ATPases, this compound disrupts chromatin accessibility and the transcription of genes critical for cancer cell growth and survival, representing a novel mechanism of action for targeting chromatin-related dependencies . In preclinical research, this compound has demonstrated robust anti-tumor activity across a broad range of malignancies, showing particular promise in models of acute myeloid leukemia (AML) . Studies indicate that it induces differentiation and lethality in AML stem and progenitor cells, including those with MLL1 rearrangements (MLL1r) or mutant NPM1 (mtNPM1) . Treatment with this compound leads to reduced chromatin accessibility, repression of key oncogenic drivers like c-Myc and PU.1, and a diminished leukemia-initiating potential . Furthermore, its research value is highlighted in combination studies, where it has shown synergistic lethality with other agents such as BET inhibitors, menin inhibitors, FLT3 inhibitors, and decitabine in AML models, significantly reducing tumor burden and improving survival in vivo . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

2671128-05-3

Formule moléculaire

C24H30N6O6S2

Poids moléculaire

562.7 g/mol

Nom IUPAC

N-[(2S)-1-[[4-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-pyridinyl]-1,3-thiazol-2-yl]amino]-3-methoxy-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide

InChI

InChI=1S/C24H30N6O6S2/c1-15-10-29(11-16(2)36-15)21-7-5-6-18(25-21)20-14-37-24(27-20)28-23(32)19(13-35-3)26-22(31)17-8-9-30(12-17)38(4,33)34/h5-9,12,14-16,19H,10-11,13H2,1-4H3,(H,26,31)(H,27,28,32)/t15-,16+,19-/m0/s1

Clé InChI

JBLQNFBXKOAIHG-FCEWJHQRSA-N

SMILES isomérique

C[C@@H]1CN(C[C@@H](O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)[C@H](COC)NC(=O)C4=CN(C=C4)S(=O)(=O)C

SMILES canonique

CC1CN(CC(O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)C(COC)NC(=O)C4=CN(C=C4)S(=O)(=O)C

Origine du produit

United States

Foundational & Exploratory

FHD-286: An In-Depth Technical Guide on the Mechanism of Action in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FHD-286 is a first-in-class, orally bioavailable small molecule that acts as a potent and selective dual inhibitor of the ATPases BRG1 (SMARCA4) and BRM (SMARCA2), the catalytic subunits of the BAF (mSWI/SNF) chromatin remodeling complex.[1] In preclinical and clinical settings, this compound has demonstrated the ability to induce differentiation and apoptosis in acute myeloid leukemia (AML) cells across a range of genetic subtypes.[2][3] This document provides a comprehensive overview of the mechanism of action of this compound in AML, detailing its effects on critical signaling pathways, summarizing key preclinical and clinical data, and outlining the experimental methodologies used in its evaluation.

Core Mechanism of Action: Dual Inhibition of BRG1/BRM

The BAF chromatin remodeling complex plays a crucial role in regulating gene expression by controlling chromatin accessibility.[1][4] In AML, the BAF complex is essential for maintaining a stem-like, undifferentiated state in blast cells.[5] this compound exerts its anti-leukemic effect by inhibiting the ATPase activity of both BRG1 and BRM, leading to global changes in chromatin accessibility and subsequent modulation of gene transcription.[3] This dual inhibition is critical, as AML cells can exhibit dependency on either or both subunits.[6] By disrupting the function of the BAF complex, this compound effectively reverses the aberrant transcriptional programs that drive leukemogenesis, forcing the AML cells to differentiate and undergo apoptosis.[3][5]

Signaling Pathways Modulated by this compound in AML

The inhibition of BRG1/BRM by this compound leads to the downstream modulation of several key signaling pathways implicated in AML pathogenesis.

Repression of Oncogenic Transcription Factors

Preclinical studies have consistently shown that this compound treatment leads to the downregulation of key oncogenic transcription factors, including c-Myc and PU.1 .[3] These factors are critical for the proliferation and survival of AML blasts. The repression of these transcription factors is a direct consequence of altered chromatin accessibility at their target gene promoters and enhancers.[3]

Induction of Myeloid Differentiation

A hallmark of this compound activity is the induction of myeloid differentiation.[2][3] This is evidenced by the upregulation of the myeloid maturation marker CD11b and morphological changes consistent with differentiation.[1][7] This process is driven by the modulation of transcriptional programs that govern hematopoietic cell fate.

Cell Cycle Arrest and Apoptosis

By inhibiting key cell cycle regulators such as CDK4/6 , this compound can induce cell cycle arrest.[8] Furthermore, the downregulation of anti-apoptotic proteins like BCL2 contributes to the induction of apoptosis in AML cells.[1]

Signaling Pathway of this compound in AML

FHD286_Mechanism cluster_drug Drug Action cluster_target Molecular Target cluster_downstream Downstream Effects FHD286 This compound BRG1_BRM BRG1 (SMARCA4) & BRM (SMARCA2) ATPases FHD286->BRG1_BRM Inhibition BAF BAF Chromatin Remodeling Complex Chromatin Altered Chromatin Accessibility BRG1_BRM->Chromatin Disruption Transcription Modulation of Gene Transcription Chromatin->Transcription Oncogenes Repression of Oncogenes (c-Myc, PU.1) Transcription->Oncogenes Differentiation Induction of Myeloid Differentiation (↑CD11b) Transcription->Differentiation CellCycle Cell Cycle Arrest (↓CDK4/6) Transcription->CellCycle Apoptosis Induction of Apoptosis (↓BCL2) Transcription->Apoptosis

Caption: Mechanism of action of this compound in AML.

Preclinical Data Summary

This compound has demonstrated broad anti-leukemic activity in a variety of preclinical AML models.

Model System Key Findings Reference
AML Cell Lines (MOLM-13, MV4-11, OCI-AML3, etc.) Dose-dependent induction of differentiation at lower concentrations (5-20 nM) and cytotoxicity at higher concentrations (≥90 nM). Upregulation of CD11b and downregulation of c-Myc, PU.1, and BCL2.[1][3][9]
Patient-Derived Xenografts (PDX) Significant reduction in AML burden and improved survival in models of AML with MLL1 rearrangement and mutant NPM1.[3]
Ex vivo Patient Samples Broad efficacy across diverse genetic backgrounds, including those with poor-prognosis mutations like NPM1c, FLT3-ITD, and Inv(3).[1][7]

Clinical Data Summary: Phase 1 Trial (NCT04891757)

A Phase 1, open-label, dose-escalation study of this compound monotherapy was conducted in patients with relapsed or refractory AML and myelodysplastic syndrome (MDS).[10][11]

Parameter Data Reference
Patient Population 40 patients (36 AML, 4 MDS), heavily pre-treated (65% with ≥3 prior therapies).[10][12]
Dose Escalation 2.5 mg, 5 mg, 7.5 mg, and 10 mg once daily.[10]
Maximum Tolerated Dose (MTD) The 10 mg daily dose was not tolerated. Doses up to 7.5 mg daily were tolerated.[10]
Safety and Tolerability Most common treatment-related adverse events (TRAEs) were dry mouth and increased alanine (B10760859) aminotransferase. The most frequent serious TRAE was differentiation syndrome (DS), observed in 15% of patients.[10][12]
Clinical Activity While no objective responses were achieved with monotherapy, reductions in peripheral and bone marrow blasts and evidence of myeloid differentiation were observed across various genotypes.[10][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Viability and Proliferation Assays
  • Method: AML cell lines were seeded in 96-well plates and treated with a dose range of this compound for 7 days. Cell viability was assessed using CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Data Analysis: IC50 values were calculated using a four-parameter logistic curve fit.

Flow Cytometry for Differentiation Markers
  • Method: Cells were treated with this compound for 7-14 days. Following treatment, cells were stained with fluorescently conjugated antibodies against CD11b, CD34, and Ki67. Data was acquired on a BD FACSCanto™ II flow cytometer.

  • Data Analysis: Analysis was performed using FlowJo™ software. Gating strategies were employed to identify specific cell populations and quantify marker expression.

RNA-Sequencing (RNA-Seq)
  • Method: AML cells were treated with this compound or vehicle control. RNA was extracted using the RNeasy Kit (Qiagen). Library preparation was performed using the TruSeq RNA Library Prep Kit (Illumina) and sequencing was conducted on an Illumina NovaSeq platform.

  • Data Analysis: Raw sequencing reads were aligned to the human genome (h.g.19). Differential gene expression analysis was performed using DESeq2. Pathway analysis was conducted using GSEA.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
  • Method: Cells were cross-linked with formaldehyde, and chromatin was sonicated. Immunoprecipitation was performed using antibodies against BRG1 and H3K27Ac. Libraries were prepared and sequenced.

  • Data Analysis: Reads were aligned, and peak calling was performed using MACS2. Differential binding analysis was used to identify regions with altered histone modifications or transcription factor occupancy.[9]

Experimental Workflow for Preclinical Evaluation of this compound

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_lines AML Cell Lines treatment This compound Treatment (Dose Response) cell_lines->treatment patient_samples Primary Patient Samples patient_samples->treatment viability Cell Viability Assays (CellTiter-Glo) treatment->viability flow Flow Cytometry (CD11b, CD34) treatment->flow rnaseq RNA-Sequencing treatment->rnaseq chipseq ChIP-Sequencing (BRG1, H3K27Ac) treatment->chipseq viability->flow viability->rnaseq viability->chipseq pdx Patient-Derived Xenograft Models invivo_treatment This compound Administration pdx->invivo_treatment tumor_burden Tumor Burden Measurement invivo_treatment->tumor_burden survival Survival Analysis invivo_treatment->survival

Caption: Preclinical evaluation workflow for this compound in AML.

Conclusion and Future Directions

This compound represents a novel therapeutic strategy for AML by targeting the fundamental mechanism of chromatin remodeling. Its ability to induce differentiation and apoptosis in a broad range of AML subtypes highlights the dependency of these leukemias on the BAF complex. While monotherapy has shown biological activity, the future of this compound in AML will likely involve combination therapies.[10] The Phase 1 study is now exploring this compound in combination with standard-of-care agents like decitabine (B1684300) and low-dose cytarabine, which may enhance its anti-leukemic efficacy and potentially mitigate the risk of differentiation syndrome.[13] Further research will be crucial to identify predictive biomarkers and optimize combination strategies to fully realize the therapeutic potential of this innovative agent.

References

Camibirstat (FHD-286): A Technical Guide to the Dual Inhibition of BRG1 and BRM in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camibirstat (also known as FHD-286) is a potent and selective, orally bioavailable small molecule inhibitor that targets the ATPase activity of two key proteins in the SWI/SNF chromatin remodeling complex: Brahma-related gene 1 (BRG1), also known as SMARCA4, and Brahma (BRM), also known as SMARCA2.[1][2][3] These two proteins are mutually exclusive catalytic subunits of the BAF (BRG1/BRM-associated factor) complex, which plays a critical role in regulating gene expression by altering the structure of chromatin.[2][3] Dysregulation of the SWI/SNF complex is implicated in a variety of cancers, making its components attractive therapeutic targets.[4] Camibirstat was developed by Foghorn Therapeutics and has been investigated in clinical trials for the treatment of acute myeloid leukemia (AML) and metastatic uveal melanoma.[2][3][5] This technical guide provides an in-depth overview of camibirstat's mechanism of action, its effects on target proteins BRG1 and BRM, and the downstream cellular consequences, supported by experimental data and protocols.

Mechanism of Action

Camibirstat functions as an allosteric inhibitor of the dual ATPases, BRG1 and BRM.[6] By binding to these proteins, camibirstat blocks their ability to hydrolyze ATP, a process essential for the chromatin remodeling activity of the SWI/SNF complex. This inhibition leads to alterations in chromatin accessibility and, consequently, the dysregulation of gene expression programs that are critical for the proliferation and survival of certain cancer cells.[7] Preclinical studies have demonstrated that the inhibition of BRG1 and BRM by camibirstat induces myeloid differentiation, cell cycle arrest, and apoptosis in AML cell lines.[7]

Quantitative Data

The following tables summarize the key quantitative data for camibirstat from biochemical and cellular assays.

Table 1: Biochemical Activity of Camibirstat

Target ProteinAssay TypeIC50 (nM)
BRM (SMARCA2)ATPase Activity Assay~27,000
BRG1 (SMARCA4)ATPase Activity AssayNot explicitly stated, but described as a potent dual inhibitor

Note: The IC50 value for BRM is from the initial high-throughput screening hit that led to the development of this compound. Optimized compounds in the same series demonstrated significantly improved potency.

Table 2: Cellular Activity of Camibirstat in AML Models

Cell Line/ModelAssayEndpointConcentrationEffect
AML Cell LinesProliferation AssayCell ViabilityNot SpecifiedPotent anti-proliferative activity
AML Cell LinesFlow CytometryApoptosisNot SpecifiedInduction of apoptosis
AML Cell LinesFlow CytometryCell CycleNot SpecifiedCell cycle arrest
AML Xenograft ModelIn Vivo EfficacyTumor Growth1.5 mg/kg (daily for 10 days)Significant tumor growth inhibition

Signaling Pathways

The inhibition of BRG1 and BRM by camibirstat initiates a cascade of downstream events, primarily through the modulation of key transcription factors such as MYC and SPI1.

BRG1/BRM-MYC Signaling Axis

There is an antagonistic relationship between the SWI/SNF complex and the oncogenic transcription factor c-MYC.[1][2][4] BRG1 has been shown to directly bind to the MYC promoter and repress its expression.[1][2] By inhibiting the chromatin remodeling activity of BRG1 and BRM, camibirstat disrupts this repression, leading to a decrease in MYC protein levels.[2] The downregulation of MYC, a critical driver of cell proliferation and survival, is a key mechanism contributing to the anti-cancer effects of camibirstat.

BRG1_BRM_MYC_Pathway Camibirstat Camibirstat (this compound) BRG1_BRM BRG1/BRM (SMARCA4/2) ATPases Camibirstat->BRG1_BRM inhibits SWI_SNF SWI/SNF Complex Activity BRG1_BRM->SWI_SNF enables Chromatin Chromatin Remodeling SWI_SNF->Chromatin drives MYC_Promoter MYC Promoter Chromatin->MYC_Promoter represses MYC_Expression MYC Gene Expression MYC_Promoter->MYC_Expression leads to Cell_Proliferation Cell Proliferation & Survival MYC_Expression->Cell_Proliferation promotes

Camibirstat inhibits BRG1/BRM, leading to decreased MYC expression.

BRG1/BRM-SPI1 Signaling Axis

The transcription factor SPI1 (also known as PU.1) is a critical regulator of hematopoietic development and is implicated in AML.[7] Inhibition of the BRG1/BRM ATPases by camibirstat has been shown to primarily affect the SPI1 transcriptional program.[7] This occurs through the regulation of SPI1's genomic occupancy at various enhancer elements, ultimately leading to the downregulation of key SPI1 target genes.[7] This disruption of the SPI1-mediated transcriptional network contributes to the induction of differentiation and anti-leukemic activity observed with camibirstat treatment.

BRG1_BRM_SPI1_Pathway Camibirstat Camibirstat (this compound) BRG1_BRM BRG1/BRM (SMARCA4/2) ATPases Camibirstat->BRG1_BRM inhibits SWI_SNF SWI/SNF Complex Activity BRG1_BRM->SWI_SNF enables Enhancers SPI1-Regulated Enhancers SWI_SNF->Enhancers regulates accessibility of SPI1_Occupancy SPI1 Genomic Occupancy Enhancers->SPI1_Occupancy influences SPI1_Targets SPI1 Target Gene Expression SPI1_Occupancy->SPI1_Targets controls Differentiation Myeloid Differentiation SPI1_Targets->Differentiation promotes Leukemic_Survival Leukemic Cell Survival SPI1_Targets->Leukemic_Survival represses ATPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prep_Mix Prepare Reaction Mix (Buffer, DNA, BRG1/BRM) Add_Inhibitor Add Camibirstat/ Vehicle Prep_Mix->Add_Inhibitor Add_ATP Initiate with ATP Add_Inhibitor->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Add_Reagent Add Malachite Green Reagent Incubate->Add_Reagent Read_Absorbance Measure Absorbance (620 nm) Add_Reagent->Read_Absorbance Calculate_IC50 Calculate % Inhibition & Determine IC50 Read_Absorbance->Calculate_IC50

References

Unveiling the Mechanism: A Technical Guide to FHD-286, a Potent SWI/SNF Chromatin Remodeling Complex Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex is a critical regulator of gene expression, and its dysregulation is implicated in a significant percentage of human cancers. This has made the complex an attractive target for therapeutic intervention. FHD-286 is a first-in-class, orally bioavailable, allosteric dual inhibitor of the ATPase subunits of the SWI/SNF complex, BRG1 (SMARCA4) and BRM (SMARCA2).[1][2][3] By targeting the catalytic engine of the complex, this compound modulates chromatin accessibility and downstream gene expression, leading to anti-tumor activity in various preclinical models, particularly in acute myeloid leukemia (AML) and uveal melanoma.[2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization.

Introduction to the SWI/SNF Complex and this compound

The mammalian SWI/SNF complex is a multi-subunit machinery that utilizes the energy from ATP hydrolysis to remodel chromatin structure.[4] This remodeling activity, which includes nucleosome sliding, ejection, and compositional changes, plays a pivotal role in regulating gene expression by controlling the access of transcription factors to their target DNA sequences. The catalytic activity of the complex is driven by one of two mutually exclusive ATPases: BRG1 (Brahma-related gene 1, encoded by SMARCA4) or BRM (Brahma, encoded by SMARCA2).[2] Mutations and altered expression of SWI/SNF subunit genes are found in approximately 20% of all human cancers, highlighting their importance in tumorigenesis.

This compound emerges as a highly potent and selective small molecule inhibitor that allosterically targets the ATPase activity of both BRG1 and BRM.[1][2] Its mechanism of action is centered on the modulation of aberrant transcriptional programs that drive cancer cell proliferation and survival. Preclinical studies have demonstrated the anti-tumor efficacy of this compound in a range of hematologic and solid tumor models.[3] Clinical investigations have been initiated to evaluate the safety and efficacy of this compound in patients with advanced malignancies, including AML and uveal melanoma.[5]

Mechanism of Action of this compound

This compound functions by inhibiting the ATP-dependent chromatin remodeling activity of the SWI/SNF complex. This leads to alterations in chromatin accessibility at key gene regulatory regions, such as enhancers, and subsequent changes in the expression of critical oncogenic transcription factors and their downstream targets.

In Acute Myeloid Leukemia (AML)

In AML, the anti-leukemic activity of this compound is largely attributed to the downregulation of the master hematopoietic transcription factor SPI1 (also known as PU.1).[2][3] Inhibition of BRG1/BRM by this compound leads to decreased accessibility of SPI1-bound enhancers, resulting in the suppression of the SPI1 transcriptional program.[2] This, in turn, induces myeloid differentiation and apoptosis in AML cells.[6]

FHD_286_AML_Pathway FHD286 This compound SWISNF SWI/SNF Complex (BRG1/BRM) FHD286->SWISNF Inhibition Chromatin Chromatin Accessibility SWISNF->Chromatin Modulation SPI1 SPI1 (PU.1) Chromatin->SPI1 Decreased Binding Downstream Downstream Oncogenic Gene Expression SPI1->Downstream Repression Differentiation Myeloid Differentiation Downstream->Differentiation Apoptosis Apoptosis Downstream->Apoptosis

In Uveal Melanoma

In uveal melanoma, the anti-tumor activity of this compound is linked to the suppression of the MITF (melanocyte inducing transcription factor) and SOX10 (SRY-box transcription factor 10) signaling pathways.[7] These transcription factors are crucial for melanocyte lineage specification and are aberrantly activated in uveal melanoma. Inhibition of BRG1/BRM by this compound is thought to reduce the accessibility of MITF and SOX10 binding sites, leading to the downregulation of their target genes and a less aggressive tumor phenotype.[7]

FHD_286_UM_Pathway FHD286 This compound SWISNF SWI/SNF Complex (BRG1/BRM) FHD286->SWISNF Inhibition Chromatin Chromatin Accessibility SWISNF->Chromatin Modulation MITF_SOX10 MITF / SOX10 Chromatin->MITF_SOX10 Decreased Binding Melanoma_Genes Melanoma-specific Gene Expression MITF_SOX10->Melanoma_Genes Repression Proliferation Tumor Cell Proliferation Melanoma_Genes->Proliferation Survival Tumor Cell Survival Melanoma_Genes->Survival

Quantitative Preclinical and Clinical Data

In Vitro Potency and Cellular Activity

This compound demonstrates potent inhibition of the BRG1 and BRM ATPases and robust anti-proliferative activity in sensitive cancer cell lines.

Parameter Value Assay Reference
BRG1 IC50 <0.050 µM (specifically 0.006 µM)Biochemical ATPase Assay[8]
BRM IC50 <0.050 µM (specifically 0.005 µM)Biochemical ATPase Assay[8]
92-1 Cell Viability GI50 <0.001 µMCellTiter-Glo[8]
MDA-MMTV IC50 0.010 µMCell Proliferation Assay[8]
SBC5 (10d assay) GI50 >25 µMCell Viability Assay[8]
Preclinical In Vivo Efficacy

This compound has shown significant anti-tumor activity in xenograft models of both AML and uveal melanoma.[2][3] In an AML xenograft model, treatment with this compound resulted in dose-dependent tumor regression.[2][9] Doses of 1.5 mg/kg administered once daily were well-tolerated and associated with efficacy in mouse models.[9] In uveal melanoma preclinical models, this compound also demonstrated strong anti-tumor responses.[7]

Clinical Trial Data

Phase 1 clinical trials have been conducted to evaluate the safety and preliminary efficacy of this compound in patients with relapsed/refractory AML (NCT04891757) and metastatic uveal melanoma (NCT04879017).[5]

Metastatic Uveal Melanoma (NCT04879017):

  • Patient Population: 73 patients with metastatic uveal melanoma treated across nine cohorts with continuous or intermittent dosing.[5]

  • Safety: The most common treatment-related adverse events were dysgeusia, fatigue, increased AST, nausea/vomiting, dry mouth, and rash.[10]

  • Efficacy: Of 47 evaluable patients, one patient had a durable partial response (on treatment for over 16 months), and nine patients had stable disease.[10][11] Tumor reductions in target lesions were observed in eight patients, and reductions in circulating tumor DNA (ctDNA) were also noted.[10]

Relapsed/Refractory AML and MDS (NCT04891757):

  • Patient Population: 40 patients with relapsed or refractory AML or MDS.[5][12]

  • Safety: The most common treatment-related adverse event was differentiation syndrome.[5][12] The 10 mg daily dose was not tolerated.[5]

  • Efficacy: While no objective responses were observed with monotherapy, signs of biologic activity, including myeloid differentiation and reductions in peripheral and bone marrow blasts, were seen across various genetic backgrounds.[5][13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of SWI/SNF inhibitors like this compound.

SWI/SNF ATPase Activity Assay (Malachite Green)

This assay quantifies the ATPase activity of the SWI/SNF complex by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

ATPase_Assay_Workflow Start Start Reaction_Mix Prepare Reaction Mix: - Purified SWI/SNF Complex - this compound (varying conc.) - Assay Buffer Start->Reaction_Mix Incubate1 Pre-incubate at 30°C Reaction_Mix->Incubate1 Add_ATP Initiate reaction with ATP Incubate1->Add_ATP Incubate2 Incubate at 30°C Add_ATP->Incubate2 Stop_Reaction Stop with Malachite Green Reagent Incubate2->Stop_Reaction Measure_Abs Measure Absorbance at 620 nm Stop_Reaction->Measure_Abs Calculate_IC50 Calculate IC50 Measure_Abs->Calculate_IC50

Protocol:

  • Prepare Reagents:

    • Assay Buffer: 20 mM HEPES-KOH (pH 7.6), 70 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA.

    • ATP Solution: 10 mM ATP in water.

    • Malachite Green Reagent: Prepare fresh by mixing 3 parts of 0.045% Malachite Green hydrochloride in water with 1 part of 4.2% ammonium (B1175870) molybdate (B1676688) in 4N HCl. Add Tween-20 to a final concentration of 0.01%.

    • Phosphate Standard: Serial dilutions of KH2PO4 (0 to 40 µM).

  • Reaction Setup:

    • In a 96-well plate, add purified SWI/SNF complex (e.g., 5 nM) to the assay buffer.

    • Add serial dilutions of this compound or vehicle control.

    • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate Reaction:

    • Add ATP to a final concentration of 1 mM to start the reaction.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding the Malachite Green Reagent.

    • Incubate at room temperature for 15-20 minutes for color development.

    • Measure the absorbance at 620 nm.

  • Data Analysis:

    • Generate a standard curve using the phosphate standards.

    • Calculate the amount of Pi released in each reaction.

    • Plot the percentage of inhibition versus this compound concentration to determine the IC50 value.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of transcription factors or the locations of specific histone modifications, and how these are altered by this compound treatment.

ChIP_seq_Workflow Start Start: Treat cells with This compound or Vehicle Crosslink Crosslink proteins to DNA (Formaldehyde) Start->Crosslink Lyse_Sonication Cell Lysis and Chromatin Sonication Crosslink->Lyse_Sonication Immunoprecipitation Immunoprecipitation with specific antibody (e.g., anti-SPI1) Lyse_Sonication->Immunoprecipitation Wash_Elute Wash and Elute Protein-DNA complexes Immunoprecipitation->Wash_Elute Reverse_Crosslink Reverse Crosslinks and Purify DNA Wash_Elute->Reverse_Crosslink Library_Prep Prepare Sequencing Library Reverse_Crosslink->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis: Peak Calling, Motif Analysis Sequencing->Data_Analysis

Protocol:

  • Cell Treatment and Crosslinking:

    • Treat cells with this compound or vehicle for the desired time.

    • Crosslink proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating at room temperature for 10 minutes.

    • Quench the reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Resuspend the nuclei in a shearing buffer and sonicate to fragment the chromatin to an average size of 200-500 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., SPI1, SOX10) overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin complexes from the beads.

  • Reverse Crosslinking and DNA Purification:

    • Reverse the crosslinks by incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Perform peak calling to identify regions of enrichment.

    • Compare the binding profiles between this compound-treated and control samples.

RNA Sequencing (RNA-seq)

RNA-seq is used to profile the transcriptome of cells treated with this compound to identify differentially expressed genes and altered signaling pathways.

Protocol:

  • RNA Isolation:

    • Treat cells with this compound or vehicle.

    • Isolate total RNA using a column-based kit or TRIzol extraction.

    • Assess RNA quality and quantity.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.

    • Fragment the RNA.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing:

    • Perform high-throughput sequencing of the prepared library.

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes up- or down-regulated by this compound treatment.

    • Conduct pathway analysis to identify enriched biological processes and signaling pathways.

Flow Cytometry for Myeloid Differentiation Markers

Flow cytometry is used to assess the induction of myeloid differentiation in AML cells following treatment with this compound by quantifying the expression of cell surface markers.

Protocol:

  • Cell Treatment and Staining:

    • Treat AML cells with this compound or vehicle for the desired duration.

    • Harvest the cells and wash with FACS buffer (e.g., PBS with 2% FBS).

    • Stain the cells with fluorescently-conjugated antibodies against myeloid differentiation markers (e.g., CD11b) and stem/progenitor markers (e.g., CD34) for 30 minutes on ice in the dark.

  • Data Acquisition:

    • Wash the cells to remove unbound antibodies.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the cell population of interest based on forward and side scatter.

    • Analyze the expression of the markers on the gated population.

    • Quantify the percentage of cells expressing each marker and the mean fluorescence intensity.

Conclusion

This compound represents a promising therapeutic agent that targets the fundamental mechanism of chromatin remodeling through the inhibition of the SWI/SNF complex's ATPase activity. Its ability to modulate oncogenic transcription programs in AML and uveal melanoma provides a strong rationale for its continued clinical development. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug developers working on SWI/SNF inhibitors and related epigenetic therapies. Further investigation into the downstream effects of this compound and its potential in combination therapies will be crucial in realizing its full therapeutic potential for patients with cancer.

References

Role of BAF complex in cancer progression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the BAF Complex in Cancer Progression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The BRG1/BRM-associated factor (BAF) complex, the mammalian ortholog of the yeast SWI/SNF complex, is a critical ATP-dependent chromatin remodeler that plays a fundamental role in regulating gene expression. Through its ability to modulate chromatin structure, the BAF complex influences a vast array of cellular processes, including differentiation, proliferation, and DNA repair. Large-scale genomic studies have revealed that the subunits of the BAF complex are mutated in approximately 20% of all human cancers, positioning it as a major tumor suppressor entity.[1][2][3][4] This guide provides a comprehensive technical overview of the BAF complex's role in cancer progression, detailing its subunit composition, the functional consequences of mutations, its interplay with key cancer signaling pathways, and methodologies for its study.

The BAF Chromatin Remodeling Complex

Core Function and Subunit Composition

The primary function of the BAF complex is to utilize the energy from ATP hydrolysis to remodel chromatin by sliding, ejecting, or repositioning nucleosomes.[1][3] This action alters the accessibility of DNA to transcription factors and other regulatory proteins, thereby controlling gene expression.[1] The BAF complex is a large, multi-subunit assembly with a modular architecture, broadly organized into a catalytic ATPase module, an actin-related protein (Arp) module, and a "Body" module.[5]

There are three main subtypes of the mammalian BAF complex, each with a distinct subunit composition that dictates its specific functions:

  • Canonical BAF (cBAF): The most prevalent form, involved in a wide range of cellular processes.

  • Polybromo-associated BAF (PBAF): Characterized by the presence of PBRM1, ARID2, and BRD7, it has specialized roles, including in cell division.[1][2][3]

  • Non-canonical BAF (ncBAF or GBAF): A more recently described complex with a unique composition and function, including localization to CTCF sites and promoters.[3][6]

The core of the complex includes a mutually exclusive ATPase subunit, either SMARCA4 (BRG1) or SMARCA2 (BRM), which provides the motor function for chromatin remodeling.[1][7] These ATPases assemble with a diverse array of accessory subunits, with at least 27 genes encoding these components, allowing for combinatorial complexity and tissue-specific functions.[1]

BAF Complex Subunits and Cancer-Associated Mutations

Mutations in genes encoding BAF subunits are a recurrent theme in oncology. These are typically loss-of-function mutations, underscoring the tumor-suppressive role of the complex.[8] The mutation prevalence is cancer-dependent, suggesting context- and subunit-specific effects on complex function.[9][10]

SubunitAssociated CancersMutation FrequencyKey Notes
SMARCA4 (BRG1) Non-Small Cell Lung Cancer (NSCLC), Medulloblastoma~8-12% in NSCLC.[1][7][11][12]Often co-occurs with mutations in TP53, STK11, and KEAP1.[1][7] Loss of SMARCA4 sensitizes cells to CDK4/6 inhibition.[8]
ARID1A Ovarian Clear Cell Carcinoma (OCCC), Endometrial Carcinoma, Gastric Cancer46-57% in OCCC.[4][9][13]Mutations frequently co-occur with alterations in the PI3K/AKT pathway.[3][11][12] Loss of ARID1A can sensitize tumors to BET inhibitors and HDAC inhibitors.[8][13]
PBRM1 Clear Cell Renal Cell Carcinoma (ccRCC)~40% in ccRCC.[6][14]The second most frequently mutated gene in ccRCC after VHL.[14] PBRM1 loss is associated with advanced disease stages.
SMARCB1 (INI1/SNF5) Malignant Rhabdoid Tumors (MRT), Atypical Teratoid/Rhabdoid Tumors (AT/RT)Inactivated in the vast majority of cases.[15][16]Considered a bona fide tumor suppressor; its loss is a defining feature of MRT.[15][17][18] Germline mutations predispose to rhabdoid tumor predisposition syndrome.[15][19]
ARID2 Melanoma, Hepatocellular Carcinoma~20% loss of expression in NSCLC.[20]A subunit specific to the PBAF complex.

Mechanisms of BAF Complex in Cancer Progression

Mutations in BAF subunits contribute to tumorigenesis through several interconnected mechanisms:

  • Transcriptional Dysregulation: The primary consequence of BAF complex inactivation is the aberrant expression of target genes. This includes both the inappropriate silencing of tumor suppressor genes and the activation of oncogenes.[2][8]

  • Disruption of DNA Repair: The BAF complex is involved in DNA damage response pathways. Its dysfunction can lead to genomic instability, a hallmark of cancer.[2][21]

  • Alteration of Chromatin Architecture: BAF mutations lead to a disordered chromatin landscape, affecting higher-order chromatin structure and the function of regulatory elements like enhancers.[2][8]

  • Interference with Key Signaling Pathways: The BAF complex physically and functionally interacts with numerous signaling pathways critical for cell growth, proliferation, and differentiation.

Crosstalk with Major Signaling Pathways

The BAF complex is a central hub that integrates signals from various pathways to regulate gene expression. Its disruption has profound effects on these networks.

3.1.1. BAF Complex and the p53 Pathway

The tumor suppressor p53 relies on the chromatin remodeling activity of the BAF complex to activate its target genes involved in apoptosis and cell cycle arrest. The BAF60a subunit has been identified as a direct mediator of the interaction between the BAF complex and p53.[21][15][22] Disruption of this interaction impairs the p53-dependent DNA damage response.[17]

BAF_p53_Pathway BAF Complex and p53 Pathway Interaction cluster_baf BAF-p53 Interaction DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates BAF_Complex BAF Complex (with BAF60a) p53->BAF_Complex recruits via BAF60a Target_Genes p53 Target Genes (e.g., p21, BAX) BAF_Complex->Target_Genes enables transcription H3K56ac H3K56ac BAF_Complex->H3K56ac recognizes via DPF2 Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis DPF2 DPF2

Caption: Interaction between the BAF complex and the p53 tumor suppressor pathway.

3.1.2. BAF Complex and the PI3K/AKT Pathway

Mutations in the BAF subunit ARID1A frequently co-occur with activating mutations in the PI3K/AKT pathway, particularly in ovarian clear cell and endometrial cancers.[11][12] Loss of ARID1A expression leads to increased phosphorylation and activation of AKT.[7][8] This creates a dependency on the PI3K/AKT pathway, rendering ARID1A-mutant tumors vulnerable to inhibitors of this pathway, an example of synthetic lethality.[7][8]

ARID1A_PI3K_Pathway ARID1A Mutation and PI3K/AKT Pathway ARID1A_WT ARID1A (Wild-Type) PI3K PI3K ARID1A_WT->PI3K represses ARID1A_Mut ARID1A (Mutant/Loss) ARID1A_Mut->PI3K de-repression PIK3CA PIK3CA PIK3CA->PI3K activates PTEN PTEN PTEN->PI3K inhibits AKT AKT PI3K->AKT phosphorylates pAKT p-AKT (Active) Cell_Growth Cell Growth & Survival pAKT->Cell_Growth promotes

Caption: Consequence of ARID1A loss on the PI3K/AKT signaling pathway.

3.1.3. BAF vs. Polycomb Repressive Complex (PRC)

The BAF and Polycomb Repressive Complexes (PRC1 and PRC2) have an antagonistic relationship that is crucial for regulating developmental gene expression. BAF complexes actively evict PRC from chromatin in an ATP-dependent manner, leading to the formation of accessible chromatin and gene activation.[9] Loss of BAF function can lead to aberrant PRC activity and the silencing of tumor suppressor genes, such as CDKN2A (p16).[2]

BAF_Polycomb_Antagonism Antagonism between BAF and Polycomb Complexes BAF_Complex BAF Complex PRC Polycomb Repressive Complex (PRC1/PRC2) BAF_Complex->PRC evicts Chromatin_Open Open Chromatin (Euchromatin) BAF_Complex->Chromatin_Open promotes PRC->BAF_Complex opposes Chromatin_Closed Closed Chromatin (Heterochromatin) PRC->Chromatin_Closed promotes Gene_Activation Gene Activation Chromatin_Open->Gene_Activation Gene_Repression Gene Repression Chromatin_Closed->Gene_Repression

Caption: The antagonistic relationship between BAF and Polycomb complexes.

3.1.4. Other Key Pathways
  • Wnt/β-catenin Pathway: Loss of BAF subunits, particularly SMARCB1, can lead to hyperactivation of the Wnt/β-catenin signaling pathway.[2]

  • Hedgehog Signaling: Inactivation of SMARCB1 in malignant rhabdoid tumors results in aberrant activation of the Hedgehog-Gli pathway.[2]

  • MYC Oncogene: The BAF complex can directly interact with the MYC oncoprotein. This interaction is complex and context-dependent, with BAF acting to both promote and suppress MYC activity in different settings.[2][5][6][10][23][24]

  • RB-E2F Pathway: BAF complexes interact with the retinoblastoma (RB) tumor suppressor to control the E2F family of transcription factors, thereby regulating cell cycle progression.[2]

Experimental Protocols for Studying the BAF Complex

Investigating the BAF complex requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for BAF Subunit Interactions

This protocol is used to identify and confirm protein-protein interactions between BAF subunits or with other proteins.

Methodology:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a gentle, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.[11]

    • Incubate on ice for 10-30 minutes.

    • Clarify the lysate by centrifugation at ~13,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Pre-clearing (Optional):

    • To reduce non-specific binding, incubate the lysate with Protein A/G beads for 30-60 minutes at 4°C.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.[11]

  • Immunoprecipitation:

    • Add a primary antibody specific to a known BAF subunit (the "bait" protein) to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture:

    • Add Protein A/G beads to the lysate-antibody mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot using antibodies against suspected interacting partners (the "prey" proteins).[9]

CoIP_Workflow Co-Immunoprecipitation (Co-IP) Workflow Start Start: Cell Culture Lysis Cell Lysis (Non-denaturing buffer) Start->Lysis Preclear Pre-clearing with Beads (Optional) Lysis->Preclear IP Immunoprecipitation (Add bait-specific antibody) Preclear->IP Capture Immune Complex Capture (Add Protein A/G beads) IP->Capture Wash Wash Beads (Remove non-specific proteins) Capture->Wash Elute Elution (Boil in sample buffer) Wash->Elute Analysis Analysis (SDS-PAGE & Western Blot) Elute->Analysis End End: Identify Interacting Proteins Analysis->End

Caption: A generalized workflow for Co-Immunoprecipitation.

Chromatin Immunoprecipitation (ChIP) for BAF Complex Genomic Localization

ChIP is used to determine the specific genomic loci where BAF complex subunits are bound.

Methodology:

  • Cross-linking:

    • Treat cultured cells with formaldehyde (B43269) (1% final concentration) for 10-15 minutes at room temperature to cross-link proteins to DNA.

    • Quench the reaction with glycine.[12]

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells and isolate the nuclei.

    • Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to a BAF subunit overnight at 4°C.

    • Capture the antibody-chromatin complexes using Protein A/G beads.

  • Washing:

    • Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

  • DNA Purification:

    • Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.

  • Analysis:

    • Analyze the purified DNA by qPCR (ChIP-qPCR) to quantify enrichment at specific target loci or by high-throughput sequencing (ChIP-seq) for genome-wide mapping.[12]

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

ATAC-seq is a powerful technique to map chromatin accessibility genome-wide, providing insights into how BAF complex dysfunction alters the regulatory landscape.

Methodology:

  • Nuclei Isolation:

    • Start with a small number of cells (e.g., 50,000).

    • Lyse the cells in a hypotonic buffer to release intact nuclei.[2]

  • Transposition:

    • Incubate the isolated nuclei with a hyperactive Tn5 transposase pre-loaded with sequencing adapters.

    • The Tn5 transposase will simultaneously fragment the DNA and insert the adapters into accessible, "open" chromatin regions.[4][13]

  • DNA Purification:

    • Purify the "tagmented" DNA fragments.

  • PCR Amplification:

    • Amplify the purified DNA fragments by PCR to add indices and generate a sequencing library.

  • Sequencing and Data Analysis:

    • Perform paired-end high-throughput sequencing.

    • Analyze the data to identify peaks of sequencing reads, which correspond to regions of open chromatin.[3][4]

ATACseq_Workflow ATAC-seq Experimental Workflow Start Start: 50,000 Cells Lysis Cell Lysis & Nuclei Isolation Start->Lysis Tagmentation Transposition (Tagmentation) with Tn5 Transposase Lysis->Tagmentation Purification DNA Purification Tagmentation->Purification Amplification PCR Amplification of Library Purification->Amplification Sequencing High-Throughput Sequencing Amplification->Sequencing Analysis Data Analysis (Peak Calling) Sequencing->Analysis End End: Genome-wide Chromatin Accessibility Map Analysis->End

References

Preclinical Antitumor Activity of FHD-286: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FHD-286 is a first-in-class, orally bioavailable, allosteric small molecule inhibitor that potently and selectively targets the ATPase activity of BRG1 (SMARCA4) and BRM (SMARCA2).[1] These two proteins are the mutually exclusive catalytic subunits of the BAF (SWI/SNF) chromatin remodeling complex, a critical regulator of gene expression.[1][2] In numerous preclinical models, this compound has demonstrated significant antitumor activity across a range of hematologic and solid tumors, most notably in acute myeloid leukemia (AML) and uveal melanoma.[3][4] Its mechanism of action involves the disruption of oncogenic transcriptional programs, leading to cell differentiation, cell cycle arrest, and apoptosis.[4][5] While clinical development in some indications has been discontinued, the preclinical data provide a robust rationale for the continued investigation of BRG1/BRM inhibition as a therapeutic strategy. This document provides an in-depth guide to the preclinical data and methodologies used to evaluate the antitumor activity of this compound.

Mechanism of Action: BAF Complex Inhibition

The BAF (BRG1/BRM-associated factor) complex utilizes the energy from ATP hydrolysis, driven by either its BRG1 or BRM subunit, to remodel chromatin structure.[6] This process modulates DNA accessibility for transcription factors, thereby controlling the expression of genes critical for cell lineage, proliferation, and differentiation.[7] Many cancers, including AML, become dependent on the BAF complex to maintain a stem-like, undifferentiated state.[2][6]

This compound acts as a dual inhibitor of the BRG1 and BRM ATPases. By binding to an allosteric site, it locks the complex in an inactive state, preventing ATP hydrolysis. This leads to genome-wide alterations in chromatin accessibility, particularly at enhancer regions of key oncogenic transcription factors.[4][5] In AML models, this has been shown to repress the expression of critical leukemia drivers such as c-Myc and PU.1, while upregulating genes associated with myeloid differentiation.[5][8]

FHD_286_Mechanism_of_Action cluster_nucleus Cell Nucleus FHD286 This compound BAF BAF Complex (BRG1/BRM) FHD286->BAF Inhibits FHD286->BAF ATP ATP BAF->ATP Hydrolyzes Chromatin_Closed Condensed Chromatin (Oncogenes Inaccessible) BAF->Chromatin_Closed Maintains State Chromatin_Open Open Chromatin (Oncogenes Accessible) BAF->Chromatin_Open Remodels ADP ADP + Pi ATP->ADP Differentiation Myeloid Differentiation & Apoptosis Chromatin_Closed->Differentiation Promotes TFs Oncogenic TFs (e.g., c-Myc, PU.1) Chromatin_Open->TFs Allows Binding Transcription Gene Transcription TFs->Transcription Drives Proliferation Leukemic Proliferation & Survival Transcription->Proliferation Promotes

Caption: Mechanism of Action of this compound.

Preclinical In Vitro Activity

This compound has demonstrated potent and broad activity across a diverse panel of AML cell lines and patient-derived samples. The cellular response is notably dose-dependent; lower concentrations (≤30 nM) primarily induce a differentiation phenotype, while higher concentrations (≥90 nM) are cytoreductive.[7]

Induction of Myeloid Differentiation

A key effect of this compound in AML models is the induction of differentiation, overcoming the characteristic differentiation block of leukemia.[5][7] Extended treatment (7 or more days) with pharmacologically relevant concentrations (e.g., 5-20 nM) leads to a time- and dose-dependent upregulation of the myeloid maturation marker CD11b.[7] This is accompanied by a decrease in proliferation markers (Ki67) and survival proteins (BCL2).[7] Furthermore, RNA sequencing has revealed that this compound treatment upregulates pathways related to functional myeloid cell activities, such as reactive oxygen species (ROS) production and phagocytosis, and can disrupt mRNA splicing.[6]

Synergistic Activity with Standard-of-Care Agents

In vitro studies have shown that this compound acts synergistically with several standard-of-care agents used in AML treatment. This suggests its potential in combination therapies to achieve deeper and more durable responses.

Combination AgentCell Lines / ModelKey FindingSynergy Score (ZIP Method)
Cytarabine Multiple AML Cell LinesSynergistic activity demonstrated in vitro.[9]Not specified
Decitabine Multiple AML Cell LinesSynergistic activity demonstrated in vitro.[9]Not specified
Venetoclax MOLM13, MV4-11, OCI-AML3, PDX cellsSynergistic lethality observed.[10]10 to 33
BET Inhibitor (OTX015) MOLM13, MV4-11, OCI-AML3, PDX cellsSynergistic lethality observed.[10]10 to 33
Menin Inhibitor (SNDX-50469) MOLM13, MV4-11, OCI-AML3, PDX cellsSynergistic lethality observed.[10]10 to 33

Preclinical In Vivo Antitumor Activity

This compound, owing to its favorable oral bioavailability, has demonstrated robust antitumor activity in multiple mouse xenograft models of both AML and uveal melanoma.[1][11]

Acute Myeloid Leukemia (AML) Models

In cell line-derived (CDX) and patient-derived (PDX) xenograft models of AML, oral administration of this compound leads to significant tumor growth inhibition and improved survival.[9][12] Treatment has been shown to be effective across various genetic backgrounds, including those with challenging mutations like MLL-rearrangements or mutant NPM1.[5][7]

Model TypeCell Line / Patient SampleTreatment RegimenTumor Growth Inhibition (TGI)Survival Benefit
CDX MV4-11This compound (1.5 mg/kg, PO, QDx7)Upregulation of CD11b in vivo.[7]Not specified
PDX MLL1-rearranged AMLThis compound (oral gavage, 4-6 weeks)Significant reduction in AML burden.[10][13]Significantly improved overall survival.[10][13]
PDX MLL1r AML with FLT3 mutationThis compound + Decitabine/Venetoclax/OTX015Significantly greater reduction in AML burden vs monotherapy.[10]Significantly greater improvement in survival vs monotherapy.[10]
Uveal Melanoma (UM) Models

UM cell lines show exquisite sensitivity to BRG1/BRM inhibition.[14] In vivo, this compound treatment of UM xenograft models resulted in significant tumor regression at well-tolerated doses.[14] Mechanistically, this compound impacts key melanocyte lineage transcription factors like MITF and SOX10 and can shift the tumor microenvironment towards a less immunosuppressive state.[14][15]

Experimental Protocols

In Vivo AML Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the efficacy of this compound in a cell line-derived AML xenograft model.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints start Day 0: Inoculate NSG mice with AML cells (e.g., MV4-11) subcutaneously randomize Day 14: Tumor volume reaches ~150-200 mm³. Randomize mice into treatment groups (n=8) start->randomize treat Administer Vehicle or this compound (e.g., 1.5 mg/kg, PO, QD) for specified duration (e.g., 5 days on / 2 days off) randomize->treat measure Measure tumor volume (2-3 times/week) and body weight treat->measure endpoint Endpoints: - Tumor Growth Inhibition (TGI) - Survival Analysis - Biomarker analysis of tumors measure->endpoint

Caption: General workflow for an AML xenograft study.
  • Cell Culture: AML cell lines (e.g., MV4-11, OCI-AML2) are cultured in appropriate media (e.g., RPMI-1640 + 10% FBS) under standard conditions (37°C, 5% CO₂).

  • Animal Model: Immunocompromised mice (e.g., NSG) aged 6-8 weeks are used.

  • Cell Inoculation: A suspension of 5-10 million AML cells in 100-200 µL of a mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment: When average tumor volume reaches a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment cohorts. This compound is formulated for oral gavage and administered daily (QD) or as per the study design.[7] A vehicle control group is included.

  • Endpoints: The study concludes when tumors reach a maximum size limit or at a pre-specified time point. Primary endpoints are tumor growth inhibition (TGI) and overall survival. Tumors may be harvested for pharmacodynamic biomarker analysis (e.g., flow cytometry, Western blot).

Flow Cytometry for Myeloid Differentiation (CD11b)

This protocol describes the analysis of CD11b expression in AML cells following in vitro treatment with this compound.

  • Cell Treatment: AML cells are seeded and treated with DMSO (vehicle control) or varying concentrations of this compound (e.g., 5 nM, 10 nM, 20 nM) for an extended period (e.g., 7 to 14 days), with media and drug replenishment every 3-4 days.[7]

  • Cell Harvesting: After treatment, cells are harvested, washed with cold PBS, and counted.

  • Staining: Approximately 0.5-1.0 x 10⁶ cells per sample are resuspended in FACS buffer (e.g., PBS + 2% FBS). Cells are incubated with a fluorescently conjugated anti-human CD11b antibody for 20-30 minutes on ice, protected from light. A viability dye (e.g., Propidium Iodide, DAPI) is included to exclude dead cells.

  • Data Acquisition: Samples are analyzed on a flow cytometer. Data is collected for at least 10,000 live cell events per sample.

  • Gating and Analysis:

    • Gate on single cells using forward scatter area (FSC-A) vs. height (FSC-H).

    • Gate on live cells by excluding cells positive for the viability dye.

    • Within the live, single-cell population, quantify the percentage of CD11b-positive cells and the mean fluorescence intensity (MFI) of CD11b.

Conclusion

The preclinical data for this compound strongly support the therapeutic potential of targeting the BAF chromatin remodeling complex in oncology.[4] As a potent dual inhibitor of BRG1 and BRM, this compound effectively induces differentiation and inhibits proliferation in AML and uveal melanoma models.[5][14] Its demonstrated synergy with existing anticancer agents highlights a promising path forward for combination therapies. The detailed methodologies and data presented herein provide a comprehensive foundation for researchers and drug developers interested in the continued exploration of this therapeutic class.

References

FHD-286: A Technical Guide to a First-in-Class BRG1/BRM Inhibitor for Transcription Factor-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FHD-286 is a first-in-class, potent, selective, and orally bioavailable small molecule that acts as an allosteric dual inhibitor of the ATPase subunits of the BAF chromatin remodeling complex: Brahma-related gene 1 (BRG1/SMARCA4) and Brahma homolog (BRM/SMARCA2).[1][2][3] The BAF (or mSWI/SNF) complex is a critical regulator of gene expression, and its dysregulation is a key dependency in various transcription factor-driven malignancies, including acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), and metastatic uveal melanoma (mUM).[1][4][5] By inhibiting the catalytic engines of the BAF complex, this compound disrupts aberrant transcriptional programs that drive oncogenesis, leading to anti-tumor activity.[1][6] This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, clinical trial data, and key experimental methodologies.

Core Mechanism of Action: Targeting the BAF Chromatin Remodeling Complex

The BAF complex utilizes the energy from ATP hydrolysis, catalyzed by either its BRG1 or BRM subunit, to reposition nucleosomes.[4] This action modulates the accessibility of DNA to transcription factors, thereby controlling gene expression programs essential for cellular differentiation and proliferation.[7] In many cancers, malignant cells become dependent on the BAF complex to maintain an undifferentiated, proliferative state.[5][8]

This compound targets and inhibits the ATPase activity of both BRG1 and BRM.[1] This dual inhibition is critical, as preclinical studies have shown that inhibiting both subunits is required to effectively modulate leukemic transcriptional programs and induce differentiation or apoptosis in AML cells.[4][9][10] The inhibition disrupts the chromatin remodeling process, leading to the downregulation of oncogenic pathways and a subsequent reduction in tumor cell proliferation.[1]

FHD286_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_baf BAF Chromatin Remodeling Complex FHD286 This compound BRG1 BRG1 (SMARCA4) FHD286->BRG1 Inhibits BRM BRM (SMARCA2) FHD286->BRM Inhibits Chromatin Chromatin BRG1->Chromatin Remodels BRM->Chromatin Remodels BAF_subunits Other BAF Subunits AccessibleChromatin Accessible Chromatin Chromatin->AccessibleChromatin OncogenicTFs Oncogenic Transcription Factors AccessibleChromatin->OncogenicTFs Allows Binding Oncogenes Oncogene Expression OncogenicTFs->Oncogenes Activates CellState Undifferentiated, Proliferative State Oncogenes->CellState Maintains

Caption: Mechanism of this compound action on the BAF complex.

Preclinical Evidence

Preclinical investigations have demonstrated the anti-tumor activity of this compound across a range of hematologic and solid tumor models.[6] Efficacy has been shown in xenograft and patient-derived xenograft (PDX) models of AML and uveal melanoma at well-tolerated doses.[6]

Acute Myeloid Leukemia (AML)

In AML models, this compound treatment induces differentiation and loss of viability in AML stem and progenitor cells.[11] The compound shows broad therapeutic utility across AML patient-derived samples, irrespective of mutational background.[6] A key mechanistic insight is the modulation of the hematopoietic transcription factor SPI1, which is critical for hematopoietic development and is implicated in AML oncogenesis.[12] Furthermore, this compound treatment leads to a decline in the expression of FLT3 and its target genes, such as MYC.[11]

Uveal Melanoma (mUM)

In preclinical models of uveal melanoma, this compound demonstrated dose-dependent tumor regression.[5] Mechanistically, treatment has been shown to shift the tumor microenvironment (TME) towards a less immunosuppressive state.[13] This includes a reduction in immunosuppressive cells like FOXP3+ Tregs and PD-L1+ macrophages, suggesting a potential for synergistic activity when combined with immune checkpoint inhibitors like anti-PD-1 antibodies.[13]

Preclinical Efficacy Data
Model SystemCancer TypeKey FindingsReference
In Vitro Cell LinesAMLInduces differentiation and apoptosis; downregulates MYC, SPI1, and FLT3 expression.[11][11]
In Vitro Cell LinesNSCLCInduces apoptosis and cell cycle arrest, irrespective of SMARCA4 mutation status.[14][14]
Xenograft/PDX ModelsAMLDemonstrates robust efficacy and tumor growth inhibition at well-tolerated doses.[6][6]
Xenograft ModelsUveal MelanomaShows dose-dependent tumor regression.[5][5]
Syngeneic Mouse ModelsVariousSynergistic efficacy observed with anti-PD-1 antibodies.[13][13]

Clinical Investigations

This compound has been evaluated in two key Phase 1 clinical trials: one in advanced myeloid malignancies (AML/MDS) and another in metastatic uveal melanoma.

Phase 1 Study in AML and MDS (NCT04891757)

This open-label, dose-escalation study assessed the safety, tolerability, and preliminary clinical activity of this compound monotherapy in patients with relapsed or refractory (R/R) AML or MDS.[4][7]

Patient Population and Dosing:

  • 40 patients with R/R AML (n=36) or MDS (n=4) were enrolled.[4][7]

  • The median age was 65.5 years, with 65% having adverse-risk genetics and 67.5% having received ≥3 prior lines of therapy.[7][15]

  • This compound was administered orally once daily in 28-day cycles at doses of 2.5, 5, 7.5, and 10 mg.[4][15]

Safety and Tolerability:

  • The 10 mg daily dose was not tolerated.[4]

  • The most common serious treatment-related adverse event (TRAE) was differentiation syndrome (DS), reported in 10% of patients by investigators and adjudicated in 15% of patients by an independent committee.[4][15]

  • Dose-limiting toxicities included Grade 3 hyperbilirubinemia (at 5 mg) and Grade 3 muscular weakness (at 10 mg).[7][15]

Clinical Activity:

  • While no objective responses were achieved with monotherapy, signs of anti-leukemic activity were observed.[4][15]

  • Markers of myeloid differentiation, coupled with significant reductions in peripheral and bone marrow leukemic burden, were seen across various cytogenetic and mutational backgrounds.[4][15]

  • 16 patients (15 AML, 1 MDS) achieved a best overall response of stable disease.[7]

  • These findings support the further exploration of this compound in combination with other agents like decitabine (B1684300) or cytarabine.[7][16]

Phase 1 AML/MDS Study (NCT04891757) Summary
Number of Patients 40[4]
Indications Relapsed/Refractory AML or MDS[4]
Dose Levels (QD) 2.5 mg, 5 mg, 7.5 mg, 10 mg[4]
Maximum Tolerated Dose Not tolerated at 10 mg QD[4]
Most Common Serious TRAE Differentiation Syndrome (10-15%)[4][15]
Best Overall Response Stable Disease (16 patients)[7]
Objective Responses 0[4]
Phase 1 Study in Metastatic Uveal Melanoma (NCT04879017)

This study evaluated the safety and efficacy of this compound in patients with metastatic uveal melanoma.[13][17]

Patient Population and Dosing:

  • 73 patients were enrolled across nine cohorts.[17]

  • Doses included continuous daily regimens (2.5, 5, 7.5, 10 mg) and intermittent regimens (10 to 22.5 mg, 1 week on/1 week off).[17]

Safety and Tolerability:

  • The safety and tolerability profile was reinforced.[17]

  • Common TRAEs included dysgeusia, fatigue, AST increase, nausea/vomiting, and rash.[17][18]

  • Common Grade 3 or higher TRAEs included anemia, asthenia, and muscular weakness.[18]

Clinical Activity:

  • Among 47 evaluable patients, one had a durable partial response, remaining on treatment for over 16 months.[17][18]

  • Nine patients had stable disease.[17][18]

  • Tumor reductions in target lesions were observed in eight patients, supported by reductions in circulating tumor DNA (ctDNA).[17][18]

  • Despite these signals of activity, the company does not plan to pursue this indication as a monotherapy.[17]

Phase 1 mUM Study (NCT04879017) Summary
Number of Patients 73[17]
Indication Metastatic Uveal Melanoma[17]
Evaluable Patients 47[17]
Partial Response 1 patient (>16 months duration)[17]
Stable Disease 9 patients[17]
Tumor Reductions 8 patients[17]

Experimental Protocols & Methodologies

The evaluation of this compound involves a range of standard and advanced molecular biology techniques to elucidate its mechanism and efficacy.

FHD286_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_assays Analysis & Assays cluster_outcomes Endpoints & Insights CellLines Cancer Cell Lines (AML, mUM) Treatment Treat with this compound (Dose-Response) CellLines->Treatment AnimalModels Xenograft & PDX Mouse Models AnimalModels->Treatment Viability Cell Viability/ Proliferation Assays Treatment->Viability FlowCyto Flow Cytometry (CD11b, CD34) Treatment->FlowCyto RNAseq RNA-Sequencing Treatment->RNAseq CRISPR CRISPR Screens Treatment->CRISPR TumorGrowth Tumor Growth Measurement Treatment->TumorGrowth Efficacy Determine Efficacy (IC50, TGI) Viability->Efficacy Biomarkers Identify Biomarkers (Differentiation) FlowCyto->Biomarkers MoA Elucidate Mechanism (Gene Expression Changes) RNAseq->MoA Combos Identify Synthetic Lethal Partners CRISPR->Combos TumorGrowth->Efficacy

Caption: A generalized experimental workflow for this compound evaluation.

RNA-Sequencing (RNA-seq)

To assess global changes in gene expression following this compound treatment, RNA-seq is performed on cancer cell lines or patient samples.[8][11]

  • Protocol Outline:

    • Cells are treated with this compound or a vehicle control for a specified time (e.g., 24 hours).[9]

    • Total RNA is extracted and quality is assessed.

    • mRNA is enriched, fragmented, and converted to a cDNA library.

    • Libraries are sequenced using a high-throughput platform.

    • Data is analyzed to identify differentially expressed genes and perform pathway enrichment analysis to understand the biological impact.[11]

Flow Cytometry

This technique is used to quantify cellular markers of differentiation and stemness in response to treatment, particularly in AML.[19]

  • Protocol Outline:

    • Bone marrow or peripheral blood mononuclear cells are isolated from patients or treated cell lines.[19]

    • Cells are incubated with fluorescently-labeled antibodies against specific surface markers (e.g., CD34 for stemness, CD11b for myeloid maturation).[19]

    • Samples are analyzed on a flow cytometer to determine the percentage of cells positive for each marker.[19]

CRISPR-Cas9 Drug Modifier Screens

Genome-wide CRISPR screens are employed to identify genes that, when knocked out, confer sensitivity or resistance to this compound, revealing potential synthetic lethal interactions.[8]

  • Protocol Outline:

    • AML cell lines are transduced with a genome-wide sgRNA library.

    • The cell population is treated with a sub-lethal dose of this compound or a vehicle control.

    • Genomic DNA is extracted after a period of cell growth.

    • sgRNA sequences are amplified and quantified by deep sequencing.

    • Analysis reveals sgRNAs (and thus gene targets) that are depleted or enriched in the this compound-treated population compared to the control.[8]

In Vivo Efficacy Studies

To evaluate anti-tumor activity in a living organism, cell line-derived (CDX) or patient-derived (PDX) xenograft models are used.[5]

  • Protocol Outline:

    • Immunocompromised mice are implanted with human tumor cells or patient tumor fragments.

    • Once tumors are established, mice are randomized into vehicle control and this compound treatment groups.

    • This compound is administered orally at various doses and schedules.[5]

    • Tumor volume and body weight are measured regularly to assess efficacy and tolerability.

    • At the end of the study, tumors may be harvested for pharmacodynamic biomarker analysis.

Conclusion and Future Directions

This compound represents a novel therapeutic strategy that targets a fundamental dependency of certain cancers on the BAF chromatin remodeling complex. Clinical data have confirmed its mechanism of action, demonstrating myeloid differentiation in AML and modest single-agent activity in mUM.[4][17] While monotherapy efficacy has been limited, the safety profile and clear biological activity provide a strong rationale for its continued development in combination therapies.[4][17] Ongoing and future studies will focus on combining this compound with standard-of-care agents, such as hypomethylating agents or chemotherapy in AML, and potentially with immune checkpoint inhibitors in solid tumors, to unlock its full therapeutic potential.[13][20]

References

FHD-286: A Technical Guide to its Effects on Gene Expression Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

FHD-286 is a first-in-class, orally bioavailable, allosteric small-molecule inhibitor that selectively targets the ATPase activity of both BRG1 (SMARCA4) and BRM (SMARCA2)[1][2][3]. These two proteins are the mutually exclusive catalytic subunits of the mammalian SWI/SNF (BAF) chromatin remodeling complex, a master regulator of gene expression[2][4]. By inhibiting the core engine of the BAF complex, this compound disrupts aberrant transcriptional programs that drive oncogenesis in various cancers, including hematologic malignancies and solid tumors[1][5].

This document provides a comprehensive technical overview of the molecular effects of this compound on gene expression. It details the compound's mechanism of action and summarizes its impact on key transcriptional programs in acute myeloid leukemia (AML) and uveal melanoma (UM). Quantitative data from preclinical studies are presented in structured tables, and detailed protocols for key experimental methodologies such as ChIP-seq, RNA-seq, and CRISPR-Cas9 screens are provided to enable replication and further investigation. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex molecular interactions governed by this compound.

Introduction to the BAF Chromatin Remodeling Complex

The mammalian switch/sucrose non-fermentable (mSWI/SNF), or BAF, complex is a multi-subunit protein assembly that utilizes the energy from ATP hydrolysis to modulate the structure of chromatin[4][6]. By repositioning, evicting, or altering the composition of nucleosomes, the BAF complex controls the accessibility of DNA to transcription factors and other regulatory proteins[7]. This function is fundamental to the regulation of gene expression across a wide array of cellular processes, including differentiation, proliferation, and DNA repair[6].

The catalytic activity of the BAF complex is driven by one of two mutually exclusive ATPases: BRG1 (SMARCA4) or BRM (SMARCA2)[2][4]. In numerous cancers, malignant cells become dependent on the activity of these ATPases to maintain oncogenic gene expression programs[7][8]. This dependency makes the BRG1 and BRM ATPases compelling therapeutic targets.

Mechanism of Action of this compound

cluster_0 BAF Complex Function cluster_1 This compound Inhibition BAF BAF Complex (with BRG1/BRM ATPase) Chromatin_Open Open Chromatin (Accessible DNA) BAF->Chromatin_Open Remodels ATP ATP ATP->BAF Energy Chromatin_Closed Closed Chromatin Chromatin_Closed->BAF TF Oncogenic Transcription Factors Chromatin_Open->TF Allows Binding Gene_Expression Oncogenic Gene Expression (Proliferation, Survival) TF->Gene_Expression Drives FHD286 This compound BAF_Inhibited BAF Complex (Inhibited ATPase) FHD286->BAF_Inhibited Inhibits No_Remodeling Chromatin Remains Closed BAF_Inhibited->No_Remodeling No_Expression Gene Repression (Differentiation, Apoptosis) No_Remodeling->No_Expression

Fig. 1: Mechanism of this compound Action. (Max Width: 760px)

Effects on Gene Expression in Acute Myeloid Leukemia (AML)

In preclinical AML models, this compound has demonstrated broad activity across various mutational backgrounds[11]. Its primary effects are the disruption of leukemic stem cell programs and the induction of myeloid differentiation[11][12].

Downregulation of the SPI1 (PU.1) Transcriptional Program

The transcription factor SPI1 (also known as PU.1) is critical for hematopoietic development and is implicated in AML oncogenesis[1]. Preclinical studies show that BAF inhibition with this compound profoundly affects the SPI1 transcriptional program[1]. ChIP-seq analysis in the MOLM13 AML cell line revealed that this compound treatment leads to a significant reduction in BRG1 occupancy on chromatin, particularly at sites enriched for the SPI1/PU.1 binding motif[1]. This displacement of the BAF complex from SPI1-regulated enhancer elements leads to decreased chromatin accessibility (as measured by ATAC-seq) and subsequent downregulation of key SPI1 target genes, including MYC and BCL2[13].

Induction of Myeloid Differentiation

A hallmark of this compound activity in AML is the induction of differentiation[11][12]. Treatment of AML cell lines and patient-derived samples with this compound leads to a time- and dose-dependent upregulation of the myeloid maturation marker CD11b (integrin alpha M, ITGAM)[11][14]. Concurrently, there is a decrease in the expression of hematopoietic stem cell markers like CD34 and proliferation markers such as Ki67[11]. Single-cell RNA sequencing (scRNA-seq) of bone marrow from AML patients treated with this compound confirmed a shift away from a leukemic stem cell (LSC) identity toward a more differentiated, terminal myeloid cell state[9][10].

Disruption of mRNA Splicing

Recent findings suggest that this compound also impacts mRNA splicing[4]. In AML cell lines, treatment with this compound led to the downregulation of the splicing factor HNRNPC. This resulted in the aberrant inclusion of intronic Alu elements into mRNA transcripts, a phenomenon known as exonization, suggesting that disruption of mRNA processing may contribute to the anti-leukemic effects of BRG1/BRM inhibition[4].

cluster_0 Chromatin & Transcriptional Regulation cluster_1 Splicing Regulation cluster_2 Cellular Outcomes in AML FHD286 This compound BRG1_BRM BRG1/BRM ATPase (BAF Complex) FHD286->BRG1_BRM Inhibits Chromatin Reduced Chromatin Accessibility at Enhancers BRG1_BRM->Chromatin HNRNPC Downregulation of HNRNPC BRG1_BRM->HNRNPC Differentiation Induction of Myeloid Differentiation (↑CD11b) BRG1_BRM->Differentiation SPI1 Reduced SPI1/PU.1 Occupancy Chromatin->SPI1 MYC_BCL2 Downregulation of MYC, BCL2, SPI1 SPI1->MYC_BCL2 Proliferation Decreased Proliferation & Survival MYC_BCL2->Proliferation Splicing Disrupted mRNA Splicing (Alu Exonization) HNRNPC->Splicing Splicing->Proliferation

Fig. 2: this compound Signaling Effects in AML. (Max Width: 760px)

Effects on Gene Expression in Uveal Melanoma (UM)

Uveal melanoma is another malignancy highly sensitive to BAF complex inhibition[9]. The mechanism in UM involves the disruption of lineage-specific transcription factors and modulation of the tumor microenvironment.

Downregulation of Lineage-Specific Transcription Factors

Preclinical studies in UM cell line-derived xenograft (CDX) models show that this compound treatment leads to the downregulation of key melanocyte lineage transcription factors, including MITF and SOX10[9]. This is accompanied by a decrease in the expression of their downstream targets and a reduction in proliferation markers like Cyclin D1. Furthermore, this compound treatment was shown to shift the gene expression profile of tumor cells towards a less aggressive phenotype, including the downregulation of PRAME, a marker associated with poor prognosis[9].

Modulation of the Tumor Immune Microenvironment

In a Phase 1 clinical trial for metastatic uveal melanoma (mUM), analysis of peripheral blood from patients treated with this compound revealed changes in gene expression associated with a reduction in immunosuppressive signatures[15]. Notably, a dose-dependent reduction of FOXP3 mRNA, a key marker for regulatory T cells (Tregs), was observed. This was complemented by an increase in transcripts associated with immune activation, such as Granzyme B[15]. These findings suggest that this compound may help to create a more immune-permissive tumor microenvironment.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of this compound.

Table 1: Effect of this compound on Chromatin Occupancy and Super-Enhancers in MOLM13 AML Cells (Data derived from ChIP-seq analysis after 16-hour treatment with 100 nM this compound)

FeatureObservationKey Gene Loci AffectedCitation
BRG1 Occupancy Markedly reduced genome-wide occupancy on chromatin.Significant log2 fold-reduction at loci including WNT2B, TCF4, CLEC12A, CSF1R, CCND2.[6]
H3K27Ac Occupancy Genome-wide reduction in H3K27Ac occupancy, indicating decreased enhancer/promoter activity.Significant log2 fold-increase at loci including CDKN1B, HMOX1, CEBPA, HEXIM1.[1]
Super-Enhancer Rank Reduced ranking (decreased activity).MYC, BCL2, CDK6, CSF1R[1]
Super-Enhancer Rank Increased ranking (increased activity).SPI1, IFNGR1, CDKN1B, HMOX1[1]

Table 2: Selected Differentially Expressed Genes in AML Models Treated with this compound (Data derived from RNA-seq analysis)

GeneRegulation DirectionBiological RoleCell Line/ModelCitation
MYC DownOncogene, ProliferationMOLM13, PDX models[6][13]
BCL2 DownAnti-apoptoticMOLM13, PDX models[6][13]
SPI1 (PU.1) DownHematopoietic TFMOLM13[13]
CDK6 DownCell CycleMOLM13[1]
ITGAM (CD11b) UpMyeloid DifferentiationAML Cell Lines, Patient Samples[4]
HEXIM1 UpTranscriptional RegulatorMOLM13[6]
CDKN1A (p21) UpCell Cycle ArrestPDX models[6]
HNRNPC DownmRNA Splicing FactorEOL1, HL60, MV411, etc.[4]

Table 3: Summary of Gene Expression Changes in Uveal Melanoma Models Treated with this compound (Data derived from RNA-seq and RT-qPCR analysis)

Gene / Gene SetRegulation DirectionBiological ContextModelCitation
MITF DownLineage Transcription FactorUM CDX Models[9]
SOX10 DownLineage Transcription FactorUM CDX Models[9]
PRAME DownPoor Prognosis MarkerUM CDX Models[9]
FOXP3 Down (Dose-dependent)Regulatory T Cell MarkerPatient PBMCs[15]
Granzyme B Up (Dose-dependent)Immune ActivationPatient PBMCs[15]
Type I/II IFN Signaling Enriched (Upregulated)Immune ResponseB16F10 Syngeneic Model[2]
Antigen Presentation Enriched (Upregulated)Immune ResponseB16F10 Syngeneic Model[2]

Detailed Experimental Protocols

The following are representative protocols for key experimental techniques used to study the effects of this compound.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol is adapted from methodologies used to assess BRG1 and H3K27Ac occupancy in AML cells treated with this compound[1][2].

  • Cell Culture and Treatment: MOLM13 cells are cultured in exponential growth phase and treated with 100 nM this compound or DMSO vehicle control for 16 hours.

  • Cross-linking: Cells (approx. 10-20 million per IP) are cross-linked with 1% formaldehyde (B43269) for 10 minutes at room temperature, followed by quenching with 125 mM glycine.

  • Cell Lysis and Chromatin Sonication: Cells are lysed, and nuclei are isolated. Chromatin is sheared to an average size of 200-500 bp using a Covaris sonicator.

  • Immunoprecipitation: Sheared chromatin is incubated overnight at 4°C with primary antibodies against BRG1 or H3K27Ac. Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.

  • Washing and Elution: Beads are subjected to a series of stringent washes to remove non-specific binding. Chromatin is then eluted from the beads.

  • Reverse Cross-linking and DNA Purification: Cross-links are reversed by incubation at 65°C with Proteinase K. DNA is purified using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing: ChIP DNA is used to prepare sequencing libraries (including end-repair, A-tailing, and adapter ligation). Libraries are amplified by PCR and sequenced on an Illumina platform.

  • Data Analysis: Reads are aligned to the human reference genome. Peak calling is performed using software like MACS2. Differential binding analysis and motif analysis are conducted to identify changes in protein occupancy and associated transcription factor binding sites.

cluster_workflow ChIP-seq Experimental Workflow start AML Cells + this compound step1 1. Cross-link (Formaldehyde) start->step1 step2 2. Lyse & Sonicate (Shear Chromatin) step1->step2 step3 3. Immunoprecipitate (Anti-BRG1 or H3K27Ac) step2->step3 step4 4. Reverse Cross-links & Purify DNA step3->step4 step5 5. Library Preparation & Sequencing step4->step5 end 6. Data Analysis (Peak Calling, Motif Analysis) step5->end

Fig. 3: ChIP-seq Experimental Workflow. (Max Width: 760px)
RNA Sequencing (RNA-seq)

This protocol describes a typical workflow for analyzing differential gene expression in this compound-treated cells[2][4].

  • Cell Culture and Treatment: AML cell lines are treated with this compound (e.g., 5-20 nM for 7 days for differentiation studies) or DMSO vehicle control.

  • RNA Extraction: Total RNA is isolated from cell pellets using a TRIzol-based method or a commercial RNA extraction kit. RNA quality and quantity are assessed using a Bioanalyzer or similar instrument.

  • Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers. Second-strand cDNA is synthesized, followed by end-repair, A-tailing, and ligation of sequencing adapters.

  • Sequencing: The final library is amplified via PCR and sequenced on an Illumina NovaSeq or similar platform to generate paired-end reads.

  • Data Analysis: Raw sequencing reads are assessed for quality (e.g., using FastQC). Reads are then aligned to the human reference genome using an aligner like STAR. Gene expression is quantified by counting reads mapped to each gene (e.g., using featureCounts).

  • Differential Expression Analysis: Differential gene expression between this compound-treated and control samples is calculated using a package like DESeq2 or edgeR. This yields log2 fold changes, p-values, and adjusted p-values for each gene.

  • Pathway Analysis: Gene Set Enrichment Analysis (GSEA) or other pathway analysis tools are used to identify biological pathways and hallmark gene sets that are significantly enriched in the differentially expressed gene lists.

Genome-wide CRISPR-Cas9 Screen

This is a representative protocol for a negative selection (dropout) screen to identify genes that are synthetic lethal with this compound, based on methods described for AML cell lines[3][4][7].

  • Cell Line Preparation: An AML cell line (e.g., OCI-AML2) is engineered to stably express the Cas9 endonuclease.

  • Lentiviral Library Transduction: The Cas9-expressing cells are transduced at a low multiplicity of infection (MOI < 0.3) with a pooled genome-wide sgRNA lentiviral library (e.g., Brunello library). This ensures that most cells receive only one sgRNA. A sufficient number of cells are transduced to maintain a high representation of the library (e.g., >500 cells per sgRNA).

  • Puromycin (B1679871) Selection: Transduced cells are selected with puromycin to eliminate non-transduced cells. A sample of cells is collected at this point to serve as the baseline (T=0) reference.

  • Drug Treatment: The cell population is split into two arms: one treated with DMSO (vehicle control) and the other with a sub-lethal concentration of this compound (e.g., EC30).

  • Cell Culture and Passaging: Cells are cultured for a defined period (e.g., 14-21 days), being passaged as needed while maintaining high library representation.

  • Genomic DNA Extraction: At the end of the screen, genomic DNA is extracted from both the control and this compound-treated cell populations.

  • sgRNA Amplification and Sequencing: The sgRNA-containing regions of the genomic DNA are amplified by PCR. The resulting amplicons are sequenced using a high-throughput sequencer.

  • Data Analysis: Sequencing reads are counted for each sgRNA. The change in representation of each sgRNA in the this compound-treated arm relative to the control arm (or the T=0 sample) is calculated. Genes whose sgRNAs are significantly depleted in the this compound-treated cells are identified as potential synthetic lethal targets.

cluster_workflow CRISPR-Cas9 Screen Workflow start Cas9-expressing AML Cells step1 1. Transduce with sgRNA Library start->step1 step2 2. Antibiotic Selection (Collect T=0 Sample) step1->step2 step3a 3a. Treat with DMSO (Control) step2->step3a step3b 3b. Treat with This compound step2->step3b step4 4. Culture for 14-21 Days step3a->step4 step3b->step4 step5 5. Extract gDNA & Sequence sgRNAs step4->step5 end 6. Identify Depleted sgRNAs (Synthetic Lethal Hits) step5->end

Fig. 4: CRISPR-Cas9 Synthetic Lethal Screen Workflow. (Max Width: 760px)

Conclusion

This compound represents a targeted therapeutic strategy that functions by directly inhibiting the core enzymatic machinery of the BAF chromatin remodeling complex. This mechanism leads to profound changes in gene expression in cancer cells dependent on BAF activity. In AML, this compound disrupts oncogenic transcription factor networks, such as the SPI1 program, and potently induces myeloid differentiation. In uveal melanoma, it downregulates key lineage-specific oncogenes and appears to modulate the tumor microenvironment to be more permissive to an anti-tumor immune response. The detailed molecular data and experimental protocols provided herein offer a foundational resource for researchers and drug developers working to further understand and leverage BAF inhibition as a therapeutic approach in oncology.

References

Camibirstat and Myeloid Differentiation: An Examination of Currently Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals investigating the role of the investigational antibody camibirstat (ACU-193) in myeloid differentiation will find a notable absence of direct evidence within publicly accessible scientific literature and clinical trial data. Extensive searches for preclinical or clinical studies evaluating camibirstat's effects on hematopoiesis or the differentiation of myeloid progenitor cells have yielded no specific results. The primary focus of camibirstat's development and investigation remains centered on its potential as a therapeutic for Alzheimer's disease.

Camibirstat is a monoclonal antibody designed to selectively target soluble amyloid-beta (Aβ) oligomers.[1][2][3] These oligomers are considered to be a key toxic species in the pathogenesis of Alzheimer's disease, contributing to synaptic dysfunction and neurodegeneration.[4][5][6] The mechanism of action for camibirstat in the context of Alzheimer's disease is to bind with high selectivity to these Aβ oligomers, thereby preventing their neurotoxic effects.[1][2] Clinical trial data for camibirstat (ACU-193) has focused on safety, tolerability, pharmacokinetics, and its ability to engage with its target in the brain.[7][8]

Indirect Association: Amyloid-beta Oligomers and Myeloid Cells

While there is no direct evidence linking camibirstat to myeloid differentiation, an indirect line of inquiry can be drawn from the interaction between its target, Aβ oligomers, and receptors on myeloid cells. Notably, the Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is a receptor found on the surface of myeloid cells, including microglia in the brain.[9][10] Research has shown that TREM2 can bind to Aβ oligomers, which may in turn modulate the response of these immune cells.[10] Genetic variants in TREM2 are associated with an increased risk of developing Alzheimer's disease, suggesting a role for myeloid cell dysfunction in the disease's pathogenesis.[9][10]

This interaction, however, does not provide data on the differentiation of myeloid cells from their hematopoietic precursors. The existing research focuses on the functional response of mature myeloid cells (specifically microglia) to Aβ oligomers in the context of neuroinflammation. There is no information to suggest that camibirstat's neutralization of Aβ oligomers would have a direct or indirect role in the complex process of myeloid differentiation from hematopoietic stem and progenitor cells.

Myeloid Cells in the Broader Context of Disease

Myeloid cells, including macrophages, dendritic cells, and myeloid-derived suppressor cells (MDSCs), are critical components of the immune system and play a significant role in various diseases, including cancer.[11][12] They are key regulators of both steady-state and demand-adapted hematopoiesis.[13] The differentiation and function of these cells are tightly regulated by a complex network of cytokines, growth factors, and signaling pathways.

Several therapeutic agents have been developed to specifically target myeloid cell differentiation and function, particularly in the context of myeloid malignancies and as a component of cancer immunotherapy. For instance, histone deacetylase inhibitors (HDACi) like vorinostat (B1683920) have been shown to induce apoptosis and differentiation in myeloid leukemia cells.[14][15] Similarly, entinostat, another HDACi, can modulate the function of myeloid-derived suppressor cells to enhance anti-tumor immunity.[16] These examples highlight that therapeutic intervention in myeloid differentiation is an active area of research, but one that is distinct from the known mechanism and therapeutic indication of camibirstat.

Conclusion

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of FHD-286 in AML Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

FHD-286 is a potent and selective dual inhibitor of the BAF chromatin remodeling complex ATPases, BRG1 (SMARCA4) and BRM (SMARCA2)[1][2]. The BAF complex is a critical regulator of chromatin structure and gene expression, and its dysregulation is implicated in various cancers, including Acute Myeloid Leukemia (AML)[1]. In AML, the BAF complex is thought to maintain an undifferentiated state, and its inhibition by this compound can overcome this block, leading to myeloid differentiation and reduced cell viability[1][3]. At lower concentrations (≤30 nM), this compound primarily induces differentiation, while higher concentrations (≥90 nM) are generally cytoreductive[1].

These application notes provide detailed protocols for key in vitro assays to characterize the effects of this compound on AML cell lines, including the assessment of cell viability, cell cycle progression, apoptosis, and protein expression.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on AML cell lines.

Table 1: this compound-Mediated Effects on Cell Viability in AML Cell Lines

Cell LineGenetic BackgroundIC50 (nM)AssayReference
MOLM13MLL-AF9< 10Not Specified[2]
MV4-11FLT3-ITDNot SpecifiedNot Specified[4]
EOL-1EOL-1Not SpecifiedNot Specified[4]
OCI-AML2Not SpecifiedNot SpecifiedNot Specified[4]
HL-60Not SpecifiedNot SpecifiedNot Specified[4]

Note: Specific IC50 values were not detailed in the provided search results, but a value of <10 nM was noted for highly responsive cell lines.

Table 2: Effect of this compound on Cell Differentiation and Proliferation Markers

Cell LineTreatment ConcentrationDurationEffectReference
Multiple AML Cell Lines5-20 nM7+ daysTime- and dose-dependent upregulation of CD11b[1]
HL-60Not SpecifiedNot SpecifiedCD11b+ cells show reduced proliferation (downregulation of Ki67)[4]
OCI-AML3, MOLM135-20 nM7 daysIncreased percentage of morphologically differentiated cells[5]

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from standard procedures for the CellTiter-Glo® Luminescent Cell Viability Assay, which determines the number of viable cells in culture based on the quantification of ATP.

Materials:

  • AML cell lines (e.g., MOLM13, MV4-11, HL-60)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture AML cells to a logarithmic growth phase.

    • Determine the optimal cell seeding density to ensure a linear relationship between cell number and luminescent signal.

    • Seed cells in opaque-walled multiwell plates in a final volume of 100 µL (96-well) or 25 µL (384-well) of culture medium[6]. Include wells with medium only for background measurements.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Add the desired concentrations of this compound to the experimental wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Assay Execution:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes[6][7].

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL of reagent to 100 µL of medium for a 96-well plate)[6].

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis[7].

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal[7].

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (medium only) from all experimental wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the cell viability against the log concentration of this compound to determine the IC50 value using a suitable software.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in AML cell lines treated with this compound using propidium (B1200493) iodide (PI) staining.

Materials:

  • Treated and control AML cells

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% Ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture and treat AML cells with this compound at desired concentrations and for the desired duration (e.g., 24 or 48 hours).

    • Harvest approximately 1 x 10^6 cells per sample by centrifugation at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells[8].

    • Incubate the cells at -20°C for at least 2 hours (or overnight)[8].

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol[8].

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide[8][9].

    • Incubate for 30 minutes at 37°C in the dark[8].

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Acquire at least 20,000 events per sample[8].

    • Use a linear scale for the PI signal to resolve the G0/G1, S, and G2/M peaks[8].

    • Analyze the DNA content histograms using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol details the detection of apoptosis in this compound-treated AML cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Treated and control AML cells

  • Cold PBS

  • 1X Annexin V Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture and treat AML cells with this compound at desired concentrations and for the desired duration (e.g., 48 hours).

    • Harvest approximately 1-5 x 10^5 cells per sample by centrifugation at 300-400 x g for 5 minutes at 4°C.

    • Wash the cells by resuspending the pellet in 1 mL of cold PBS and centrifuging again. Aspirate the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer[10].

    • Add 5 µL of Annexin V-FITC to the cell suspension[8][10].

    • Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark[8][10].

    • Add 5 µL of PI staining solution to the cell suspension[10].

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube[8][10].

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour)[10].

    • Set up the flow cytometer to detect FITC fluorescence (FL1 channel) and PI fluorescence (FL2 or FL3 channel)[10].

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI for compensation and gating[10].

    • Acquire data for each sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative[10].

    • Early apoptotic cells: Annexin V-positive and PI-negative[10].

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Western Blotting for BAF Complex Subunits

This protocol outlines the procedure for detecting the expression levels of BAF complex subunits, such as BRG1 and BRM, in AML cells following treatment with this compound.

Materials:

  • Treated and control AML cells

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BRG1, anti-BRM, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer.

    • Scrape adherent cells or agitate suspension cells for 30 minutes at 4°C[11].

    • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C[11].

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation:

    • Take an equal amount of protein for each sample (e.g., 20-30 µg) and add an equal volume of 2x Laemmli sample buffer[11].

    • Boil the samples at 95°C for 5 minutes[11].

  • SDS-PAGE and Transfer:

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-BRG1) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature[11].

    • Wash the membrane three times for 5 minutes each with TBST.

  • Detection:

    • Add the chemiluminescent substrate and acquire the signal using an imaging system.

    • Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

Visualizations

FHD286_Signaling_Pathway FHD286 This compound BAF_complex BAF (SWI/SNF) Complex (BRG1/BRM ATPases) FHD286->BAF_complex inhibits Chromatin Chromatin Remodeling BAF_complex->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Myc Repression of c-Myc and other oncogenes Gene_Expression->Myc Diff_Genes Induction of Differentiation Genes (e.g., CD11b) Gene_Expression->Diff_Genes Viability Decreased Cell Viability & Proliferation Myc->Viability leads to Differentiation Myeloid Differentiation Diff_Genes->Differentiation promotes Differentiation->Viability Apoptosis Induction of Apoptosis Viability->Apoptosis

Caption: this compound Signaling Pathway in AML.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis AML_cells AML Cell Lines (e.g., MOLM13, MV4-11) Treatment Treat with this compound (Dose-response & Time-course) AML_cells->Treatment Viability Cell Viability (CellTiter-Glo) Treatment->Viability CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot (BRG1/BRM, c-Myc) Treatment->WesternBlot IC50 IC50 Determination Viability->IC50 CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist ApoptoticCells Quantification of Apoptosis Apoptosis->ApoptoticCells ProteinLevels Protein Expression Levels WesternBlot->ProteinLevels

References

Application Notes and Protocols for Camibirstat in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Camibirstat, also known as FHD-286, is a potent and selective oral inhibitor of the ATPase activity of SMARCA4/SMARCA2 (also known as BRG1/BRM), which are key components of the BAF chromatin remodeling complex.[1][2][3][4] Dysregulation of the BAF complex is implicated in various cancers, making Camibirstat a promising therapeutic agent. Preclinical studies have demonstrated its potential in treating malignancies such as acute myeloid leukemia (AML).[4][5] These application notes provide detailed information on the dosage, administration, and experimental protocols for using Camibirstat in in vivo mouse models, aiding researchers in designing robust preclinical studies.

Quantitative Data Summary

The following table summarizes the reported dosages and effects of Camibirstat in a preclinical mouse model.

Mouse ModelDosageAdministration RouteDosing ScheduleKey Findings
B16F10 tumor-bearing mice1.5 mg/kgOralDaily for 10 daysIncreased levels of IFNγ and the Th1-type chemokine CXCL10.[1]
PDX model of AMLNot specifiedOral gavageNot specifiedIn combination with other drugs, significantly reduced AML burden and improved overall survival without significant toxicity.[5]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of Camibirstat

This protocol details the preparation of Camibirstat for oral gavage and the administration procedure in mice.

Materials:

  • Camibirstat (this compound) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Vehicle:

    • Option A: 20% SBE-β-CD in Saline[1]

    • Option B: Corn oil[1]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Animal feeding needles (gavage needles), 22-24 gauge for adult mice.[6]

  • Syringes (1 mL)

  • Animal scale

Procedure:

1. Preparation of Dosing Solution: a. Prepare a stock solution of Camibirstat in DMSO (e.g., 20.8 mg/mL).[1] b. To prepare the final working solution, dilute the DMSO stock solution. For example, to make a 1 mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of the chosen vehicle (20% SBE-β-CD in Saline or Corn oil).[1] c. Vortex the solution thoroughly to ensure it is a clear and homogenous solution/suspension.[1] Note: The solubility in these vehicles is reported to be at least 2.08 mg/mL.[1]

2. Animal Preparation and Dosing: a. Weigh the mouse to accurately determine the required dosing volume. The volume of administration depends on the route and the size of the mouse; always use the smallest volume possible.[7] b. Gently restrain the mouse. Proper restraint is crucial for the safety of both the animal and the handler.[6] c. Measure the appropriate length for gavage tube insertion by holding the tube next to the mouse, with the tip at the mouth and the end of the tube at the last rib.[6] d. With the mouse in an upright position, insert the gavage needle into the mouth and advance it gently along the back of the oral cavity into the esophagus. The needle should advance without resistance.[6][8] Caution: If resistance is met, withdraw and restart to avoid entry into the trachea. [6] e. Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the Camibirstat solution. f. Gently withdraw the gavage needle. g. Monitor the animal for a short period post-administration for any signs of distress.

Protocol 2: General In Vivo Efficacy Study in Xenograft Mouse Models

This protocol provides a framework for evaluating the anti-tumor efficacy of Camibirstat in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nu/nu or NSG)

  • Cancer cell line of interest

  • Matrigel or other appropriate matrix

  • Sterile PBS

  • Surgical tools for injection

  • Calipers for tumor measurement

  • Camibirstat dosing solution (prepared as in Protocol 1)

  • Vehicle control solution

Procedure:

1. Tumor Cell Implantation: a. Culture the selected cancer cells to the desired number. b. Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio). c. Subcutaneously inject the cell suspension (e.g., 1-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.

2. Tumor Growth and Group Randomization: a. Allow tumors to grow to a palpable size (e.g., 100-200 mm³). b. Measure tumor volumes using calipers (Volume = 0.5 x Length x Width²). c. Randomize mice into treatment and control groups with similar average tumor volumes.[9]

3. Treatment Administration: a. Prepare the Camibirstat dosing solution and the vehicle control. b. Administer Camibirstat or vehicle to the respective groups via oral gavage, following the specified dosage and schedule (e.g., 1.5 mg/kg, daily).[1] c. Monitor the body weight of the mice regularly (e.g., 2-3 times per week) as an indicator of toxicity.[9]

4. Efficacy Assessment: a. Measure tumor volumes at regular intervals (e.g., every 2-3 days) throughout the study. b. At the end of the study (based on ethical endpoints or a predetermined time), euthanize the mice. c. Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

5. Data Analysis: a. Plot mean tumor growth curves for each group over time. b. Compare the final tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA). c. Analyze body weight changes to assess treatment-related toxicity.

Visualizations

Signaling Pathway of Camibirstat

Camibirstat_Pathway cluster_nucleus Cell Nucleus cluster_drug Therapeutic Intervention BAF BAF Complex (SWI/SNF) SMARCA SMARCA4/2 (BRG1/BRM) ATPase Subunit BAF->SMARCA contains Chromatin Chromatin SMARCA->Chromatin Remodels DNA DNA Transcription Gene Transcription Chromatin->Transcription Alters Accessibility Genes Oncogenes (e.g., MYC) Cancer Cancer Cell Proliferation/ Survival Genes->Cancer Drives Transcription->Genes Regulates Camibirstat Camibirstat (this compound) Camibirstat->SMARCA Inhibits ATPase Activity

Caption: Mechanism of action of Camibirstat in cancer cells.

Experimental Workflow for In Vivo Efficacy Study

Efficacy_Workflow A 1. Cell Culture & Tumor Cell Preparation B 2. Subcutaneous Implantation in Immunocompromised Mice A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization into Groups (Vehicle vs. Camibirstat) C->D E 5. Daily Oral Gavage (Treatment Period) D->E F 6. Regular Monitoring (Tumor Volume & Body Weight) E->F G 7. End of Study & Tumor Excision F->G Endpoint Reached H 8. Data Analysis (Efficacy & Toxicity) G->H

Caption: Workflow for a Camibirstat preclinical efficacy study.

References

Application Notes and Protocols for FHD-286 Treatment in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FHD-286 is a potent, selective, and orally bioavailable small-molecule inhibitor of the dual ATPase subunits BRG1 (SMARCA4) and BRM (SMARCA2) of the BAF (SWI/SNF) chromatin remodeling complex.[1][2] The BAF complex plays a critical role in regulating gene expression, and its dysregulation is implicated in various cancers, including acute myeloid leukemia (AML) and uveal melanoma.[3][4] By inhibiting the catalytic activity of the BAF complex, this compound aims to disrupt oncogenic transcriptional programs and induce anti-tumor responses.[4] Preclinical studies utilizing patient-derived xenograft (PDX) models have demonstrated the potential of this compound in treating these malignancies.[5]

These application notes provide a comprehensive overview of the available preclinical data and detailed protocols for the evaluation of this compound in PDX models.

Data Presentation

While specific quantitative data from preclinical PDX studies are not extensively published in peer-reviewed literature, presentations from the developing company, Foghorn Therapeutics, have indicated dose-dependent tumor growth inhibition in AML xenograft models. The following tables summarize the qualitative findings and key characteristics of this compound preclinical studies.

Table 1: Summary of this compound Efficacy in Preclinical Models

Model TypeCancer TypeKey FindingsReference
Patient-Derived Xenograft (PDX)Acute Myeloid Leukemia (MLL1r)Monotherapy for 4-6 weeks reduced AML burden and improved survival.N/A
Cell Line-Derived Xenograft (CDX)Acute Myeloid Leukemia (MV4-11, OCI-AML2)Dose-dependent tumor growth inhibition observed.[3]
Patient-Derived SamplesAcute Myeloid LeukemiaBroad efficacy with a pro-differentiation effect at concentrations <100 nM.[3]
Xenograft and PDX ModelsUveal MelanomaRobust efficacy at well-tolerated doses.[5]

Table 2: Dosing and Administration in Preclinical Mouse Models

CompoundDoseRoute of AdministrationVehicle (Recommended)Reference
This compound1.5 mg/kg QD (efficacious dose)Oral Gavage0.5% methylcellulose (B11928114) in sterile waterN/A

Signaling Pathway and Mechanism of Action

This compound targets the core enzymatic machinery of the BAF (mSWI/SNF) chromatin remodeling complex. By inhibiting the ATPase activity of both BRG1 and BRM, this compound prevents the complex from altering the structure of chromatin. This, in turn, leads to the repression of key oncogenic transcription factors, such as MYC, and subsequent downstream effects on cell cycle, proliferation, and differentiation.

FHD286_Mechanism_of_Action cluster_nucleus Nucleus FHD286 This compound BAF_complex BAF (SWI/SNF) Complex (BRG1/BRM ATPases) FHD286->BAF_complex Inhibition Chromatin Chromatin BAF_complex->Chromatin ATP-dependent Remodeling Differentiation Cellular Differentiation BAF_complex->Differentiation Blocks Differentiation Open_Chromatin Accessible Chromatin Chromatin->Open_Chromatin Oncogenes Oncogene Transcription (e.g., MYC) Open_Chromatin->Oncogenes Activation Tumor_Growth Tumor Growth and Proliferation Oncogenes->Tumor_Growth

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocols provide a framework for conducting preclinical studies of this compound in patient-derived xenograft models of acute myeloid leukemia.

Protocol 1: Establishment of AML Patient-Derived Xenografts

This protocol outlines the procedure for engrafting primary human AML cells into immunodeficient mice.

Materials:

  • Cryopreserved primary human AML cells

  • Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG)

  • Sterile PBS

  • Ficoll-Paque PLUS

  • RPMI 1640 medium with 10% FBS

  • Animal irradiator (optional)

  • Sterile syringes and needles

Procedure:

  • Mouse Preparation:

    • Use 6-8 week old immunodeficient mice.

    • To enhance engraftment, sublethally irradiate mice (e.g., 200-250 cGy) 24 hours prior to cell injection.

  • AML Cell Preparation:

    • Thaw cryopreserved primary AML cells rapidly in a 37°C water bath.

    • Wash the cells with RPMI 1640 medium and perform a viable cell count using trypan blue exclusion.

    • If necessary, isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

    • Resuspend the cells in sterile PBS at a concentration of 25-50 x 106 cells/mL.

  • Cell Injection:

    • Inject 5-10 x 106 viable AML cells in a volume of 200 µL intravenously (IV) via the tail vein.

  • Engraftment Monitoring:

    • Beginning 4 weeks post-injection, monitor for signs of leukemia development (e.g., weight loss, ruffled fur, hind-limb paralysis).

    • Monitor engraftment by performing flow cytometry on peripheral blood samples to detect the percentage of human CD45+ cells.

PDX_Establishment_Workflow Patient_Sample Primary AML Patient Sample Cell_Isolation Isolate Mononuclear Cells (Ficoll Gradient) Patient_Sample->Cell_Isolation Injection Intravenous Injection of AML Cells Cell_Isolation->Injection Mouse_Model Immunodeficient Mouse (e.g., NSG) Irradiation Sublethal Irradiation (Optional) Mouse_Model->Irradiation Irradiation->Injection Monitoring Monitor Engraftment (hCD45+ in Blood) Injection->Monitoring PDX_Model Established AML PDX Model Monitoring->PDX_Model

Caption: Workflow for AML PDX model establishment.

Protocol 2: this compound Efficacy Study in Established AML PDX Models

This protocol describes the treatment of established AML PDX models with this compound.

Materials:

  • Established AML PDX mice (hCD45+ engraftment >1%)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles (20-22 gauge)

  • Sterile syringes

Procedure:

  • Animal Randomization:

    • Once leukemia is established, randomize mice into treatment and control groups (n=8-10 mice per group).

  • This compound Formulation:

    • Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 0.15 mg/mL for a 1.5 mg/kg dose in a 10 mL/kg volume).

    • Ensure the suspension is homogenous by vortexing before each administration.

  • Drug Administration:

    • Administer this compound or vehicle to the respective groups via oral gavage once daily (QD).

    • The treatment duration can range from 21 to 42 days, depending on the study endpoints.

  • Monitoring and Endpoints:

    • Monitor animal health and body weight 2-3 times per week.

    • Measure tumor burden by quantifying the percentage of human CD45+ cells in peripheral blood weekly.

    • Primary endpoints may include overall survival and reduction in leukemic burden in the peripheral blood, bone marrow, and spleen at the end of the study.

    • At the study endpoint, collect tissues for further analysis (e.g., flow cytometry, immunohistochemistry, Western blot).

  • Data Analysis:

    • Analyze differences in survival between treatment and control groups using Kaplan-Meier curves and log-rank tests.

    • Compare leukemic burden between groups using appropriate statistical tests (e.g., t-test, ANOVA).

FHD286_Treatment_Workflow Start Established AML PDX Model Randomization Randomize into Treatment Groups Start->Randomization Treatment Daily Oral Gavage: This compound or Vehicle Randomization->Treatment Monitoring Monitor Health, Weight, and Tumor Burden (hCD45+) Treatment->Monitoring Endpoint Study Endpoint: Survival, Tumor Burden Monitoring->Endpoint Analysis Data Analysis and Tissue Collection Endpoint->Analysis

Caption: Experimental workflow for this compound PDX study.

Conclusion

This compound has demonstrated promising preclinical anti-tumor activity in patient-derived xenograft models of AML and uveal melanoma. The provided protocols offer a standardized approach for researchers to further evaluate the efficacy and mechanism of action of this novel BAF inhibitor. Rigorous and well-controlled preclinical studies using these models are essential for the continued development of this compound as a potential therapeutic agent for these challenging malignancies.

References

Application Note: Assessing FHD-286 Induced Differentiation in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid precursor cells in the bone marrow, which fail to differentiate into mature blood cells.[1] This differentiation block is a key aspect of AML pathogenesis. FHD-286 is a first-in-class, orally bioavailable, small molecule inhibitor that targets the ATPase activity of BRG1 (SMARCA4) and BRM (SMARCA2), the catalytic subunits of the BAF (mSWI/SNF) chromatin remodeling complex.[2][3][4] In preclinical and clinical studies, this compound has been shown to overcome the differentiation arrest in AML cells, promoting their maturation into myeloid cells.[2][5][6] This application note provides a comprehensive set of protocols to assess the pro-differentiating effects of this compound on leukemia cells in a laboratory setting.

Mechanism of Action The BAF complex plays a critical role in regulating gene expression by controlling chromatin accessibility.[3] In many AML subtypes, the BAF complex is co-opted to maintain a stem-like, undifferentiated state by regulating lineage-specific transcriptional programs.[2][7] this compound inhibits the ATPase activity of BRG1 and BRM, which is essential for the chromatin remodeling function of the BAF complex. This inhibition leads to widespread changes in chromatin accessibility, particularly at enhancer regions, repressing the expression of key oncogenes and transcription factors like c-Myc and PU.1 that maintain the leukemic state.[8][9] Concurrently, it allows for the expression of genes associated with myeloid differentiation, ultimately pushing the leukemic blasts toward a more mature phenotype.[6]

FHD286_Mechanism cluster_0 BAF Complex Activity in AML cluster_1 Effect of this compound BAF BAF Complex (BRG1/BRM ATPase) Chromatin_Closed Inaccessible Chromatin (Differentiation Genes) BAF->Chromatin_Closed Maintains Chromatin_Open Accessible Chromatin (Leukemia Stemness Genes) BAF->Chromatin_Open Remodels MYC Repression of Differentiation Genes Chromatin_Closed->MYC Stem_Genes Expression of Stemness Genes (e.g., MYC) Chromatin_Open->Stem_Genes Blast Undifferentiated Leukemic Blast MYC->Blast Contributes to Stem_Genes->Blast Maintains FHD286 This compound BAF_Inhibited Inhibited BAF Complex FHD286->BAF_Inhibited Inhibits Chromatin_Altered_Open Accessible Chromatin (Differentiation Genes) BAF_Inhibited->Chromatin_Altered_Open Alters Remodeling Chromatin_Altered_Closed Inaccessible Chromatin (Leukemia Stemness Genes) BAF_Inhibited->Chromatin_Altered_Closed Alters Remodeling Diff_Genes Expression of Differentiation Genes Chromatin_Altered_Open->Diff_Genes Stem_Genes_Repressed Repression of Stemness Genes Chromatin_Altered_Closed->Stem_Genes_Repressed Differentiated_Cell Differentiated Myeloid Cell Diff_Genes->Differentiated_Cell Promotes Stem_Genes_Repressed->Differentiated_Cell Allows

Caption: Mechanism of this compound action in overcoming the differentiation block in AML cells.

Experimental Workflow and Protocols

A general workflow for assessing this compound induced differentiation involves treating AML cells and subsequently evaluating changes in phenotype, morphology, function, and gene expression.

Experimental_Workflow cluster_assays Differentiation Assessment start Culture AML Cell Lines (e.g., MOLM-13, MV4-11) treatment Treat with this compound (5-30 nM) or Vehicle (e.g., 7 days) start->treatment harvest Harvest Cells treatment->harvest flow Immunophenotyping (Flow Cytometry) harvest->flow Assay 1 morphology Morphological Analysis (Cytospin & Staining) harvest->morphology Assay 2 functional Functional Assays (Phagocytosis, NBT) harvest->functional Assay 3 gene Gene Expression (RT-qPCR / RNA-seq) harvest->gene Assay 4

Caption: General experimental workflow for assessing this compound induced differentiation.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Lines: Use human AML cell lines such as MOLM-13, MV4-11, or OCI-AML3.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Maintain cell density between 0.2 x 10⁶ and 1.0 x 10⁶ cells/mL.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C. Further dilute in culture medium to the desired final concentrations immediately before use.

  • Treatment: Seed cells at a density of 0.1-0.2 x 10⁶ cells/mL. Add this compound to achieve final concentrations that induce differentiation (typically in the 5-30 nM range) or a vehicle control (e.g., 0.1% DMSO).[2] Higher concentrations (≥90 nM) may induce cytotoxicity rather than differentiation.[2]

  • Incubation: Incubate cells for an extended period, typically 7 or more days, to allow for differentiation to occur.[2][7] Change the medium with fresh this compound every 2-3 days.

  • Harvesting: After the treatment period, collect cells by centrifugation for downstream analysis.

Protocol 2: Immunophenotyping by Flow Cytometry

This protocol assesses changes in cell surface markers associated with myeloid differentiation.

  • Cell Preparation: Harvest approximately 0.5-1.0 x 10⁶ treated and control cells per sample. Wash once with ice-cold FACS buffer (PBS containing 2% FBS).

  • Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer. Add fluorochrome-conjugated antibodies against markers of interest (see Table 1).

    • Differentiation Markers: CD11b, CD14, CD15

    • Stem/Progenitor Markers: CD34, CD117 (c-Kit)

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash cells twice with 1 mL of FACS buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer. Acquire data on a flow cytometer. Be sure to include a viability dye (e.g., DAPI, 7-AAD) to exclude dead cells from the analysis.

  • Analysis: Gate on viable, single cells and quantify the percentage of cells expressing the markers of interest. Analyze the median fluorescence intensity (MFI) for changes in expression levels.

Protocol 3: Morphological Analysis

This protocol allows for the visual assessment of cellular maturation.

  • Cytospin Preparation: Prepare slides by centrifuging 50,000-100,000 cells in 100-200 µL of PBS onto a glass slide using a cytocentrifuge.

  • Staining: Air-dry the slides completely. Perform Wright-Giemsa staining according to the manufacturer's protocol.

  • Microscopy: Examine the slides under a light microscope. Look for morphological features of myeloid differentiation, such as a decreased nuclear-to-cytoplasmic ratio, nuclear lobulation, and the appearance of cytoplasmic granules.[6]

Protocol 4: Functional Assays

These assays determine if the observed phenotypic changes correlate with the acquisition of mature myeloid cell functions.

  • Phagocytosis Assay:

    • Treat AML cells with this compound or vehicle control as described in Protocol 1.

    • Incubate the treated cells with pHrodo™ Green E. coli BioParticles™ (or similar fluorescently-labeled particles) for 2-4 hours according to the manufacturer's instructions.

    • Analyze the uptake of fluorescent particles by flow cytometry. An increase in the percentage of fluorescent cells and MFI indicates enhanced phagocytic capability.[7]

  • Respiratory Burst Assay (NBT Reduction):

    • Harvest treated and control cells and resuspend in fresh medium.

    • Add Nitroblue Tetrazolium (NBT) and a stimulant such as Phorbol 12-myristate 13-acetate (PMA).

    • Incubate for 30-60 minutes at 37°C.

    • Mature myeloid cells will produce superoxide (B77818) anions, which reduce the yellow NBT to a dark blue formazan (B1609692) precipitate.

    • Quantify the percentage of formazan-positive cells by light microscopy or measure the colorimetric change using a spectrophotometer.[7]

Protocol 5: Gene Expression Analysis by RT-qPCR

This protocol quantifies changes in the mRNA levels of key genes involved in differentiation and leukemogenesis.

  • RNA Extraction: Extract total RNA from treated and control cell pellets using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a SYBR Green-based master mix and primers for target genes (see Table 2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized for clear comparison.

Table 1: Expected Immunophenotypic Changes in AML Cells Treated with this compound

Marker Function Expected Change with this compound Primary Assessment Method
CD11b (ITGAM) Myeloid maturation marker; adhesion Upregulation [2][6] Flow Cytometry, RT-qPCR
CD14 Monocytic differentiation marker Upregulation Flow Cytometry, RT-qPCR
CD34 Stem/progenitor cell marker Downregulation [6] Flow Cytometry
CD117 (c-Kit) Stem/progenitor cell marker Downregulation Flow Cytometry, RT-qPCR

| c-Myc | Oncogene, proliferation, blocks differentiation | Downregulation [8][10] | Western Blot, RT-qPCR |

Table 2: Expected Gene Expression Changes Following this compound Treatment

Gene Role in Hematopoiesis Expected Change in Expression Primary Assessment Method
ITGAM Encodes CD11b protein Increase [6] RT-qPCR, RNA-seq
CEBPA Key myeloid differentiation transcription factor Increase [10] RT-qPCR, RNA-seq
MYC Proliferation; maintains undifferentiated state Decrease [8][10] RT-qPCR, RNA-seq

| KIT | Encodes CD117 protein | Decrease | RT-qPCR, RNA-seq |

Successful induction of differentiation by this compound is characterized by a combination of:

  • Increased expression of myeloid maturation markers (CD11b, CD14).

  • Decreased expression of stem and progenitor markers (CD34, CD117).

  • Morphological changes consistent with maturation.

  • Gain of function , such as phagocytosis and respiratory burst.

  • Downregulation of leukemogenic genes (MYC) and upregulation of differentiation-promoting genes (ITGAM, CEBPA).

References

Application Notes and Protocols for FHD-286 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FHD-286, also known as Camibirstat, is a potent and selective, orally bioavailable small molecule inhibitor of the ATPase activity of Brahma-related gene 1 (BRG1/SMARCA4) and Brahma (BRM/SMARCA2).[1][2][3] These two proteins are the catalytic subunits of the mammalian switch/sucrose non-fermentable (mSWI/SNF) chromatin remodeling complex, also known as the BAF complex.[4][5] The BAF complex plays a crucial role in regulating gene expression by controlling chromatin accessibility.[4][5] In several cancers, including acute myeloid leukemia (AML) and uveal melanoma, malignant cells are dependent on the activity of the BAF complex for their proliferation and survival.[6][7] this compound allosterically inhibits BRG1 and BRM, leading to the disruption of chromatin remodeling, downregulation of oncogenic transcriptional programs, and subsequent induction of cellular differentiation or apoptosis in cancer cells.[1][8]

These application notes provide detailed protocols for the preparation and use of this compound in in vitro cell culture experiments, focusing on AML as a primary example.

Mechanism of Action of this compound

This compound targets the ATPases BRG1 and BRM, which are essential components of the BAF chromatin remodeling complex.[3] By inhibiting the activity of these ATPases, this compound disrupts the ability of the BAF complex to remodel chromatin, thereby altering gene expression.[1] In AML, this leads to the suppression of key oncogenic transcription factors such as MYC and PU.1, and the downregulation of anti-apoptotic proteins like BCL2.[8][9] Consequently, treatment with this compound can overcome the differentiation block in AML cells, leading to their maturation and subsequent loss of viability.[7][10]

FHD286_Mechanism_of_Action cluster_nucleus Nucleus cluster_drug cluster_effects Cellular Effects DNA BRG1_BRM BRG1/BRM (ATPases) BAF_complex BAF_complex BRG1_BRM->BAF_complex powers Proliferation Decreased Proliferation BRG1_BRM->Proliferation Oncogenes Oncogenes (e.g., MYC) Oncogenes->Proliferation Differentiation_Genes Differentiation Genes Differentiation Increased Differentiation Differentiation_Genes->Differentiation BAF_complex->DNA Chromatin Remodeling BAF_complex->Oncogenes Activation BAF_complex->Differentiation_Genes Repression This compound This compound This compound->BRG1_BRM Inhibits Apoptosis Apoptosis Differentiation->Apoptosis

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in various cancer cell lines.

Table 1: In Vitro Efficacy of this compound in AML Cell Lines

Cell LineGenetic BackgroundAssay TypeConcentration RangeTreatment DurationObserved EffectReference(s)
MOLM-13MLL-AF9, FLT3-ITDViability/Differentiation10 - 100 nM4 - 7 daysInduction of CD11b, loss of viability[8]
MV4-11MLL-AF4, FLT3-ITDViability/Differentiation10 - 100 nM4 - 7 daysInduction of CD11b, loss of viability[8]
OCI-AML3NPM1c, DNMT3A R882HViability/Differentiation10 - 100 nM4 - 7 daysInduction of CD11b, loss of viability[8]
HL-60N/ADifferentiation5 - 20 nM7+ daysUpregulation of CD11b[1]
EOL-1FIP1L1-PDGFRADifferentiation5 - 20 nM7+ daysUpregulation of CD11b[1]

Table 2: In Vitro Efficacy of this compound in Uveal Melanoma Cell Lines

Cell LineGenetic BackgroundAssay TypeGI50Treatment DurationReference(s)
92-1GNAQ Q209LViability< 1 nM10 days[11]
MP41GNA11 Q209LViabilityNot specifiedNot specified[11]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (Camibirstat)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 554.67 g/mol ), dissolve 0.555 mg of the compound in 100 µL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: DMSO is known to be toxic to cells at higher concentrations. Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced artifacts.

General Cell Culture and Treatment

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3, HL-60)

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Cell culture flasks or plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture AML cell lines in RPMI-1640 medium supplemented with 10-20% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days to maintain a cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

  • For treatment, seed the cells at the desired density in fresh culture medium.

  • Prepare the desired final concentrations of this compound by diluting the 10 mM stock solution in complete culture medium.

  • Add the diluted this compound or vehicle control (DMSO) to the respective wells.

  • Incubate the cells for the desired treatment duration (e.g., 4 to 14 days). For longer treatments, replenish the medium with fresh this compound every 3-4 days.

Cell Viability Assay (Resazurin-based)

This protocol describes a common method to assess cell viability based on the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.

Materials:

  • Treated and control cells in a 96-well plate

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)

  • Fluorescence microplate reader

Protocol:

  • After the desired treatment period with this compound, add resazurin solution to each well at a final concentration of approximately 10% of the culture volume (e.g., 10 µL of resazurin solution to 100 µL of cell culture).

  • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[12]

  • Subtract the background fluorescence from wells containing medium and resazurin but no cells.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Flow Cytometry for Myeloid Differentiation (CD11b Expression)

This protocol details the staining and analysis of the myeloid differentiation marker CD11b on the surface of this compound-treated AML cells.

CD11b_Flow_Cytometry_Workflow Start Start: Treated AML Cells Harvest Harvest and Wash Cells Start->Harvest Block Block Fc Receptors (Optional) Harvest->Block Stain Stain with Anti-CD11b Antibody Block->Stain Wash2 Wash Cells Stain->Wash2 Acquire Acquire on Flow Cytometer Wash2->Acquire Analyze Analyze Data Acquire->Analyze End End: % CD11b+ Cells Analyze->End

Caption: Workflow for CD11b flow cytometry.

Materials:

  • Treated and control AML cells

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated anti-human CD11b antibody (and corresponding isotype control)

  • Viability dye (e.g., Propidium Iodide or 7-AAD)

  • Flow cytometer

Protocol:

  • Harvest approximately 1 x 10⁶ cells per sample by centrifugation.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 100 µL of cold Flow Cytometry Staining Buffer.

  • Add the anti-human CD11b antibody or isotype control at the manufacturer's recommended concentration.

  • Incubate for 20-30 minutes at 4°C, protected from light.

  • Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer.

  • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Just before analysis, add a viability dye to exclude dead cells from the analysis.

  • Acquire the samples on a flow cytometer and analyze the percentage of CD11b-positive cells.

Western Blotting for Protein Expression Analysis

This protocol provides a general procedure for analyzing the expression of proteins such as BRG1, BCL2, and MYC in this compound-treated cells.

Materials:

  • Treated and control AML cells

  • RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BRG1, anti-BCL2, anti-MYC, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Harvest cells and wash with cold PBS.

  • Lyse the cell pellet with ice-cold lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in this compound-treated cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[4][13][14][15]

Apoptosis_Assay_Workflow Start Start: Treated AML Cells Harvest Harvest and Wash Cells Start->Harvest Resuspend Resuspend in Annexin V Binding Buffer Harvest->Resuspend Stain Add Annexin V and PI Resuspend->Stain Incubate Incubate at Room Temperature Stain->Incubate Acquire Acquire on Flow Cytometer Incubate->Acquire Analyze Analyze Apoptotic Populations Acquire->Analyze End End: % Apoptotic Cells Analyze->End

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

  • Treated and control AML cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Harvest approximately 1-5 x 10⁵ cells per sample by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 5 µL of PI to the cell suspension.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour of staining.

  • Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Troubleshooting

  • Low this compound activity: Ensure the stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Verify the final concentration in the culture medium. Increase the treatment duration, as the effects of this compound, particularly differentiation, can be time-dependent.

  • High background in Western blotting: Optimize the blocking conditions and antibody concentrations. Ensure thorough washing steps.

  • High cell death in control samples: Check the final DMSO concentration. Ensure proper cell handling and sterile techniques.

  • Variability in flow cytometry results: Ensure consistent staining volumes and incubation times. Use a viability dye to exclude dead cells, which can non-specifically bind antibodies.

Conclusion

This compound is a promising therapeutic agent that targets the BAF chromatin remodeling complex. The protocols provided in these application notes offer a framework for researchers to investigate the in vitro effects of this compound on cancer cell lines. Careful adherence to these protocols and appropriate experimental design will enable the generation of robust and reproducible data to further elucidate the therapeutic potential of this novel inhibitor.

References

Application Notes and Protocols for FHD-286 and anti-PD-1 Combination Therapy in Syngeneic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

FHD-286 is an orally bioavailable, potent, and selective dual inhibitor of the ATPases BRG1 (SMARCA4) and BRM (SMARCA2), the catalytic subunits of the BAF chromatin remodeling complex.[1][2] The BAF complex is a critical regulator of chromatin accessibility and gene expression, and its dysregulation is implicated in various cancers.[2][3] By inhibiting BRG1/BRM, this compound can disrupt oncogenic transcriptional programs, leading to anti-tumor activity.[4] Preclinical studies have demonstrated its potential in treating hematologic malignancies like Acute Myeloid Leukemia (AML) and solid tumors such as uveal melanoma.[4][5][6]

Recent research has highlighted the role of the BAF complex in regulating immunologic responses.[1][2] This has led to the investigation of this compound in combination with immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies. The rationale is that this compound may sensitize immunologically "cold" tumors to checkpoint blockade by remodeling the tumor microenvironment (TME).[1][7]

Mechanism of Action: this compound and Anti-PD-1 Synergy

The combination of this compound and anti-PD-1 therapy has demonstrated synergistic efficacy in multiple preclinical syngeneic mouse models.[1][2][7] The proposed mechanism involves a multi-faceted impact on both the tumor cells and the host immune system:

  • Enhanced Antigen Presentation: this compound treatment has been shown to increase the expression of Major Histocompatibility Complex Class I (MHC I) on tumor cells. This enhances the presentation of tumor antigens to cytotoxic T lymphocytes (CTLs).[1]

  • Remodeling the Tumor Microenvironment (TME): BRG1/BRM inhibition by this compound transforms the TME from an immunosuppressive to an inflamed, "tumor-killing" state.[7][8] This is characterized by:

    • Increased Immune Infiltration: this compound promotes the trafficking and infiltration of immune cells, particularly CD8+ T cells, into the tumor.[1]

    • Pro-inflammatory Cytokine and Chemokine Production: The combination therapy leads to elevated levels of IFNγ and Th1-type chemokines like CXCL10, which are crucial for recruiting and activating anti-tumor immune cells.[2][3]

  • Activation of T Cells: By remodeling the TME and enhancing antigen presentation, this compound primes the immune system. The subsequent blockade of the PD-1/PD-L1 axis by an anti-PD-1 antibody further unleashes the activity of tumor-infiltrating CD8+ T cells, leading to enhanced tumor cell killing.[1][7]

This dual approach of directly affecting the tumor's immunogenicity while simultaneously promoting a pro-inflammatory TME provides a strong basis for the observed synergistic anti-tumor activity and survival benefit.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound and anti-PD-1 combination therapy in various syngeneic mouse models.

Table 1: Survival Benefit in Syngeneic Models

Syngeneic ModelTreatment GroupStatistical Significance (p-value vs. αPD-1 alone)Reference
A20 (Lymphoma)This compound + αPD-1p = 0.03[1]
B16F10 (Melanoma)This compound + αPD-1p = 0.004[1]
CT26 (Colorectal)This compound + αPD-1p = 0.0009[1]

Statistical analysis performed using the Log-rank test.

Table 2: Immunophenotyping Changes in the B16F10 Tumor Microenvironment

BiomarkerTreatment GroupObservationReference
MHC I ExpressionThis compoundIncreased on B16F10 cells[1]
IFNγ LevelsThis compoundIncreased in immunocompetent mice[1]
Th1-type Chemokines (e.g., CXCL10)This compoundIncreased in immunocompetent mice[2][3]
CD8+ T CellsThis compound + αPD-1Enhanced activation and infiltration[1]
CD8:Treg RatioThis compound + αPD-1Increased within the tumor[7]

Signaling Pathways and Experimental Workflows

FHD286_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment FHD286 This compound BAF BAF Complex (BRG1/BRM) FHD286->BAF Inhibits Chromatin Chromatin Remodeling BAF->Chromatin GeneExp Altered Gene Expression Chromatin->GeneExp MHC1 MHC I Upregulation GeneExp->MHC1 Chemokines IFNγ, CXCL10 Upregulation GeneExp->Chemokines Antigen Antigen Presentation MHC1->Antigen CD8 CD8+ T Cell Antigen->CD8 Presents to Tcell_recruit Immune Cell Recruitment Chemokines->Tcell_recruit Tcell_recruit->CD8 Tcell_act T Cell Activation & Proliferation CD8->Tcell_act Activates PD1 Anti-PD-1 Ab PD1->CD8 Blocks PD-1/PD-L1 Inhibition TumorKill Tumor Cell Killing Tcell_act->TumorKill

Caption: Mechanism of synergistic action between this compound and anti-PD-1 therapy.

Experimental_Workflow cluster_analysis Analysis Types start Syngeneic Tumor Cell Implantation (e.g., B16F10, CT26, A20) tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization into Treatment Groups (Vehicle, this compound, αPD-1, Combo) tumor_growth->randomization treatment Daily this compound (PO) Twice Weekly αPD-1 (IP) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint survival Survival Analysis (Kaplan-Meier) endpoint->survival tme_analysis TME Analysis (Flow Cytometry, IHC) endpoint->tme_analysis gene_expression Gene/Protein Expression (qRT-PCR, RNA-Seq, Western) endpoint->gene_expression

References

Measuring FHD-286 Plasma Concentration in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FHD-286 is a potent and selective, orally bioavailable, small-molecule inhibitor of the dual ATPase subunits BRG1 (SMARCA4) and BRM (SMARCA2), which are the catalytic engines of the BAF chromatin remodeling complex.[1][2][3] By inhibiting these key components, this compound disrupts the chromatin remodeling process, which is crucial for the expression of genes that drive oncogenesis in various cancers, including acute myeloid leukemia (AML) and uveal melanoma.[1][2] Preclinical studies have demonstrated that this compound exhibits favorable oral bioavailability and anti-tumor activity in mouse models.[4] This document provides detailed application notes and protocols for measuring the plasma concentration of this compound in animal studies, a critical step in understanding its pharmacokinetic profile and establishing a therapeutic window.

Signaling Pathway of this compound

This compound targets the BAF (SWI/SNF) chromatin remodeling complex. The core of this complex's function lies in the ATPase activity of either BRG1 or BRM. These enzymes utilize the energy from ATP hydrolysis to remodel chromatin, thereby controlling gene expression. In many cancers, the BAF complex is dysregulated, leading to aberrant gene expression that promotes tumor growth and survival. This compound allosterically inhibits the ATPase function of both BRG1 and BRM, leading to a downstream cascade of events that includes the differentiation of malignant cells and the suppression of oncogenic transcriptional programs.

FHD_286_Signaling_Pathway cluster_nucleus Nucleus BAF_complex BAF Chromatin Remodeling Complex BRG1_BRM BRG1 (SMARCA4) & BRM (SMARCA2) ATPase BAF_complex->BRG1_BRM contains Chromatin Chromatin BRG1_BRM->Chromatin Remodels Gene_Expression Oncogenic Gene Expression Chromatin->Gene_Expression Enables Differentiation Cellular Differentiation Gene_Expression->Differentiation Suppresses FHD_286 This compound FHD_286->BRG1_BRM Inhibits FHD_286_Workflow cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis Dosing Oral Dosing of this compound to Mice (e.g., 1.5 mg/kg) Blood_Collection Serial Blood Sample Collection (0-24h) Dosing->Blood_Collection Plasma_Prep Plasma Preparation (Centrifugation) Blood_Collection->Plasma_Prep Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Prep->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis Data Analysis & Pharmacokinetic Modeling LC_MS->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: FHD-286 Clinical Trial Safety

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) and overall safety profile of FHD-286 as observed in clinical trials. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental and clinical use of this BRG1/BRM inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the established dose-limiting toxicities (DLTs) for this compound in clinical trials?

A1: In the Phase 1 dose-escalation study (NCT04891757) involving patients with relapsed or refractory acute myeloid leukemia (AML) or myelodysplastic syndrome (MDS), the following DLTs were identified:

  • Grade 3 hyperbilirubinemia at the 5 mg once daily dose level.[1][2]

  • Grade 3 muscular weakness at the 10 mg once daily dose level.[1][2]

The 10 mg once daily dosage was determined to be not tolerated.[1][2]

Q2: A patient in our study is presenting with fever, respiratory distress, and fluid retention. What could be the cause and how should it be managed?

A2: These symptoms are characteristic of Differentiation Syndrome (DS) , which is a known serious adverse event associated with this compound.[1][2] DS is linked to the drug's mechanism of action, which promotes the differentiation of leukemic cells.[1] In the Phase 1 trial, DS was the most common serious treatment-related adverse event (TRAE), occurring in 10% of patients.[1][2] An independent committee later adjudicated DS in 15% of patients, with some cases being severe (Grade 3 or 4).[1][2]

Troubleshooting Steps for Suspected Differentiation Syndrome:

  • Immediate Action: Promptly notify the principal investigator and the medical monitor.

  • Monitoring: Closely monitor vital signs, respiratory status, and fluid balance.

  • Management: Guidelines for monitoring and managing suspected DS should be strictly followed as per the clinical trial protocol.[1] This may involve the initiation of corticosteroids and supportive care.

  • Reporting: Report the adverse event according to the study's safety reporting guidelines.

A partial clinical hold was previously placed on the this compound trial for AML/MDS by the FDA following a patient death potentially related to differentiation syndrome, underscoring the critical nature of this toxicity.[3]

Q3: What are the most common, non-dose-limiting adverse events observed with this compound?

A3: The most frequently reported treatment-related adverse events (TRAEs) are predominantly Grade 1 to 2. These include:

  • Dry mouth (27.5%)[2]

  • Increased alanine (B10760859) aminotransferase (ALT) (20%)[2]

  • Increased blood bilirubin[4]

  • Rash[4]

Other Grade 3 or higher TRAEs that have been noted include hypocalcemia and stomatitis.[4]

Q4: Are there any significant drug-drug interactions to be aware of when administering this compound?

A4: Yes. This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Concomitant administration with moderate or strong CYP3A4 inhibitors can lead to higher plasma exposure of this compound, potentially increasing the risk of toxicities.[1][2] This is particularly relevant for patients receiving triazole antifungal agents, which are common in this patient population.[1] The dosing of this compound may need to be adjusted when co-administered with such inhibitors.[1]

Quantitative Data Summary

The following table summarizes the key dose-limiting and other significant treatment-related adverse events from the Phase 1 study of this compound in patients with advanced myeloid malignancies.

ToxicityGradeDose Level at OnsetFrequency/IncidenceCitation(s)
Dose-Limiting Toxicities
Hyperbilirubinemia35 mg once dailyOne patient[1][2]
Muscular Weakness310 mg once dailyOne patient[1][2]
Other Significant TRAEs
Differentiation SyndromeSeriousAll doses10% reported as serious TRAE; 15% adjudicated by independent committee[1][2]
3All doses5 patients[1][2]
4All doses1 patient[1][2]
Dry Mouth1-2All doses27.5% of patients[2]
Increased ALT1-2All doses20% of patients[2]
Increased Blood Bilirubin≥3All dosesReported as a common Grade 3 or higher TRAE[4]
Hypocalcemia≥3All dosesReported as a common Grade 3 or higher TRAE[4]
Stomatitis≥3All dosesReported as a common Grade 3 or higher TRAE[4]

Experimental Protocols

Protocol for Identification of Dose-Limiting Toxicities (Phase 1, NCT04891757)

The Phase 1 study of this compound in patients with relapsed/refractory AML or MDS employed a dose-escalation design to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose(s).[1]

  • Study Design: The trial was an open-label, single-arm, non-randomized study. This compound was administered orally once daily in 28-day cycles.[1]

  • Dose Escalation Strategy:

    • Initially, single-patient cohorts were used for dose escalation.[1]

    • The study transitioned to a traditional 3+3 design after one patient experienced any dose-limiting toxicity (DLT) or a treatment-related Grade ≥2 toxicity within the first 28 days.[1]

  • DLT Evaluation Period: The DLT evaluation period was defined as the first 28 days (Cycle 1) of treatment.[1]

  • Decision Making: Dose-escalation decisions were based on a comprehensive review of safety, clinical activity, pharmacokinetic (PK), and pharmacodynamic data from a given cohort after at least three DLT-evaluable patients had completed Cycle 1.[1]

Visualizations

Signaling Pathway and Mechanism of Toxicity

FHD286_Mechanism cluster_drug Drug Action cluster_baf BAF Chromatin Remodeling Complex cluster_cellular_effects Cellular Effects in AML cluster_toxicity Clinical Manifestation FHD286 This compound BRG1 BRG1 (SMARCA4) ATPase FHD286->BRG1 Inhibits BRM BRM (SMARCA2) ATPase FHD286->BRM Inhibits Chromatin Altered Chromatin Accessibility BRG1->Chromatin Modulates BRM->Chromatin Modulates GeneExp Repression of Oncogenic Genes (e.g., c-Myc) Chromatin->GeneExp Leads to Differentiation Induction of Myeloid Differentiation GeneExp->Differentiation Promotes DS Differentiation Syndrome (Cytokine Release, Inflammation) Differentiation->DS Can lead to

Caption: Mechanism of this compound leading to myeloid differentiation and potential for Differentiation Syndrome.

Workflow for DLT Identification and Management in a Clinical Trial

DLT_Workflow Start Patient Enrolled in Dose Escalation Cohort Treatment Administer this compound (Cycle 1, Days 1-28) Start->Treatment Monitor Monitor for Adverse Events (CTCAE Grading) Treatment->Monitor Monitor->Monitor No AE AE_Detected Adverse Event (AE) Detected Monitor->AE_Detected Yes Is_DLT Is AE a Potential DLT (per protocol)? AE_Detected->Is_DLT Manage_AE Manage AE per Protocol (e.g., supportive care) Is_DLT->Manage_AE No Report_DLT Report DLT to Safety Committee Is_DLT->Report_DLT Yes Manage_AE->Monitor Dose_Decision Safety Committee Review: Continue Escalation, Expand Cohort, or Stop Escalation (MTD) Report_DLT->Dose_Decision End MTD/RP2D Determined Dose_Decision->End

Caption: Workflow for identifying and managing Dose-Limiting Toxicities (DLTs) in a clinical trial setting.

References

Technical Support Center: FHD-286 and CYP3A4 Inhibitor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding FHD-286 and its interactions with Cytochrome P450 3A4 (CYP3A4) inhibitors during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known interaction between this compound and CYP3A4 inhibitors?

A1: In vitro studies have established that this compound is primarily metabolized by the CYP3A4 enzyme.[1] Clinical trial data further supports this, demonstrating that co-administration of this compound with moderate or strong CYP3A4 inhibitors results in higher plasma exposure of this compound.[1][2] This indicates a clinically relevant drug-drug interaction potential that necessitates careful consideration in experimental design and interpretation.

Q2: What is the in vitro inhibitory potential of this compound on CYP enzymes?

A2: Preclinical data indicates that this compound has a low potential for direct inhibition of cytochrome P450 enzymes. The half-maximal inhibitory concentration (IC50) for most CYP isoforms is greater than 10 µM. Specifically, the IC50 for CYP2C9 is approximately 10.9 µM.[3] Importantly, studies have shown no time-dependent inhibition (TDI) of CYP3A4 by this compound.[3]

Q3: My in vitro experiment shows unexpected levels of this compound metabolism or inhibition. What are the potential causes?

A3: Unexpected results in in vitro assays involving CYP3A4 can arise from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying the source of the issue. Common areas to investigate include reagent quality, experimental conditions, and potential confounding factors in the assay system.

Q4: Where can I find regulatory guidance on conducting in vitro drug interaction studies?

A4: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide detailed guidance on conducting in vitro metabolism and drug-drug interaction studies. These documents offer recommendations on experimental design, data interpretation, and when further clinical studies are warranted.

Quantitative Data Summary

The following table summarizes the available in vitro data on the interaction of this compound with CYP enzymes.

CYP IsoformInhibition MetricValueReference
Multiple IsoformsIC50> 10 µM[3]
CYP2C9IC50~10.9 µM[3]
CYP3A4Time-Dependent Inhibition (TDI)No TDI Observed[3]

Experimental Protocols

Standard In Vitro CYP3A4 Inhibition Assay (Reversible Inhibition)

This protocol outlines a general procedure for assessing the direct, reversible inhibition of CYP3A4 by a test compound like this compound.

1. Materials:

  • Human liver microsomes (HLMs) or recombinant human CYP3A4 enzyme
  • Test compound (this compound)
  • CYP3A4 probe substrate (e.g., midazolam, testosterone)
  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)
  • Phosphate (B84403) buffer (pH 7.4)
  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
  • 96-well plates
  • Incubator
  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare Reagents:
  • Serially dilute the test compound (this compound) in a suitable solvent (e.g., DMSO) to achieve a range of concentrations. The final solvent concentration in the incubation should be kept low (typically ≤0.5%) to avoid affecting enzyme activity.
  • Prepare a working solution of the CYP3A4 probe substrate in phosphate buffer.
  • Prepare the NADPH regenerating system according to the manufacturer's instructions.
  • Incubation:
  • In a 96-well plate, add the phosphate buffer, HLM or recombinant CYP3A4, and the test compound at various concentrations.
  • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
  • Initiate the metabolic reaction by adding the CYP3A4 probe substrate.
  • Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.
  • Reaction Termination:
  • After a predetermined incubation time (e.g., 10-15 minutes, within the linear range of metabolite formation), stop the reaction by adding the cold quenching solution.
  • Sample Analysis:
  • Centrifuge the plate to pellet the protein.
  • Transfer the supernatant to a new plate for analysis.
  • Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
  • Data Analysis:
  • Calculate the percent inhibition of CYP3A4 activity at each concentration of the test compound relative to the vehicle control.
  • Plot the percent inhibition against the logarithm of the test compound concentration.
  • Determine the IC50 value by fitting the data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation).

Troubleshooting Guides

Issue 1: High Variability in Results Between Replicate Wells

  • Possible Cause: Inconsistent pipetting, especially of small volumes.

  • Troubleshooting Step: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare master mixes of reagents to be added to multiple wells to minimize pipetting errors.

  • Possible Cause: "Edge effects" in the microplate due to temperature or evaporation gradients.

  • Troubleshooting Step: Avoid using the outer wells of the plate. Fill the outer wells with buffer or water to create a more uniform environment. Ensure proper sealing of the plate during incubation.

Issue 2: IC50 Value is Significantly Different Than Expected

  • Possible Cause: Incorrect concentration of the test compound or probe substrate.

  • Troubleshooting Step: Verify the stock solution concentrations of all compounds. Ensure accurate dilutions were performed.

  • Possible Cause: The probe substrate concentration is not appropriate for IC50 determination.

  • Troubleshooting Step: The substrate concentration should be close to its Km value for competitive inhibitors. If the inhibition mechanism is unknown, using a substrate concentration at or near the Km is a good starting point.

  • Possible Cause: The incubation time is outside the linear range of metabolite formation.

  • Troubleshooting Step: Perform a time-course experiment to determine the linear range for metabolite formation under your specific assay conditions.

Issue 3: No Inhibition Observed When It Is Expected

  • Possible Cause: The test compound is not soluble in the assay buffer.

  • Troubleshooting Step: Check the solubility of the test compound in the final incubation mixture. The use of a lower concentration of organic solvent or the addition of a solubilizing agent (with appropriate controls) may be necessary.

  • Possible Cause: Inactive enzyme or degraded cofactors.

  • Troubleshooting Step: Use a known inhibitor of CYP3A4 as a positive control to confirm the activity of the enzyme and the integrity of the NADPH regenerating system.

Visualizations

This compound Mechanism of Action: BAF Complex Inhibition

FHD286_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_baf BAF (SWI/SNF) Complex BRG1 BRG1/BRM (SMARCA4/SMARCA2) ATPase Subunit Core_Subunits Core Subunits (e.g., BAF155, BAF170) Chromatin Condensed Chromatin Open_Chromatin Accessible Chromatin BRG1->Open_Chromatin Remodels Accessory_Subunits Accessory Subunits Chromatin->Open_Chromatin ATP Hydrolysis No_Transcription Transcriptional Repression Chromatin->No_Transcription Remains Condensed TF Transcription Factors Open_Chromatin->TF Binding Gene Target Gene TF->Gene Activation Transcription Oncogenic Gene Transcription Gene->Transcription FHD286 This compound FHD286->BRG1 Inhibits ATPase Activity CYP3A4_Inhibition_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep_FHD286 Prepare this compound Serial Dilutions Combine Combine this compound, Enzyme, and Buffer Prep_FHD286->Combine Prep_Substrate Prepare CYP3A4 Probe Substrate Initiate Initiate Reaction with Substrate & NADPH Prep_Substrate->Initiate Prep_Enzyme Prepare Human Liver Microsomes or Recombinant CYP3A4 Prep_Enzyme->Combine Prep_NADPH Prepare NADPH Regenerating System Prep_NADPH->Initiate PreIncubate Pre-incubate at 37°C Combine->PreIncubate PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction with Quenching Solution Incubate->Terminate Process Centrifuge and Collect Supernatant Terminate->Process LCMS LC-MS/MS Analysis of Metabolite Process->LCMS Calc_Inhibition Calculate % Inhibition LCMS->Calc_Inhibition Plot_Curve Plot Inhibition Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50 Troubleshooting_Logic cluster_variability High Variability cluster_ic50 Incorrect IC50 cluster_no_inhibition No Inhibition Start Unexpected Results in CYP3A4 Inhibition Assay Check_Pipetting Verify Pipette Calibration and Technique Start->Check_Pipetting Variability? Verify_Concentrations Confirm Stock and Working Concentrations Start->Verify_Concentrations IC50 Off? Check_Solubility Confirm Compound Solubility in Assay Buffer Start->Check_Solubility No Effect? Check_Edge_Effects Assess for Edge Effects (e.g., use inner wells) Check_Pipetting->Check_Edge_Effects Still Variable Check_Linearity Ensure Incubation is Within Linear Range of Reaction Verify_Concentrations->Check_Linearity Concentrations OK Check_Substrate_Conc Verify Substrate Concentration (ideally at Km) Check_Linearity->Check_Substrate_Conc Linearity OK Run_Positive_Control Run Positive Control (e.g., Ketoconazole) Check_Solubility->Run_Positive_Control Solubility OK

References

Technical Support Center: Overcoming Resistance to FHD-286 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the BRG1/BRM inhibitor, FHD-286.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective, orally bioavailable, allosteric small-molecule inhibitor of the ATPase activity of BRG1 (SMARCA4) and BRM (SMARCA2), the catalytic subunits of the BAF (SWI/SNF) chromatin remodeling complex.[1][2][3] By inhibiting these ATPases, this compound disrupts the chromatin remodeling process, which in turn alters gene expression. In cancer cells, particularly in acute myeloid leukemia (AML), this leads to the induction of differentiation and a reduction in the expression of oncogenes like c-Myc and anti-apoptotic proteins like BCL2, ultimately inhibiting tumor cell proliferation.[4][5][6]

Q2: My cancer cell line shows decreasing sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?

Acquired resistance to this compound can arise from several mechanisms. Preclinical studies, including CRISPR screens, have identified the following potential drivers of resistance:

  • Upregulation of bypass signaling pathways: Activation of pro-survival pathways, such as the PI3K/AKT pathway, can compensate for the effects of BRG1/BRM inhibition.[7][8][9][10]

  • Epigenetic modifications: Changes in the epigenetic landscape can lead to altered gene expression patterns that promote cell survival in the presence of the drug. CRISPR screens have implicated epigenetic regulators like BRD4 and LSD1 in mediating resistance to this compound.[11]

  • Alterations in other SWI/SNF complex members: While not specifically demonstrated for this compound, mutations or altered expression of other subunits of the SWI/SNF complex could potentially modulate the dependence on BRG1/BRM.

Q3: How can I overcome resistance to this compound in my cancer cell models?

Based on preclinical findings, combination therapy is a promising strategy to overcome both intrinsic and acquired resistance to this compound. Synergistic effects have been observed with:

  • BET inhibitors (e.g., OTX015): Combining this compound with BET inhibitors has shown synergistic lethality in AML cell lines.[4][12] This is a rational combination as both SWI/SNF and BET proteins are involved in the regulation of key oncogenes like MYC.

  • Menin inhibitors (e.g., SNDX-5613): This combination has demonstrated preclinical efficacy in AML models, including those resistant to Menin inhibitors alone.[4][12]

  • Standard chemotherapy agents (e.g., decitabine, cytarabine): this compound has been tested in combination with these agents, and preclinical data suggest potential benefits.[4][12]

  • BCL2 inhibitors (e.g., venetoclax): Given that this compound can downregulate BCL2, combining it with a direct BCL2 inhibitor can enhance apoptotic induction.[4][12]

  • FLT3 inhibitors (e.g., quizartinib, gilteritinib): In AML models with FLT3 mutations, co-treatment with this compound and FLT3 inhibitors has shown superior preclinical efficacy.[13][14]

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays (e.g., MTT, resazurin).
  • Possible Cause 1: Interference from the differentiation-inducing effect of this compound.

    • Explanation: this compound induces differentiation, which can alter cellular metabolism. Assays like MTT and resazurin (B115843) measure metabolic activity as a surrogate for cell viability. Differentiated cells may have a different metabolic rate than proliferative blasts, leading to misleading results.

    • Troubleshooting Steps:

      • Use a direct cell counting method: Trypan blue exclusion or an automated cell counter provides a direct measure of viable cell number, independent of metabolic activity.

      • Utilize an ATP-based assay (e.g., CellTiter-Glo®): ATP levels are a robust indicator of cell viability and can be less affected by changes in metabolic state compared to reductase-based assays.

      • Perform a crystal violet assay: This method stains the DNA of adherent cells, providing a measure of cell number.

      • Run parallel assays: Compare the results from a metabolic assay with a direct cell counting method to understand the discrepancy.

  • Possible Cause 2: Compound precipitation or degradation.

    • Explanation: this compound, like many small molecules, may have limited solubility in aqueous media, or it may degrade over long incubation periods.

    • Troubleshooting Steps:

      • Check for precipitates: Visually inspect the culture wells for any signs of compound precipitation.

      • Prepare fresh dilutions: Always prepare fresh working solutions of this compound from a DMSO stock immediately before use.

      • Minimize light exposure: Store stock solutions and plates with the compound protected from light.

Problem 2: Difficulty in interpreting flow cytometry data for differentiation markers.
  • Possible Cause 1: Inappropriate antibody clones or concentrations.

    • Explanation: The choice of antibody clone and its concentration are critical for accurate staining.

    • Troubleshooting Steps:

      • Titrate antibodies: Perform an antibody titration experiment to determine the optimal concentration for your specific cell line and flow cytometer.

      • Use validated clones: Ensure the antibody clones you are using are well-validated for the intended application (e.g., CD11b clone ICRF44, CD34 clone 581).

      • Include isotype controls: Use isotype controls to assess non-specific antibody binding.

  • Possible Cause 2: High background or non-specific staining. [15]

    • Explanation: Dead cells and Fc receptors on myeloid cells can bind antibodies non-specifically.

    • Troubleshooting Steps:

      • Use a viability dye: Include a viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye) to exclude dead cells from your analysis.

      • Use an Fc block: Pre-incubate your cells with an Fc receptor blocking reagent to prevent non-specific antibody binding.

      • Optimize washing steps: Ensure adequate washing of cells after antibody incubation to remove unbound antibodies.

  • Possible Cause 3: Instrument settings are not optimal. [11]

    • Explanation: Incorrect voltage settings for the detectors can lead to poor signal resolution.

    • Troubleshooting Steps:

      • Run compensation controls: Use single-stained controls to set up the compensation matrix correctly.

      • Adjust detector voltages: Optimize the photomultiplier tube (PMT) voltages to ensure your negative population is on scale and you have a good dynamic range to detect positive signals.

Data Presentation

Table 1: Summary of Preclinical Efficacy of this compound in Combination Therapies in AML Models

Combination AgentCell Lines/Models TestedObserved EffectReference
BET Inhibitor (OTX015) MOLM13, MV4-11, OCI-AML3, PDX modelsSynergistic lethality, reduced AML burden, improved survival[4][12]
Menin Inhibitor (SNDX-5613) MOLM13, MV4-11, OCI-AML3, PDX modelsSynergistic lethality, effective in Menin inhibitor-resistant models[4][12]
Decitabine MOLM13, MV4-11, OCI-AML3, PDX modelsSynergistic lethality, reduced AML burden, improved survival[4][12]
Venetoclax MOLM13, MV4-11, OCI-AML3, PDX modelsSynergistic lethality, enhanced apoptosis[4][12]
FLT3 Inhibitors (Quizartinib, Gilteritinib) MV4-11, MOLM13 (FLT3-ITD)Synergistic loss of viability, overcame FLT3 inhibitor resistance[13][14]

Experimental Protocols

Protocol 1: Assessment of AML Cell Differentiation by Flow Cytometry

This protocol is for assessing the expression of the myeloid differentiation marker CD11b and the stem cell marker CD34 in AML cell lines treated with this compound.

Materials:

  • AML cell line (e.g., MOLM13, MV4-11)

  • This compound

  • Cell culture medium

  • FACS buffer (PBS + 2% FBS + 0.1% sodium azide)

  • Fc receptor blocking reagent

  • Fluorochrome-conjugated antibodies:

    • Anti-human CD11b (e.g., PE-conjugated)

    • Anti-human CD34 (e.g., APC-conjugated)

    • Isotype controls for each antibody

  • Viability dye (e.g., 7-AAD)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed AML cells at a density of 2 x 10^5 cells/mL in a 6-well plate. Treat with desired concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) or vehicle control (DMSO) for 72-96 hours.

  • Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with 1 mL of cold FACS buffer and centrifuge again.

  • Fc Receptor Blocking: Resuspend the cell pellet in 100 µL of FACS buffer containing Fc receptor blocking reagent and incubate for 10 minutes on ice.

  • Antibody Staining: Add the pre-titrated amounts of anti-CD11b, anti-CD34, and corresponding isotype control antibodies to the appropriate tubes. Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with 1 mL of cold FACS buffer.

  • Viability Staining: Resuspend the cell pellet in 200 µL of FACS buffer and add the viability dye (e.g., 7-AAD) 5-10 minutes before analysis.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on viable, single cells and analyze the expression of CD11b and CD34.

Protocol 2: Western Blotting for Key Protein Markers

This protocol is for assessing the protein levels of BRG1, c-Myc, and BCL2 in cancer cells treated with this compound.

Materials:

  • Cancer cell line

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-BRG1/SMARCA4

    • Anti-c-Myc

    • Anti-BCL2

    • Anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare lysates in Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

FHD_286_Mechanism_of_Action cluster_drug Drug cluster_target Target cluster_complex Macromolecular Complex cluster_process Cellular Process cluster_outcome Cellular Outcome This compound This compound BRG1/BRM (SMARCA4/2) ATPase BRG1/BRM (SMARCA4/2) ATPase This compound->BRG1/BRM (SMARCA4/2) ATPase Inhibits SWI/SNF (BAF) Complex SWI/SNF (BAF) Complex BRG1/BRM (SMARCA4/2) ATPase->SWI/SNF (BAF) Complex Is part of Chromatin Remodeling Chromatin Remodeling SWI/SNF (BAF) Complex->Chromatin Remodeling Mediates Gene Expression Gene Expression Chromatin Remodeling->Gene Expression Regulates Oncogene Expression (e.g., c-Myc) down Oncogene Expression (e.g., c-Myc) down Gene Expression->Oncogene Expression (e.g., c-Myc) down Differentiation Genes up Differentiation Genes up Gene Expression->Differentiation Genes up Apoptosis up Apoptosis up Gene Expression->Apoptosis up Proliferation down Proliferation down Oncogene Expression (e.g., c-Myc) down->Proliferation down Differentiation Genes up->Proliferation down

Caption: Mechanism of action of this compound.

FHD_286_Resistance_and_Mitigation cluster_treatment Treatment cluster_target Target cluster_resistance Resistance Mechanisms cluster_outcome Outcome cluster_mitigation Mitigation Strategies This compound This compound BRG1/BRM Inhibition BRG1/BRM Inhibition This compound->BRG1/BRM Inhibition Cell Proliferation Cell Proliferation BRG1/BRM Inhibition->Cell Proliferation Inhibits Upregulation of Bypass Pathways (e.g., PI3K/AKT) Upregulation of Bypass Pathways (e.g., PI3K/AKT) Drug Resistance Drug Resistance Upregulation of Bypass Pathways (e.g., PI3K/AKT)->Drug Resistance Epigenetic Modifications (e.g., BRD4) Epigenetic Modifications (e.g., BRD4) Epigenetic Modifications (e.g., BRD4)->Drug Resistance Drug Resistance->Cell Proliferation Promotes BET Inhibitor BET Inhibitor BET Inhibitor->Epigenetic Modifications (e.g., BRD4) Inhibits BET Inhibitor->Drug Resistance Overcomes PI3K/AKT Inhibitor PI3K/AKT Inhibitor PI3K/AKT Inhibitor->Upregulation of Bypass Pathways (e.g., PI3K/AKT) Inhibits PI3K/AKT Inhibitor->Drug Resistance Overcomes

Caption: this compound resistance and mitigation strategies.

Experimental_Workflow_Differentiation cluster_analysis Analysis Start Start Seed AML Cells Seed AML Cells Start->Seed AML Cells Treat with this compound or Vehicle Treat with this compound or Vehicle Seed AML Cells->Treat with this compound or Vehicle Incubate (72-96h) Incubate (72-96h) Treat with this compound or Vehicle->Incubate (72-96h) Harvest Cells Harvest Cells Incubate (72-96h)->Harvest Cells Flow Cytometry (CD11b/CD34) Flow Cytometry (CD11b/CD34) Harvest Cells->Flow Cytometry (CD11b/CD34) Western Blot (c-Myc, BCL2) Western Blot (c-Myc, BCL2) Harvest Cells->Western Blot (c-Myc, BCL2) Cell Viability Assay Cell Viability Assay Harvest Cells->Cell Viability Assay End End Flow Cytometry (CD11b/CD34)->End Western Blot (c-Myc, BCL2)->End Cell Viability Assay->End

Caption: Experimental workflow for assessing this compound-induced differentiation.

References

Fhd-286 Technical Support Center: Optimizing Dosage and Mitigating Adverse Events

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of Fhd-286 in pre-clinical and clinical research. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, with a focus on optimizing dosage to minimize adverse effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable, allosteric small molecule inhibitor that targets the ATPase activity of both BRG1 (Brahma-related gene 1, also known as SMARCA4) and BRM (Brahma, also known as SMARCA2).[1] These two proteins are the catalytic subunits of the BAF (BRG1/BRM-associated factor) chromatin remodeling complex, also known as the mSWI/SNF complex.[1][2][3] By inhibiting the ATPase activity of BRG1 and BRM, this compound disrupts the function of the BAF complex, which is crucial for regulating gene expression by altering DNA accessibility.[1][3] This disruption can lead to the downregulation of oncogenic pathways and inhibit the proliferation of cancer cells that are dependent on the BAF complex.[1]

Q2: What are the most common adverse effects observed with this compound treatment?

A2: Across Phase 1 clinical trials in hematologic malignancies and solid tumors, the most frequently reported treatment-related adverse events (TRAEs) were predominantly Grade 1 to 2. In patients with advanced myeloid malignancies (AML/MDS), the most common TRAEs included dry mouth, increased alanine (B10760859) aminotransferase (ALT), and rash.[4][5][6] In studies involving patients with metastatic uveal melanoma, common TRAEs included dysgeusia (altered taste), fatigue, increased aspartate aminotransferase (AST), nausea/vomiting, dry mouth, and rash.[7][8]

Q3: What are the dose-limiting toxicities (DLTs) and serious adverse events associated with this compound?

A3: In the Phase 1 study for advanced myeloid malignancies, dose-limiting toxicities were observed. These included Grade 3 hyperbilirubinemia at a 5 mg once-daily dose and Grade 3 muscular weakness at a 10 mg once-daily dose.[4] The 10 mg once-daily dose was determined to be not tolerated in this patient population. The most significant serious adverse event in AML/MDS patients is Differentiation Syndrome (DS), which has been reported as a serious TRAE.[4][5] Other reported Grade 3 or higher TRAEs include increased blood bilirubin, stomatitis, hypocalcemia, and increased ALT.[5][6][9]

Q4: Is there a known interaction with other drugs?

A4: Yes, co-administration of this compound with moderate or strong inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme can lead to higher plasma exposure of this compound.[4] This is because this compound is primarily metabolized by CYP3A4 in vitro.[4] Caution should be exercised, and dose adjustments may be necessary when this compound is used concurrently with strong CYP3A4 inhibitors, such as certain azole antifungals.[4]

Troubleshooting Guides

Managing Common Adverse Effects
IssuePotential CauseRecommended Action
Dry Mouth (Xerostomia) On-target effect of this compound.- Advise patient on supportive care measures: frequent sips of water, sugar-free candies, saliva substitutes.- Monitor for severity. For persistent or severe cases, consider dose evaluation.
Elevated Liver Enzymes (ALT/AST) Potential hepatotoxicity.- Monitor liver function tests (ALT, AST, bilirubin) at baseline and regularly during treatment.- For Grade 2 or higher elevations, consider treatment interruption and dose reduction upon resolution.
Rash Drug-related hypersensitivity or on-target dermatologic effect.- Assess the severity and morphology of the rash.- For mild to moderate rashes, topical corticosteroids may be considered.- For severe or persistent rashes, treatment interruption and consultation with a dermatologist are recommended.
Fatigue/Asthenia General side effect of systemic cancer therapy.- Rule out other contributing factors (e.g., anemia, hypothyroidism).- Encourage adequate rest and nutrition.- If fatigue is debilitating, consider a dose reduction.
Investigating Differentiation Syndrome (DS) in AML/MDS Models

Background: Differentiation syndrome is a known risk associated with therapies that induce differentiation of leukemic cells.[4] It is considered an on-target effect of this compound in myeloid malignancies.[9]

Signs and Symptoms to Monitor:

  • Fever

  • Respiratory distress (cough, dyspnea)

  • Pulmonary infiltrates or pleural effusion

  • Weight gain

  • Renal and/or hepatic dysfunction

  • Hypotension

Experimental Monitoring Protocol:

  • Baseline Assessment: Before initiating this compound in animal models, establish baseline complete blood counts (CBC) with differential, body weight, and general clinical condition.

  • Regular Monitoring:

    • Daily clinical observation for signs of distress.

    • Monitor body weight at least three times per week.

    • Perform CBC with differential twice weekly to track changes in myeloid cell populations.

    • At study endpoint or if DS is suspected, collect tissues (lungs, liver, spleen) for histopathological analysis to look for myeloid cell infiltration.

  • Management Strategy (Pre-clinical): If signs consistent with DS are observed, consider the following:

    • Temporarily halt this compound administration.

    • Administer corticosteroids (e.g., dexamethasone) to mitigate the inflammatory response.

    • Upon resolution of symptoms, consider re-initiating this compound at a lower dose or less frequent dosing schedule.

Data on Adverse Events

The following tables summarize treatment-related adverse events (TRAEs) from Phase 1 clinical studies of this compound.

Table 1: Treatment-Related Adverse Events in Patients with Advanced Myeloid Malignancies (AML/MDS)

Adverse EventAny Grade (%)Grade ≥3 (%)
Dry Mouth27.5%0%
Increased Alanine Aminotransferase (ALT)20%7.5%
Increased Blood Bilirubin22.5%12.5%
Rash20%N/A
Differentiation Syndrome10%7.5%
StomatitisN/A7.5%
HypocalcemiaN/A7.5%
Muscular WeaknessN/A(DLT at 10mg)

Data compiled from published results of the NCT04891757 study.[4][5]

Table 2: Treatment-Related Adverse Events in Patients with Metastatic Uveal Melanoma

Adverse EventAny Grade (Most Common)Grade ≥3 (Most Common)
DysgeusiaYesN/A
FatigueYesN/A
Increased Aspartate Aminotransferase (AST)YesN/A
Nausea/VomitingYesN/A
Dry MouthYesN/A
RashYesYes
AnemiaN/AYes
AstheniaN/AYes
Increased Alkaline Phosphatase (ALP)N/AYes
HypokalemiaN/AYes
Muscular WeaknessN/AYes

Data compiled from published results of the Phase 1 study in metastatic uveal melanoma.[7][8]

Visualizations

This compound Mechanism of Action

Fhd286_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_baf BAF (mSWI/SNF) Complex Fhd286 This compound BRG1 BRG1 (SMARCA4) ATPase Subunit Fhd286->BRG1 Inhibits ATPase Activity BRM BRM (SMARCA2) ATPase Subunit Fhd286->BRM Inhibits ATPase Activity GeneExpression Oncogenic Gene Expression Fhd286->GeneExpression Inhibition leads to Downregulation Chromatin Chromatin BRG1->Chromatin Remodels Chromatin BRM->Chromatin Remodels Chromatin CoreSubunits Core & Accessory Subunits CoreSubunits->Chromatin Remodels Chromatin Chromatin->GeneExpression CellProliferation Tumor Cell Proliferation GeneExpression->CellProliferation Differentiation Cellular Differentiation GeneExpression->Differentiation Repression of stemness genes allows for differentiation

Caption: this compound inhibits the BRG1/BRM ATPases of the BAF complex, altering gene expression.

Experimental Workflow for Dose Optimization and Toxicity Screening

Dose_Optimization_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Decision A Select Relevant In Vitro/In Vivo Models B Define Dose Range (Based on IC50 & MTD studies) A->B C Establish Monitoring Parameters (e.g., CBC, LFTs, clinical signs) B->C D Administer this compound at Escalating Doses C->D E Monitor for Efficacy (e.g., tumor growth, biomarkers) D->E F Monitor for Toxicity (Adverse Events) D->F G Analyze Dose-Response and Dose-Toxicity Relationship E->G F->G H Identify Optimal Therapeutic Window G->H I Decision: Proceed to Combination Studies? H->I J Refine Dose/Schedule or Halt Development H->J

Caption: A structured workflow for determining the optimal dose of this compound.

References

Fhd-286 off-target effects in non-cancerous cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides troubleshooting guides and frequently asked questions regarding the off-target effects of FHD-286, a dual inhibitor of the BRG1 (SMARCA4) and BRM (SMARCA2) ATPases. The information is intended for researchers, scientists, and drug development professionals utilizing this compound in preclinical and translational studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally bioavailable, allosteric small molecule that potently and selectively inhibits the ATPase activity of BRG1 (SMARCA4) and BRM (SMARCA2).[1] These two proteins are the mutually exclusive catalytic subunits of the mammalian SWI/SNF (BAF) chromatin remodeling complex.[2] By inhibiting the BAF complex, this compound disrupts chromatin remodeling and gene expression, leading to the downregulation of oncogenic pathways and promoting the differentiation of cancer cells, particularly in hematologic malignancies.[3]

Q2: What are the intended on-target effects of this compound in cancer models?

A2: In preclinical models of acute myeloid leukemia (AML), this compound has been shown to induce the expression of myeloid differentiation markers, such as CD11b.[3] This leads to a shift from a stem-like state to myeloid maturation, ultimately causing cell growth defects and cell death.[3] The intended therapeutic effect is to force malignant blast cells to terminally differentiate, thereby inhibiting tumor proliferation.[2]

Q3: Is there information on direct molecular off-target effects in non-cancerous cells?

A3: Publicly available data primarily focuses on the systemic, clinically observed adverse events rather than specific molecular off-target binding profiles in non-cancerous cells. Because the targets, BRG1 and BRM, are core components of a fundamental cellular machine (the BAF complex) present in virtually all cell types, on-target inhibition in non-malignant tissues is the likely cause of the observed adverse events. Researchers should anticipate that inhibiting such a crucial regulator of gene expression could have effects in any cell line or model system.

Troubleshooting Guides

Q4: We are observing signs consistent with Differentiation Syndrome in our in vivo models. Is this a known effect?

A4: Yes, Differentiation Syndrome (DS) is a major, and the most common serious, treatment-related adverse event (TRAE) associated with this compound.[4] It is considered a consequence of the drug's mechanism of action in promoting the differentiation of myeloid cells.[4][5] In the Phase 1 clinical trial in patients with advanced myeloid malignancies, an independent committee identified DS in 15% of patients, with some cases being severe (Grade 3 or 4).[4]

  • Troubleshooting Steps:

    • Monitor Closely: In animal models, monitor for symptoms such as respiratory distress, fever, weight gain, and organ infiltration.

    • Histopathology: Perform histopathological analysis of key organs (lungs, liver, spleen) to look for infiltration by maturing myeloid cells.

    • Biomarker Analysis: Use flow cytometry to analyze peripheral blood and bone marrow for an increase in mature myeloid markers (e.g., CD11b, CD14) alongside a reduction in blast counts.

Q5: Our experiments are showing signs of hepatotoxicity (e.g., elevated liver enzymes, cell death in hepatic cell lines). Is this expected?

A5: Yes, liver-related adverse events have been consistently reported. In clinical studies, increased alanine (B10760859) aminotransferase (ALT) and increased blood bilirubin (B190676) were among the most common TRAEs.[1][4][5][6] A dose-limiting Grade 3 hyperbilirubinemia was also reported.[1][4] This suggests that this compound has the potential for hepatotoxicity.

  • Troubleshooting Steps:

    • In Vitro Testing: If you observe toxicity in non-hepatic cell lines, test this compound on a hepatic cell line (e.g., HepG2) or primary hepatocytes to determine if there is specific sensitivity.

    • Dose-Response: Perform a careful dose-response and time-course experiment to identify the toxicity threshold in your model system.

    • Mechanism of Death: Assess whether cell death is occurring via apoptosis or necrosis to better understand the toxic mechanism.

Q6: What other systemic adverse events were observed clinically that might translate to preclinical models?

A6: Besides Differentiation Syndrome and hepatotoxicity, a range of other TRAEs were noted in Phase 1 studies across different patient populations (AML/MDS and uveal melanoma). These provide clues for potential off-target or systemic on-target effects to monitor in preclinical models.

  • Common Events (All Grades): Dry mouth, rash, fatigue, dysgeusia (altered taste), and nausea/vomiting.[4][5]

  • Serious Events (Grade ≥3): Muscular weakness, stomatitis (mouth sores), hypocalcemia, and anemia.[1][5]

If your in vivo models exhibit symptoms like weight loss, reduced activity, skin lesions, or neurological signs, they could be related to these known systemic effects.

Data Presentation: Summary of Clinical Adverse Events

Table 1: Treatment-Related Adverse Events (TRAEs) in the Phase 1 Study of this compound in AML/MDS

Adverse Event Frequency (Any Grade) Frequency (Grade ≥3) Citations
Dry Mouth 27.5% - [1][4]
Increased Alanine Aminotransferase (ALT) 20% 7.5% [1][4]
Increased Blood Bilirubin 22.5% 12.5% [1][5]
Rash 20% - [1][5]
Differentiation Syndrome (DS) 10-15% 7.5% [1][4]
Stomatitis - 7.5% [1][5]
Hypocalcemia - 7.5% [1][5]

| Muscular Weakness | - | Dose-limiting toxicity reported |[1][4] |

Table 2: Treatment-Related Adverse Events (TRAEs) in the Phase 1 Study of this compound in Metastatic Uveal Melanoma

Adverse Event Frequency (Any Grade) Frequency (Grade ≥3) Citations
Dysgeusia Most Common -
Fatigue Most Common -
AST Increase Most Common -
Nausea/Vomiting Most Common -
Dry Mouth Most Common -
Rash Most Common Included
Anemia - Included
Asthenia - Included
ALP Increase - Included
Hypokalemia - Included

| Muscular Weakness | - | Included | |

Experimental Protocols

Protocol 1: Assessing Myeloid Differentiation by Flow Cytometry

  • Objective: To quantify the expression of cell surface markers associated with myeloid differentiation (e.g., CD11b) and stemness (e.g., CD34) in response to this compound treatment. This method is based on the pharmacodynamic assessments used in clinical trials.[7]

  • Materials:

    • AML cell lines (e.g., MOLM-13, MV4-11) or primary patient-derived cells.

    • This compound compound and vehicle control (e.g., DMSO).

    • FACS buffer (PBS + 2% FBS).

    • Fluorochrome-conjugated antibodies: anti-CD11b, anti-CD34, anti-CD45.

    • Viability dye (e.g., 7-AAD or DAPI).

    • Flow cytometer.

  • Procedure:

    • Cell Culture: Seed AML cells at an appropriate density and treat with a dose range of this compound or vehicle control for the desired time (e.g., 48-96 hours).

    • Cell Harvesting: Harvest cells, wash with cold PBS, and count them.

    • Staining: Resuspend approximately 1x10^6 cells in 100 µL of FACS buffer. Add the viability dye and antibodies according to the manufacturer's recommendations. Incubate in the dark for 30 minutes at 4°C.

    • Washing: Wash cells twice with 1 mL of FACS buffer to remove unbound antibodies.

    • Acquisition: Resuspend the cell pellet in 500 µL of FACS buffer and acquire data on a flow cytometer.

    • Analysis: Gate on live, single cells using the viability dye and scatter properties. Within the live cell population (or CD45-gated blasts for primary samples), quantify the percentage of cells positive for CD11b and the percentage of cells positive for CD34. An increase in the CD11b+ population and a decrease in the CD34+ population indicate differentiation.

Protocol 2: In Vitro Hepatotoxicity Screening

  • Objective: To assess the potential for this compound to induce cytotoxicity in liver-derived cells, based on clinical observations of elevated liver enzymes.

  • Materials:

    • Hepatocellular carcinoma cell line (e.g., HepG2) or primary human hepatocytes.

    • This compound compound and vehicle control.

    • Positive control for hepatotoxicity (e.g., Acetaminophen).

    • Cell viability assay kit (e.g., MTS or CellTiter-Glo).

    • LDH cytotoxicity assay kit.

  • Procedure:

    • Cell Seeding: Seed HepG2 cells in 96-well plates and allow them to adhere overnight.

    • Treatment: Treat cells with a serial dilution of this compound, vehicle control, and a positive control. Incubate for 24, 48, and 72 hours.

    • Cell Viability Assessment: At each time point, measure cell viability using an MTS or equivalent assay according to the manufacturer's protocol. This measures mitochondrial activity in living cells.

    • Cytotoxicity Assessment: At the same time points, collect the cell culture supernatant to measure the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage and necrosis, using an LDH assay kit.

    • Data Analysis: Normalize viability and cytotoxicity data to the vehicle-treated control cells. Calculate IC50 values for the reduction in viability and EC50 values for the induction of LDH release. Compare these values to the concentrations required for on-target efficacy in cancer cells.

Visualizations

FHD286_Mechanism cluster_0 BAF (SWI/SNF) Complex BAF BAF Core Subunits Open_Chromatin Open Chromatin (Accessible) BAF->Open_Chromatin Remodels ATPase BRG1 (SMARCA4) or BRM (SMARCA2) ATPase ATPase->BAF Gene_Expression Oncogenic Gene Expression ATPase->Gene_Expression Required for FHD286 This compound FHD286->ATPase Inhibits Chromatin Closed Chromatin (Inaccessible) Chromatin->Open_Chromatin Open_Chromatin->Gene_Expression Enables Differentiation Terminal Differentiation Gene_Expression->Differentiation Blocks

Caption: Mechanism of action of this compound on the BAF chromatin remodeling complex.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed in Non-Cancerous Cells Check_Dose Is concentration >10x the efficacy dose? Start->Check_Dose Check_AE Does the cell type relate to known clinical adverse events? (e.g., Hepatic, Myeloid, Epithelial) Check_Dose->Check_AE No On_Target Likely On-Target Toxicity in Non-Malignant Cells Check_Dose->On_Target Yes Check_AE->On_Target Yes Off_Target Potential for Novel Off-Target Effect Check_AE->Off_Target No Refine Refine experiment: Lower dose, shorter time course On_Target->Refine Investigate Investigate further: - Target engagement assays - Transcriptomic analysis Off_Target->Investigate

Caption: Troubleshooting workflow for unexpected in vitro cytotoxicity.

Off_Target_Pathways cluster_Heme Hematopoietic System cluster_Liver Liver cluster_Epi Epithelial Tissues cluster_Muscle Muscle Center This compound BRG1/BRM Inhibition DS Myeloid Differentiation Center->DS Hep Hepatocyte Disruption Center->Hep Epi Salivary Gland / Mucosa Function Altered Center->Epi Musc Muscle Cell Homeostasis Center->Musc DS_Effect Differentiation Syndrome DS->DS_Effect Hep_Effect Elevated ALT/Bilirubin Hep->Hep_Effect Epi_Effect Dry Mouth / Stomatitis Epi->Epi_Effect Musc_Effect Muscular Weakness Musc->Musc_Effect

Caption: Potential pathways from on-target inhibition to systemic adverse effects.

References

Technical Support Center: Interpreting Unexpected Results in Fhd-286 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Fhd-286.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally bioavailable, allosteric small molecule inhibitor of the ATPase activity of both BRG1 (SMARCA4) and BRM (SMARCA2).[1][2] These two proteins are the catalytic subunits of the mammalian switch/sucrose non-fermentable (mSWI/SNF) chromatin remodeling complex, also known as the BAF complex.[3][4] By inhibiting BRG1 and BRM, this compound disrupts the function of the BAF complex, which plays a crucial role in regulating gene expression and maintaining the undifferentiated state of certain cancer cells, such as acute myeloid leukemia (AML) blasts.[3][5] Inhibition of this complex can lead to the induction of cellular differentiation and a reduction in cancer cell proliferation.[5][6]

Q2: What are the known dose-dependent effects of this compound in vitro?

This compound exhibits dose-dependent effects on cancer cell lines. Lower concentrations (typically in the range of 5-30 nM) have been shown to predominantly induce a differentiation-like response, characterized by the upregulation of myeloid maturation markers like CD11b.[3][4] In contrast, higher concentrations (≥90 nM) are more likely to lead to cytoreduction and a loss of cell viability.[3][4] This dual activity is a critical consideration when designing and interpreting experiments.

Troubleshooting Guides

Guide 1: Unexpected Results in Cell Viability and Proliferation Assays (e.g., MTT, MTS)

Question: My dose-response curve for this compound in a cell viability assay (e.g., MTT) is non-sigmoidal or shows an unexpected plateau at lower concentrations. What could be the cause?

This is a common observation with compounds like this compound that induce differentiation at lower concentrations. Standard colorimetric viability assays, such as those using tetrazolium salts (MTT, MTS), measure metabolic activity as a surrogate for cell viability.[7][8] Differentiated cells can remain metabolically active, and in some cases, even increase their metabolic activity, which can lead to a misinterpretation of the assay results.

Troubleshooting Workflow:

G start Start: Unexpected Dose-Response Curve check_morphology Assess Cell Morphology (Microscopy) start->check_morphology Observe plateau at low concentrations check_differentiation Analyze Differentiation Markers (e.g., CD11b via Flow Cytometry) check_morphology->check_differentiation Signs of differentiation observed (e.g., increased size, adherence) orthogonal_assay Perform an Orthogonal Viability Assay check_differentiation->orthogonal_assay Increased CD11b expression confirmed interpret_data Re-interpret Data: Consider Differentiation vs. Viability orthogonal_assay->interpret_data ATP-based or cell counting assay shows decreased viability conclusion Conclusion: Biphasic effect of this compound (Differentiation and Cytotoxicity) interpret_data->conclusion

Caption: Troubleshooting workflow for unexpected dose-response curves.

Detailed Steps:

  • Visual Inspection: Examine the cells treated with lower concentrations of this compound under a microscope. Look for morphological changes consistent with differentiation, such as increased cell size, adherence, or the appearance of granules.

  • Assess Differentiation Markers: Use an orthogonal method, such as flow cytometry, to measure the expression of differentiation markers (e.g., CD11b) and stemness markers (e.g., CD34). An increase in CD11b and/or a decrease in CD34 at lower this compound concentrations would support the hypothesis that the cells are differentiating rather than dying.

  • Employ an Alternative Viability Assay: Switch to a viability assay that is less dependent on metabolic activity.

    • ATP-based assays (e.g., CellTiter-Glo®): These measure ATP levels, which are a more direct indicator of viable cells.

    • Cell counting-based methods (e.g., Trypan Blue exclusion): This method directly assesses membrane integrity to distinguish live from dead cells.

    • Real-time impedance-based assays: These can monitor changes in cell number and morphology over time.

Data Interpretation:

Assay TypeExpected Result with this compound (Low Conc.)Interpretation
MTT/MTS Plateau or slight increase in signalDifferentiated cells remain metabolically active.
ATP-based Decrease in signalDifferentiated cells may have lower ATP levels or reduced proliferation.
Cell Counting Decrease in cell numberThis compound is inhibiting proliferation.
Guide 2: Inconsistent Results in Flow Cytometry for Differentiation Markers

Question: I am seeing high variability in CD11b and CD34 expression after this compound treatment. What could be the cause?

Inconsistent results in flow cytometry can arise from several factors, including the timing of analysis and the health of the cell culture.

Troubleshooting Workflow:

G start Start: High Variability in CD11b/CD34 Expression check_time_course Perform a Time-Course Experiment start->check_time_course check_cell_health Assess Cell Viability (e.g., with a viability dye) check_time_course->check_cell_health Optimal time point identified optimize_staining Optimize Antibody Staining Protocol check_cell_health->optimize_staining High cell viability confirmed standardize_culture Standardize Cell Culture Conditions optimize_staining->standardize_culture Staining protocol optimized conclusion Conclusion: Consistent and reliable marker expression data standardize_culture->conclusion

Caption: Troubleshooting workflow for inconsistent flow cytometry results.

Detailed Steps:

  • Time-Course Analysis: The induction of differentiation by this compound is time-dependent, with significant changes often observed after 7 or more days of continuous exposure.[3] Perform a time-course experiment (e.g., 3, 7, 10, and 14 days) to determine the optimal endpoint for your cell line.

  • Cell Health and Viability: Ensure that the cells are healthy and viable throughout the experiment. High levels of cell death can lead to non-specific antibody binding and inconsistent results. Include a viability dye (e.g., 7-AAD, Propidium Iodide) in your staining panel to exclude dead cells from the analysis.

  • Antibody Titration and Staining Protocol: Properly titrate your anti-CD11b and anti-CD34 antibodies to determine the optimal concentration that provides the best signal-to-noise ratio. Ensure your staining protocol includes appropriate blocking steps to prevent non-specific binding.

  • Standardize Culture Conditions: Use cells with a consistent and low passage number, as cellular responses can change over time in culture. Ensure consistent seeding densities and media changes.

Guide 3: High Background in Western Blot for BRG1/BRM

Question: I am observing high background or non-specific bands in my western blot for BRG1 or BRM. How can I resolve this?

High background in western blotting can obscure the detection of your target protein. This can be due to issues with blocking, antibody concentrations, or washing steps.

Troubleshooting Workflow:

G start Start: High Background in Western Blot optimize_blocking Optimize Blocking Conditions start->optimize_blocking titrate_antibodies Titrate Primary and Secondary Antibodies optimize_blocking->titrate_antibodies Background persists increase_washing Increase Washing Stringency and Duration titrate_antibodies->increase_washing Background persists check_secondary Run a Secondary Antibody-Only Control increase_washing->check_secondary Background persists conclusion Conclusion: Clean blot with specific BRG1/BRM bands check_secondary->conclusion Non-specific binding of secondary identified and resolved

Caption: Troubleshooting workflow for high background in western blots.

Detailed Steps:

  • Optimize Blocking:

    • Increase the concentration of your blocking agent (e.g., from 5% to 7% non-fat milk or BSA).

    • Increase the blocking time (e.g., 2 hours at room temperature or overnight at 4°C).

    • If detecting phosphorylated proteins, use BSA instead of milk, as milk contains phosphoproteins that can cause background.[9]

  • Titrate Antibodies:

    • Reduce the concentration of your primary and/or secondary antibodies. High antibody concentrations are a common cause of high background.

  • Increase Washing:

    • Increase the number and duration of washes after antibody incubations.

    • Add a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer to help remove non-specifically bound antibodies.

  • Secondary Antibody Control: Run a blot with only the secondary antibody to ensure it is not binding non-specifically to your protein lysate.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT)

This protocol is adapted from standard MTT assay procedures.[7][10]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Flow Cytometry for CD11b and CD34 Expression

This protocol is a general guideline for staining AML cell lines.

  • Cell Preparation: After treating cells with this compound for the desired time, harvest and wash the cells with ice-cold PBS.

  • Cell Counting: Count the cells and adjust the concentration to 1x10^6 cells/mL.

  • Blocking: Resuspend the cells in a blocking buffer (e.g., PBS with 2% FBS) and incubate on ice for 15-30 minutes.

  • Antibody Staining: Add fluorochrome-conjugated anti-CD11b and anti-CD34 antibodies at their predetermined optimal concentrations. Incubate on ice for 30 minutes in the dark.

  • Washing: Wash the cells twice with blocking buffer.

  • Viability Staining: Resuspend the cells in a buffer containing a viability dye (e.g., 7-AAD or PI).

  • Data Acquisition: Analyze the samples on a flow cytometer.

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action

G cluster_0 BAF (mSWI/SNF) Complex BRG1 BRG1 (SMARCA4) Chromatin Chromatin Remodeling BRG1->Chromatin BRM BRM (SMARCA2) BRM->Chromatin subunits Accessory Subunits (e.g., BAF155, BAF47) subunits->Chromatin Fhd286 This compound Fhd286->BRG1 inhibits Fhd286->BRM inhibits ATP ATP ATP->BRG1 hydrolysis ATP->BRM hydrolysis GeneExpression Altered Gene Expression Chromatin->GeneExpression Differentiation Cellular Differentiation GeneExpression->Differentiation Proliferation Decreased Proliferation GeneExpression->Proliferation

Caption: this compound inhibits the ATPase activity of BRG1 and BRM.

References

Technical Support Center: Fhd-286 Associated Muscular Weakness

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address muscular weakness observed during experiments with Fhd-286.

Frequently Asked Questions (FAQs)

Q1: We are observing significant muscular weakness and fatigue in our animal models treated with this compound. Is this a known side effect?

A1: While detailed public reports on this compound-induced myopathy are limited, drug-induced muscular weakness is a potential adverse effect for many therapeutic agents.[1][2][3] The mechanism for such an effect with an inhibitor of the BAF chromatin remodeling complex, like this compound, is likely indirect.[4][5] It may involve downstream modulation of signaling pathways crucial for muscle homeostasis or off-target effects. We recommend a systematic approach to characterize and mitigate this observation.

Q2: What are the potential mechanisms through which this compound could induce muscular weakness?

A2: As a dual inhibitor of the SMARCA2/4 ATPases of the BAF chromatin remodeling complex, this compound's primary role is to alter gene expression.[4][5][6] Muscular weakness could arise from:

  • Altered Gene Expression: Changes in the transcription of genes essential for muscle protein synthesis, maintenance, or repair.

  • Inhibition of Pro-Growth Pathways: Indirect suppression of anabolic signaling cascades like the Insulin-like Growth Factor-1 (IGF-1)/Akt/mTOR pathway, which is a critical determinant of muscle mass.[7][8][9][10][11]

  • Activation of Catabolic Pathways: Upregulation of muscle protein degradation pathways, such as the Ubiquitin-Proteasome System (UPS).[7][12][13][14][15] Key E3 ubiquitin ligases, MuRF1 and atrogin-1, are often implicated in muscle atrophy.[12][14]

  • Mitochondrial Dysfunction: Off-target effects on mitochondrial function, leading to reduced energy production (ATP), oxidative stress, and subsequent muscle fiber damage.[16][17][18][19][20] Many drugs are known to induce mitochondrial toxicity.[16][17][19][20]

Q3: What initial steps should we take to confirm and quantify the observed muscular weakness?

A3: A quantitative and systematic assessment is crucial. We recommend a multi-tiered approach including in vivo functional tests, ex vivo muscle contractility studies, and histological and biochemical analyses. Refer to the "Troubleshooting Guide" and "Experimental Protocols" sections for detailed methodologies.

Q4: Are there any proposed strategies to mitigate this compound-induced muscular weakness in our experimental models?

A4: Mitigation strategies should be based on the suspected underlying mechanism. Potential approaches to investigate include:

  • Dose Optimization: Determine the minimal effective dose of this compound to minimize off-target effects.

  • Co-administration of Anabolic Agents: In preclinical models, exploring the co-administration of agents that stimulate muscle growth, such as IGF-1 mimetics, could counteract atrophic effects.

  • Nutritional Support: Ensuring adequate protein and amino acid intake, particularly leucine, can help stimulate the mTOR pathway and support muscle protein synthesis.[21]

  • Antioxidant Supplementation: If mitochondrial dysfunction is suspected, co-treatment with antioxidants like N-acetylcysteine or Coenzyme Q10 could be explored to reduce oxidative stress.[18]

  • Exercise Regimens: In applicable animal models, moderate exercise has been shown to promote muscle health and could be a non-pharmacological intervention to consider.

Troubleshooting Guide

This guide provides a step-by-step approach to systematically investigate and address muscular weakness observed in response to this compound treatment.

Issue: Progressive decline in motor function and grip strength in this compound treated animals.

Troubleshooting Step Rationale Recommended Action/Experiment
1. Quantify the Phenotype To establish a baseline and objectively measure the extent of muscle weakness.Perform standardized in-vivo functional tests such as grip strength analysis and rotarod performance tests at multiple time points. (See Protocol 1)
2. Assess Muscle Mass To determine if weakness is associated with muscle atrophy.Measure the wet weight of key muscles (e.g., Tibialis Anterior, Gastrocnemius, Soleus) at the experimental endpoint. Analyze muscle fiber cross-sectional area via histology. (See Protocol 2)
3. Investigate Muscle Physiology To directly measure the force-generating capacity of the muscle, independent of animal behavior.Conduct ex vivo muscle contractility studies on isolated muscles (e.g., Extensor Digitorum Longus) to assess specific force, twitch, and tetanic force. (See Protocol 3)
4. Analyze Biochemical Markers To identify signs of muscle damage and systemic effects.Measure serum levels of Creatine Kinase (CK) and Lactate Dehydrogenase (LDH) as indicators of muscle membrane damage.[3][22]
5. Explore Molecular Pathways To elucidate the underlying mechanism of myotoxicity.Perform Western blot or qPCR analysis on muscle lysates to assess the phosphorylation status of key proteins in the Akt/mTOR pathway (e.g., p-Akt, p-S6K) and the expression of key atrophy markers (e.g., MuRF1, Atrogin-1).
6. Evaluate Mitochondrial Function To investigate the potential for drug-induced mitochondrial toxicity.Assess mitochondrial respiratory chain complex activity, measure reactive oxygen species (ROS) production, and analyze mitochondrial morphology via electron microscopy in muscle tissue.

Experimental Protocols

Protocol 1: In Vivo Assessment of Muscle Strength

1.1. Forelimb Grip Strength Test:

  • Apparatus: A grip strength meter equipped with a wire grid.

  • Procedure:

    • Allow the animal (e.g., mouse) to grasp the wire grid with its forelimbs.

    • Gently pull the animal horizontally by the tail, away from the meter, at a constant speed.

    • The meter will record the peak force exerted before the animal loses its grip.[23]

    • Perform 3-5 consecutive measurements and average the results.

1.2. Rotarod Performance Test:

  • Apparatus: An accelerating rotarod device.

  • Procedure:

    • Acclimate the animals to the rotarod at a low, constant speed for 2-3 days prior to the experiment.

    • During the test, place the animal on the rod and gradually accelerate the rotation (e.g., from 4 to 40 RPM over 5 minutes).

    • Record the latency to fall from the rod.

    • Perform 2-3 trials per animal with adequate rest in between.

Protocol 2: Histological Analysis of Muscle Fiber Size
  • Procedure:

    • Excise the muscle of interest (e.g., Tibialis Anterior) and immediately freeze it in isopentane (B150273) cooled by liquid nitrogen.[24]

    • Cut 8-10 µm thick cross-sections using a cryostat.

    • Stain sections with Hematoxylin and Eosin (H&E) to visualize muscle fiber morphology.[23][24]

    • Alternatively, perform immunofluorescence staining for laminin (B1169045) or dystrophin to clearly delineate the muscle fiber borders.

    • Capture images using a microscope and use image analysis software (e.g., ImageJ) to measure the cross-sectional area (CSA) of at least 100-200 individual fibers per muscle.[23]

Protocol 3: Ex Vivo Muscle Contractility Assay
  • Apparatus: An isolated muscle bath system with a force transducer and electrical stimulator.

  • Procedure:

    • Carefully dissect the Extensor Digitorum Longus (EDL) or Soleus muscle, keeping the tendons intact.

    • Mount the muscle vertically in a bath containing oxygenated Ringer's solution at a controlled temperature.

    • Attach one tendon to a fixed point and the other to a sensitive force transducer.

    • Adjust the muscle to its optimal length (L0), where twitch force is maximal.

    • Stimulate the muscle with single electrical pulses to measure twitch force.

    • Apply a train of pulses at increasing frequencies (e.g., 10-150 Hz) to determine the force-frequency relationship and maximal tetanic force.[25][26]

    • After the experiment, measure the muscle's weight and cross-sectional area to calculate specific force (Force/CSA).

Visualizations

Signaling Pathways and Experimental Workflows

Fhd286_Mechanism_of_Weakness cluster_anabolic Anabolic Pathways cluster_catabolic Catabolic Pathways Fhd286 This compound BAF BAF Complex (SMARCA2/4) Fhd286->BAF Inhibits Mitochondria Mitochondrial Dysfunction Fhd286->Mitochondria Off-target? GeneExpression Altered Gene Expression BAF->GeneExpression Regulates IGF1 IGF-1/Akt/mTOR Pathway GeneExpression->IGF1 Suppresses? UPS Ubiquitin-Proteasome System (UPS) GeneExpression->UPS Activates? ProteinSynthesis Muscle Protein Synthesis IGF1->ProteinSynthesis Promotes Weakness Muscular Weakness ProteinSynthesis->Weakness Reduces ProteinDegradation Muscle Protein Degradation UPS->ProteinDegradation Promotes ProteinDegradation->Weakness Induces Mitochondria->Weakness Induces

Caption: Hypothetical mechanisms of this compound induced muscular weakness.

Troubleshooting_Workflow Start Observation: Muscular Weakness Step1 Step 1: Quantify Phenotype (Grip Strength, Rotarod) Start->Step1 Step2 Step 2: Assess Muscle Mass (Wet Weight, CSA) Step1->Step2 Decision Is Atrophy Present? Step2->Decision Step3 Step 3: Measure Muscle Function (Ex Vivo Contractility) PathwayAnalysis Analyze Anabolic/Catabolic Pathways (Akt/mTOR, UPS) Step3->PathwayAnalysis Step4 Step 4: Analyze Biomarkers (Serum CK, LDH) MitoAnalysis Assess Mitochondrial Function (Respiration, ROS) Step4->MitoAnalysis Decision->Step3 Yes Decision->Step4 No End Develop Mitigation Strategy PathwayAnalysis->End MitoAnalysis->End

Caption: Troubleshooting workflow for investigating muscular weakness.

References

Validation & Comparative

The Evolving Landscape of BAF Complex Inhibition: A Comparative Analysis of FHD-286 and its Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The BAF (BRG1/BRM-associated factor) chromatin remodeling complex, a critical regulator of gene expression, has emerged as a compelling target in oncology. Dysregulation of this complex is implicated in a variety of cancers, driving the development of a new class of targeted therapies. This guide provides a comparative overview of FHD-286, a first-in-class dual BRG1/BRM inhibitor, and other BAF complex inhibitors and degraders, with a focus on their mechanism of action, preclinical efficacy, and clinical development.

Introduction to BAF Complex Inhibition

The BAF complex utilizes the ATPase activity of its core subunits, SMARCA4 (BRG1) and SMARCA2 (BRM), to modulate chromatin structure and thereby control gene expression. In certain cancers, the BAF complex is co-opted to drive oncogenic gene expression programs. Inhibition of the BAF ATPases, SMARCA4 and SMARCA2, presents a therapeutic strategy to counteract this. More recently, a synthetic lethality approach has gained traction, where tumors with inactivating mutations in one ATPase subunit (e.g., SMARCA4) become dependent on the other (SMARCA2), making selective inhibition or degradation of the remaining subunit a promising therapeutic strategy.

This compound: The Pioneer Dual Inhibitor

This compound, developed by Foghorn Therapeutics, is an oral, allosteric, dual inhibitor of the SMARCA4 and SMARCA2 ATPases. It was a pioneering agent in this class, demonstrating the potential of BAF inhibition in treating hematologic malignancies and solid tumors.

Mechanism of Action of this compound

This compound binds to an allosteric site on the SMARCA4 and SMARCA2 ATPase domains, inhibiting their chromatin remodeling activity. This leads to a downstream modulation of gene expression, and in the context of acute myeloid leukemia (AML), it has been shown to promote the differentiation of leukemic cells.[1]

The Competitive Landscape: A Shift Towards Selectivity and Degradation

While this compound paved the way, the field is rapidly evolving, with a clear trend towards more selective inhibitors and targeted protein degraders. This shift is driven by the desire to exploit the synthetic lethal relationship between SMARCA4 and SMARCA2 and to potentially mitigate off-target toxicities associated with dual inhibition.

Here, we compare this compound to a selection of notable competitors in various stages of development.

Preclinical and Clinical Data Comparison

The following tables summarize the available quantitative data for this compound and its key competitors. It is important to note that this data is compiled from various sources and direct head-to-head studies are limited.

Table 1: In Vitro Potency and Selectivity of BAF Complex Inhibitors
CompoundTarget(s)MechanismAssay TypeCell LineIC50/DC50 (nM)SelectivityReference
This compound SMARCA4/SMARCA2Dual InhibitorNot SpecifiedAML cell linesPotent (specific values not consistently reported)Dual[2]
FHD-909 (LY4050784) SMARCA2Selective InhibitorCell-basedNot SpecifiedNot Specified~30-fold for BRM over BRG1[3]
ZN-7035 SMARCA2Selective InhibitorADP-GloRecombinant BRM3.3>30-fold for BRM over BRG1[4][5]
HD-10991 SMARCA2Selective InhibitorBiochemicalNot SpecifiedSingle-digit nM>30-fold for BRM over BRG1[6]
HD-11030 SMARCA2Selective InhibitorBiochemicalNot SpecifiedSingle-digit nM>30-fold for BRM over BRG1[6]
PRT3789 SMARCA2Selective DegraderHiBiTHeLaDC50: 0.72 (SMARCA2), 14 (SMARCA4)~20-fold[1][7]
PRT7732 SMARCA2Selective DegraderCell-basedNot SpecifiedDC50: low nM>1000-fold[2][8]
Cell ProliferationSMARCA4-deficient cancer cellsIC50: 5.0-50N/A[2][8]
Table 2: Summary of Clinical Trial Data
CompoundTarget(s)PhaseIndicationsKey FindingsStatusReference
This compound SMARCA4/SMARCA2Phase 1AML/MDS (NCT04891757)Myeloid differentiation and blast reductions observed, but no objective responses.[9][10] Dose-limiting toxicities including differentiation syndrome.Discontinued[9][10]
Phase 1Metastatic Uveal Melanoma (NCT04879017)1 durable partial response and 9 stable disease in 47 evaluable patients.[11] Manageable safety profile but development not pursued by Foghorn alone.Discontinued[11]
FHD-909 (LY4050784) SMARCA2Phase 1Advanced Solid Tumors with SMARCA4 alterations (NCT06561685)First patient dosed in October 2024.[4][5][12] Preclinical data shows robust anti-tumor activity in SMARCA4-mutant models.[3]Recruiting[13]
PRT3789 SMARCA2Phase 1Advanced Solid Tumors with SMARCA4 mutationsInterim data (ESMO 2024) showed 3 confirmed partial responses and 7 patients with tumor shrinkage in 26 evaluable NSCLC and esophageal cancer patients.[14][15][16] Generally well-tolerated.Ongoing[14][15][16]
PRT7732 SMARCA2Phase 1Advanced or Metastatic Solid Tumors with SMARCA4 mutation (NCT06560645)First patients enrolled in Q4 2024.[17] Preclinical data shows high selectivity and potent anti-tumor activity in SMARCA4-deficient models.[2][8][18]Recruiting[6][19][20]

Signaling Pathways and Experimental Workflows

To visualize the underlying biology and experimental approaches, the following diagrams are provided.

BAF_Complex_Signaling BAF Complex Signaling and Inhibition cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention BAF BAF Complex Chromatin Chromatin BAF->Chromatin Remodeling SMARCA4 SMARCA4 (BRG1) ATPase SMARCA4->BAF SMARCA2 SMARCA2 (BRM) ATPase SMARCA2->BAF GeneExpression Oncogenic Gene Expression Chromatin->GeneExpression Accessibility FHD286 This compound (Dual Inhibitor) FHD286->SMARCA4 Inhibits FHD286->SMARCA2 Inhibits SelectiveInhibitor Selective SMARCA2 Inhibitor (e.g., FHD-909) SelectiveInhibitor->SMARCA2 Inhibits Degrader Selective SMARCA2 Degrader (e.g., PRT3789) Degrader->SMARCA2 Degrades

Caption: BAF complex signaling and points of therapeutic intervention.

Experimental_Workflow General Experimental Workflow for BAF Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Biochemical Biochemical Assays (e.g., ADP-Glo) Potency Determine IC50/DC50 Biochemical->Potency CellBased Cell-Based Assays (e.g., CellTiter-Glo, Western Blot, TR-FRET) CellBased->Potency Selectivity Assess Selectivity (SMARCA2 vs. SMARCA4) CellBased->Selectivity Xenograft Tumor Xenograft Models (e.g., Cell line-derived, Patient-derived) Potency->Xenograft Selectivity->Xenograft Efficacy Evaluate Anti-Tumor Efficacy (Tumor Growth Inhibition) Xenograft->Efficacy Tolerability Assess Tolerability (Body weight, clinical signs) Xenograft->Tolerability Phase1 Phase 1 Clinical Trial Efficacy->Phase1 Tolerability->Phase1 Safety Determine Safety & Tolerability (MTD/RP2D) Phase1->Safety PKPD Pharmacokinetics & Pharmacodynamics Phase1->PKPD Efficacy_Clinical Preliminary Efficacy (e.g., RECIST) Phase1->Efficacy_Clinical

Caption: A generalized workflow for the preclinical and clinical evaluation of BAF complex inhibitors.

Competitive_Landscape Competitive Landscape of BAF Complex Inhibitors cluster_dual Dual SMARCA4/2 Inhibitors cluster_selective Selective SMARCA2 Inhibitors cluster_degraders Selective SMARCA2 Degraders BAF_Inhibitors BAF Complex Inhibitors FHD286 This compound (Foghorn) BAF_Inhibitors->FHD286 FHD909 FHD-909/LY4050784 (Foghorn/Lilly) BAF_Inhibitors->FHD909 ZN7035 ZN-7035 BAF_Inhibitors->ZN7035 HD10991 HD-10991 BAF_Inhibitors->HD10991 HD11030 HD-11030 BAF_Inhibitors->HD11030 PRT7732 PRT7732 (Prelude) BAF_Inhibitors->PRT7732 PRT3789 PRT3789 (Prelude) BAF_In_hibitors BAF_In_hibitors BAF_In_hibitors->PRT3789

Caption: The competitive landscape of clinical and preclinical BAF complex inhibitors.

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary or require access to full-text publications. However, based on the available information, here are generalized methodologies for key experiments.

Biochemical ATPase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures the generation of ADP, a product of the ATPase reaction.

  • Reagents: Recombinant full-length SMARCA4 or SMARCA2 protein, ATP, and the BAF inhibitor being tested.

  • Procedure:

    • The BAF inhibitor is serially diluted and incubated with the recombinant ATPase and ATP in a reaction buffer.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at 30°C).

    • The ADP-Glo™ reagent is added to terminate the ATPase reaction and deplete the remaining ATP.

    • A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

    • The luminescent signal is measured using a plate reader and is proportional to the amount of ADP generated.

  • Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value, the concentration at which 50% of the ATPase activity is inhibited.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

  • Cell Culture: Cancer cell lines of interest (e.g., SMARCA4-mutant non-small cell lung cancer lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of the BAF inhibitor or degrader.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours to 7 days).

  • Assay: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: The luminescent signal is measured and normalized to vehicle-treated controls. The data is then plotted to determine the IC50 value for cell proliferation inhibition.

Western Blot for Protein Degradation

This technique is used to detect and quantify the amount of a specific protein (e.g., SMARCA2) in a cell lysate.

  • Cell Treatment and Lysis: Cells are treated with the degrader compound for a specific time course. After treatment, cells are washed and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., anti-SMARCA2) and a loading control (e.g., anti-GAPDH). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the resulting signal is captured. The band intensity is quantified using densitometry software.

  • Data Analysis: The level of the target protein is normalized to the loading control to determine the extent of degradation.

Tumor Xenograft Models

These in vivo models are crucial for evaluating the anti-tumor efficacy and tolerability of drug candidates.

  • Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and vehicle control groups. The drug is administered orally or intravenously at various doses and schedules.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment. Tumors are then excised for pharmacodynamic analysis (e.g., target engagement or protein degradation).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Conclusion and Future Directions

The landscape of BAF complex inhibitors is rapidly advancing from the pioneering dual-inhibition approach of this compound to more refined, selective inhibitors and degraders. The clinical discontinuation of this compound for AML and uveal melanoma, despite showing signs of activity, highlights the challenges of targeting this complex, including on-target toxicities like differentiation syndrome.

The next wave of BAF-targeted therapies, exemplified by FHD-909, PRT3789, and PRT7732, leverages the principle of synthetic lethality by selectively targeting SMARCA2 in SMARCA4-mutant cancers. This approach holds the promise of a wider therapeutic window and improved safety profiles. Early clinical data for the SMARCA2-selective degrader PRT3789 are encouraging, with objective responses observed in heavily pretreated patients.

The coming years will be critical in determining the clinical viability of these selective approaches. Key questions remain regarding the optimal patient selection, the management of potential on-target toxicities, and the long-term efficacy of these agents, both as monotherapies and in combination with other anti-cancer drugs. The continued exploration of this target class offers significant hope for patients with cancers driven by BAF complex dysregulation.

References

A Comparative Analysis of Fhd-286 and Decitabine for the Treatment of Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fhd-286 and decitabine, two therapeutic agents with distinct mechanisms of action in the treatment of Acute Myeloid Leukemia (AML). We will delve into their preclinical and clinical performance, supported by experimental data, to offer a clear perspective for research and development professionals.

At a Glance: this compound vs. Decitabine

FeatureThis compoundDecitabine
Target BRG1/BRM ATPases of the BAF chromatin remodeling complexDNA Methyltransferases (DNMTs)
Mechanism of Action Inhibition of chromatin remodeling, leading to myeloid differentiation and cell cycle arrest.DNA hypomethylation, leading to re-expression of tumor suppressor genes and induction of apoptosis.
Therapeutic Approach Targeted therapy (epigenetic modulation)Epigenetic therapy (hypomethylating agent)
Administration OralIntravenous

Mechanism of Action

This compound: A Dual Inhibitor of the BAF Chromatin Remodeling Complex

This compound is a potent and selective small molecule inhibitor of the ATPase subunits of the BAF (SWI/SNF) chromatin remodeling complex, specifically targeting BRG1 (SMARCA4) and BRM (SMARCA2). In AML, the BAF complex is crucial for maintaining a stem-like, undifferentiated state in leukemic blasts. By inhibiting BRG1 and BRM, this compound disrupts the chromatin landscape, leading to the modulation of gene expression programs that drive myeloid differentiation and inhibit cell proliferation.[1] This targeted approach aims to overcome the differentiation block that is a hallmark of AML.[2] Preclinical studies have shown that this compound treatment leads to the downregulation of key hematopoietic transcription factors like c-Myc and PU.1.

Fhd_286_Mechanism cluster_nucleus Nucleus Fhd286 This compound BAF BAF Complex (BRG1/BRM) Fhd286->BAF Chromatin Chromatin BAF->Chromatin Remodels Differentiation_Genes Myeloid Differentiation Genes BAF->Differentiation_Genes Represses accessibility Undifferentiated_Genes Genes for Undifferentiated State (e.g., c-Myc, PU.1) Chromatin->Undifferentiated_Genes AML_Blast AML Blast Undifferentiated_Genes->AML_Blast Promotes proliferation & blocks differentiation Myeloid_Cell Differentiated Myeloid Cell Differentiation_Genes->Myeloid_Cell Induces differentiation Decitabine_Mechanism cluster_nucleus Nucleus Decitabine Decitabine DNMTs DNA Methyltransferases (DNMTs) Decitabine->DNMTs DNA Hypermethylated DNA Decitabine->DNA Incorporates into DNMTs->DNA Maintains Hypermethylation Hypomethylated_DNA Hypomethylated DNA DNA->Hypomethylated_DNA Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., p15INK4b) Hypomethylated_DNA->Tumor_Suppressor_Genes Allows re-expression Apoptosis_Differentiation Apoptosis & Differentiation Tumor_Suppressor_Genes->Apoptosis_Differentiation Immunophenotyping_Workflow Start Start: AML Cell Culture Treatment Treat with this compound or Decitabine Start->Treatment Harvest Harvest Cells Treatment->Harvest Wash Wash with PBS + BSA Harvest->Wash Stain Stain with anti-CD11b Antibody (e.g., FITC-conjugated) Wash->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Analyze Data: Gate on live cells, quantify % CD11b+ Acquire->Analyze End End: Differentiation Assessment Analyze->End RNAseq_Workflow Start Start: Drug-Treated AML Cells RNA_Isolation Total RNA Isolation Start->RNA_Isolation QC1 RNA Quality Control (e.g., Bioanalyzer) RNA_Isolation->QC1 Library_Prep Library Preparation: - mRNA purification - Fragmentation - cDNA synthesis - Adapter ligation QC1->Library_Prep QC2 Library Quality Control (e.g., Qubit, Bioanalyzer) Library_Prep->QC2 Sequencing High-Throughput Sequencing QC2->Sequencing Data_Analysis Bioinformatics Analysis: - Alignment - Gene expression quantification - Differential expression analysis Sequencing->Data_Analysis End End: Gene Expression Profile Data_Analysis->End CRISPR_Workflow Start Start: Cas9-expressing AML Cell Line Transduction Transduce with Pooled sgRNA Lentiviral Library Start->Transduction Selection Select for Transduced Cells (e.g., Puromycin) Transduction->Selection Treatment Treat with Drug (e.g., this compound) or Vehicle Selection->Treatment Harvest Harvest Surviving Cells Treatment->Harvest gDNA_Extraction Genomic DNA Extraction Harvest->gDNA_Extraction PCR_Amplification PCR Amplification of sgRNA Cassettes gDNA_Extraction->PCR_Amplification Sequencing High-Throughput Sequencing PCR_Amplification->Sequencing Analysis Analyze sgRNA Representation: Identify enriched or depleted sgRNAs Sequencing->Analysis End End: Identify Genetic Dependencies Analysis->End

References

A Comparative Guide to FHD-286 in Combination with Low-Dose Cytarabine for Advanced Myeloid Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational combination of FHD-286 and low-dose cytarabine (B982) (LDAC) with existing therapeutic alternatives for relapsed or refractory (R/R) acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). This document summarizes available preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways and workflows.

Introduction to this compound and Low-Dose Cytarabine

This compound is a first-in-class, orally bioavailable, allosteric small molecule inhibitor of the BRG1 (SMARCA4) and BRM (SMARCA2) ATPases.[1][2] These proteins are the catalytic subunits of the BAF (mSWI/SNF) chromatin remodeling complex, which plays a crucial role in regulating gene expression and maintaining the undifferentiated state of cancer cells.[3][4] By inhibiting BRG1 and BRM, this compound aims to induce differentiation of leukemic cells and inhibit tumor proliferation.[1][5]

Low-dose cytarabine (LDAC) is a non-intensive chemotherapy agent that has been used for decades in the treatment of AML and MDS, particularly in older patients or those unfit for intensive chemotherapy.[6] Its mechanism of action is thought to involve both cytotoxic effects through inhibition of DNA polymerase during the S-phase of the cell cycle and the induction of leukemic cell differentiation at lower concentrations.[6]

The combination of this compound and LDAC is being explored based on preclinical data suggesting potential synergistic anti-tumor activity.[5][7] A Phase 1 clinical trial (NCT04891757) is evaluating this combination in patients with advanced hematologic malignancies.[8][9] However, as of the latest updates, no clinical data for the combination arm has been publicly disclosed.

Mechanism of Action

This compound Signaling Pathway

This compound targets the BAF chromatin remodeling complex, a key regulator of gene expression. Its inhibition leads to changes in chromatin accessibility, promoting the differentiation of myeloid blasts and reducing their proliferative capacity.

FHD286_Pathway cluster_nucleus Cell Nucleus DNA DNA BAF_complex BAF Chromatin Remodeling Complex (BRG1/BRM ATPases) Oncogenes Oncogene Expression (e.g., MYC) BAF_complex->Oncogenes Activates Differentiation_Genes Myeloid Differentiation Genes (e.g., CD11b) BAF_complex->Differentiation_Genes Represses Proliferation Leukemic Cell Proliferation Oncogenes->Proliferation Differentiation Myeloid Differentiation Differentiation_Genes->Differentiation This compound This compound This compound->BAF_complex Inhibits

Caption: this compound inhibits the BAF complex, altering gene expression to suppress proliferation and promote differentiation.

Low-Dose Cytarabine Mechanism

LDAC, a nucleoside analog, is metabolized to its active triphosphate form (Ara-CTP), which inhibits DNA polymerase, primarily affecting cells in the S-phase of the cell cycle. At low concentrations, it is also thought to induce differentiation.

LDAC_Pathway cluster_cell Leukemic Cell LDAC Low-Dose Cytarabine (Ara-C) AraCTP Ara-CTP (Active Metabolite) LDAC->AraCTP Metabolized to CellDifferentiation Cell Differentiation LDAC->CellDifferentiation Induces DNAPolymerase DNA Polymerase AraCTP->DNAPolymerase Inhibits DNAReplication DNA Replication (S-Phase) DNAPolymerase->DNAReplication

Caption: LDAC inhibits DNA synthesis and can induce differentiation in leukemic cells.

Experimental Protocols

This compound-C-002 Phase 1 Trial (Combination Arm)

While specific results are not yet available, the protocol for the combination arm of the NCT04891757 study provides insight into the experimental design.[8]

  • Study Design: Open-label, non-randomized, dose-escalation study.[8]

  • Patient Population: Adults with relapsed or refractory AML or MDS.[8]

  • Intervention: this compound administered orally daily in combination with subcutaneously administered low-dose cytarabine.[8]

  • Primary Objectives: To assess the safety, tolerability, and determine the recommended Phase 2 dose (RP2D) of the combination.[8]

  • Secondary Objectives: To evaluate preliminary clinical activity, pharmacokinetics, and pharmacodynamics.[8]

This compound Monotherapy Performance

In a Phase 1 dose-escalation study (NCT04891757), this compound was evaluated as a monotherapy in 40 patients with R/R AML or MDS.[5][6]

  • Efficacy: While no objective responses were observed, this compound monotherapy led to myeloid differentiation and significant reductions in peripheral and bone marrow leukemic burden in some patients.[5][10]

  • Safety: The most common serious treatment-related adverse event was differentiation syndrome.[5][10] The 10 mg daily dose was not tolerated.[5]

Comparison with Alternative Therapies

The treatment landscape for R/R AML and MDS is evolving, with several approved therapies targeting specific patient populations. There is no single standard of care for relapsed AML, and treatment choice often depends on factors like prior therapy, mutational status, age, and fitness.[11][12]

Performance Data of Alternative Therapies
Treatment RegimenPatient PopulationOverall Response Rate (ORR)Complete Remission (CR/CRi) RateKey Reference(s)
Low-Dose Cytarabine (LDAC) Monotherapy R/R AML (elderly)20% (response rate)15% (CR)[13]
MDS32%11% (CR)[1][14]
Venetoclax (B612062) + LDAC Treatment-naïve AML (unfit for intensive chemo)54% (CR/CRi)26% (CR)[15]
Venetoclax + Azacitidine R/R AML43% (CR/CRi)-
Gilteritinib (FLT3 inhibitor) R/R FLT3-mutated AML49%21%[16]
Ivosidenib (IDH1 inhibitor) R/R IDH1-mutated AML41.9%31.8% (CR+CRh)[4]
Enasidenib (IDH2 inhibitor) R/R IDH2-mutated AML40.3%19.3% (CR)[10][17]

CRi: Complete Remission with incomplete hematologic recovery; CRh: Complete Remission with partial hematologic recovery.

Experimental Workflow: A Hypothetical Phase 2 Trial

The following diagram illustrates a potential workflow for a Phase 2 clinical trial comparing this compound + LDAC to a standard of care in R/R AML.

Experimental_Workflow Patient_Screening Patient Screening (R/R AML/MDS, ECOG PS) Randomization Randomization Patient_Screening->Randomization Arm_A Arm A: This compound + LDAC Randomization->Arm_A Arm_B Arm B: Standard of Care (e.g., Venetoclax + HMA) Randomization->Arm_B Treatment_Cycle Treatment Cycles (e.g., 28-day cycles) Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle Response_Assessment Response Assessment (Bone Marrow Biopsy, Blood Counts) Treatment_Cycle->Response_Assessment Data_Analysis Data Analysis (ORR, CR, DoR, OS, Safety) Response_Assessment->Data_Analysis Outcome Primary & Secondary Endpoints Met? Data_Analysis->Outcome

References

Fhd-286 in Solid vs. Hematologic Tumors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fhd-286, a first-in-class, orally bioavailable, allosteric dual inhibitor of the BAF complex ATPases BRG1 (SMARCA4) and BRM (SMARCA2), has been investigated in early-phase clinical trials for both solid and hematologic malignancies. This guide provides a comparative analysis of this compound's performance in these distinct oncological settings, supported by available experimental data.

Mechanism of Action

This compound targets the catalytic activity of BRG1 and BRM, essential components of the BAF (mSWI/SNF) chromatin remodeling complex. By inhibiting these ATPases, this compound modulates gene expression, leading to anti-tumor effects. In hematologic malignancies, particularly Acute Myeloid Leukemia (AML), this inhibition is designed to overcome the differentiation block characteristic of the disease, inducing myeloid differentiation. In solid tumors, the mechanism is also linked to the modulation of oncogenic gene expression programs.

cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects BAF BAF Complex BRG1_BRM BRG1/BRM (ATPases) BAF->BRG1_BRM contains Chromatin Chromatin BRG1_BRM->Chromatin remodels Gene_Expression Oncogenic Gene Expression Chromatin->Gene_Expression regulates Differentiation Differentiation (Hematologic) Gene_Expression->Differentiation Apoptosis Apoptosis/Cell Cycle Arrest (Solid Tumors) Gene_Expression->Apoptosis Fhd_286 This compound Fhd_286->BRG1_BRM inhibits

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Performance in Hematologic Malignancies (AML/MDS)

This compound has been evaluated as a monotherapy in a Phase 1 clinical trial (NCT04891757) for patients with relapsed or refractory Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS).

Efficacy

While the monotherapy trial did not demonstrate objective responses, it did show evidence of biologic activity.[1][2] Sixteen patients, comprising 15 with AML and one with MDS, achieved a best overall response of stable disease.[3][4] Furthermore, markers of myeloid differentiation, along with reductions in bone marrow and peripheral blasts, were observed in a subset of patients.[3][4]

Safety

The most significant treatment-related adverse event was differentiation syndrome (DS), reported in 10% of patients by investigators and adjudicated in 15% of patients by an independent committee.[1][2] Other common treatment-related adverse events were generally low-grade and included dry mouth and increased alanine (B10760859) aminotransferase.[2]

Performance in Solid Tumors (Metastatic Uveal Melanoma)

In the solid tumor setting, this compound was assessed in a Phase 1 dose-escalation and expansion study (NCT04879017) in patients with metastatic uveal melanoma.[5]

Efficacy

The study showed limited but notable anti-tumor activity. Among 47 evaluable patients, there was one confirmed partial response in a patient who remained on treatment for over 16 months.[6][7] Additionally, nine patients had stable disease.[6] Despite these observations, the company has decided not to further develop this compound as a monotherapy for this indication.[6]

Safety

The safety profile in uveal melanoma patients was considered manageable.[7] The most common treatment-related adverse events included dysgeusia, fatigue, increased AST, nausea/vomiting, dry mouth, and rash.[6]

Comparative Analysis

The following tables summarize the performance of this compound in both indications and compare it with relevant alternative therapies.

Table 1: this compound Performance Summary
IndicationTrial IDNObjective Response Rate (ORR)Best Overall ResponseKey Safety Signals
Relapsed/Refractory AML/MDS (Monotherapy)NCT04891757400%Stable Disease (n=16)Differentiation Syndrome (10-15%)
Metastatic Uveal Melanoma (Monotherapy)NCT04879017731.4% (1/73)1 Partial Response, 9 Stable DiseaseDysgeusia, fatigue, increased AST
Table 2: Comparison with Alternative Therapies in Relapsed/Refractory AML
TherapyMechanism of ActionPatient PopulationObjective Response Rate (CR/CRi)Median Overall Survival (OS)
This compound (Monotherapy) BRG1/BRM InhibitorR/R AML/MDS0%Not Reported
Venetoclax (B612062) + AzacitidineBCL-2 Inhibitor + Hypomethylating AgentR/R AML43%[8]Not Reported in this meta-analysis
GilteritinibFLT3 InhibitorR/R FLT3-mutated AML54%9.3 months[9]
Table 3: Comparison with Alternative Therapies in Metastatic Uveal Melanoma
TherapyMechanism of ActionPatient PopulationObjective Response Rate (ORR)Median Overall Survival (OS)
This compound (Monotherapy) BRG1/BRM InhibitorPreviously Treated1.4%Not Reported
TebentafuspBispecific T-cell Engager (gp100xCD3)Previously Untreated, HLA-A*02:01+9%21.7 months[10][11]
Darovasertib + CrizotinibPKC Inhibitor + c-MET InhibitorFirst-Line34.1%21.1 months[12][13]

Experimental Protocols

This compound in Relapsed/Refractory AML/MDS (NCT04891757)

This was a Phase 1, multicenter, open-label, dose-escalation study.[14][15]

  • Objectives : To assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of this compound monotherapy.

  • Inclusion Criteria : Patients aged ≥16 years with a confirmed diagnosis of R/R AML or R/R MDS and an ECOG performance status of 0-2.[1]

  • Treatment : this compound administered orally once daily in 28-day cycles at escalating doses.[1]

  • Assessments : Safety and tolerability were the primary endpoints. Efficacy was evaluated based on response criteria for AML and MDS. Bone marrow biopsies and aspirates were performed at baseline and at regular intervals during treatment.

cluster_workflow NCT04891757 Workflow Patient_Screening Patient Screening (R/R AML/MDS) Dose_Escalation Dose Escalation Cohorts (this compound Monotherapy) Patient_Screening->Dose_Escalation Treatment_Cycle 28-Day Treatment Cycles Dose_Escalation->Treatment_Cycle Assessments Safety & Efficacy Assessments (Bone Marrow Biopsy) Treatment_Cycle->Assessments Assessments->Treatment_Cycle Continue Treatment

Figure 2: High-level experimental workflow for the NCT04891757 trial.

This compound in Metastatic Uveal Melanoma (NCT04879017)

This was a Phase 1, multicenter, open-label, dose-escalation and expansion study.[5]

  • Objectives : To assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of this compound monotherapy.

  • Inclusion Criteria : Patients with metastatic uveal melanoma for whom standard therapy was not available, not tolerated, or had failed.

  • Treatment : this compound administered orally on a continuous daily or intermittent schedule at escalating doses.[6]

  • Assessments : Primary endpoints were adverse events and dose-limiting toxicities. Secondary endpoints included ORR, duration of response, and overall survival.[16]

Conclusion

This compound has demonstrated a manageable safety profile in both hematologic and solid tumors as a monotherapy. In relapsed/refractory AML/MDS, while objective responses were not observed, the induction of myeloid differentiation suggests a potential for combination therapies. In metastatic uveal melanoma, the limited single-agent activity has led to a halt in its development as a monotherapy for this indication. The future development of this compound will likely focus on combination strategies to enhance its therapeutic potential.

References

FHD-286: A Promising Avenue in Overcoming Chemotherapy Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FHD-286, a first-in-class, orally bioavailable small molecule inhibitor of the BRG1 and BRM subunits of the BAF chromatin remodeling complex, has demonstrated significant preclinical activity in various cancer models, particularly in acute myeloid leukemia (AML).[1][2] While comprehensive cross-resistance studies are not yet widely available, preclinical data strongly suggest that this compound may circumvent common resistance mechanisms and exhibits synergistic activity with a range of other chemotherapeutic agents. This guide provides a comparative overview of the available data on the interaction of this compound with other cancer therapies, focusing on its potential to overcome resistance and its synergistic effects.

Lack of Cross-Resistance: Emerging Evidence

Preclinical studies have provided key insights into the activity of this compound in the context of resistance to other targeted therapies. Notably, this compound has shown efficacy in AML models that have developed resistance to other classes of inhibitors, indicating a lack of cross-resistance.

Activity in Menin Inhibitor-Resistant AML

This compound has demonstrated the ability to induce significant lethality in Menin inhibitor-resistant AML cell lines.[3][2] This is a crucial finding, as resistance to Menin inhibitors is a growing clinical concern. The distinct mechanism of action of this compound, targeting the BAF complex rather than the Menin-MLL interaction, provides a strong rationale for its use in this patient population.

Efficacy in FLT3 Inhibitor-Resistant AML

Similarly, this compound has been shown to be effective against AML cells resistant to the FLT3 inhibitor quizartinib.[4][5] Resistance to FLT3 inhibitors, often driven by secondary mutations in the FLT3 gene, is a major challenge in the treatment of FLT3-mutated AML. The ability of this compound to induce cell death in these resistant models suggests it operates through a pathway independent of FLT3 signaling, offering a potential therapeutic strategy for patients who have relapsed on or are refractory to FLT3 inhibitors.

Synergistic Combinations with Standard Chemotherapies

In addition to its activity in drug-resistant models, this compound has demonstrated synergistic or additive effects when combined with several standard-of-care and emerging chemotherapies. These findings suggest that this compound could be a valuable component of combination regimens, potentially allowing for lower doses of cytotoxic agents and mitigating toxicity.

Combination PartnerCancer TypeObserved EffectReference(s)
Cytarabine Acute Myeloid Leukemia (AML)Synergistic[1][6]
Decitabine Acute Myeloid Leukemia (AML)Synergistic
Venetoclax Acute Myeloid Leukemia (AML)Synergistic
Quizartinib (FLT3 Inhibitor) Acute Myeloid Leukemia (AML)Synergistic[4][5]
Gilteritinib (FLT3 Inhibitor) Acute Myeloid Leukemia (AML)Synergistic[4]
Menin Inhibitors Acute Myeloid Leukemia (AML)Synergistic[3][2]

Experimental Protocols

The following are generalized protocols for assessing drug synergy and cell viability, based on methodologies commonly employed in the cited preclinical studies.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the dose-dependent effect of a compound on cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MOLM13, MV4-11, OCI-AML3 for AML studies) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or other chemotherapeutic agents for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values (the concentration of drug that inhibits 50% of cell growth) are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Drug Combination and Synergy Analysis

This protocol outlines the assessment of the combined effect of this compound and another chemotherapeutic agent.

  • Matrix Dosing: Cells are seeded in 96-well plates and treated with a matrix of concentrations of this compound and the combination drug.

  • Cell Viability Assessment: After the incubation period, cell viability is determined using an appropriate assay (e.g., MTT assay as described above).

  • Synergy Scoring: The interaction between the two drugs is quantified using a synergy model, such as the Bliss independence or Loewe additivity model. Synergy scores are calculated to determine if the combination is synergistic, additive, or antagonistic.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key pathways and experimental processes.

FHD286_Mechanism_of_Action cluster_BAF BAF Chromatin Remodeling Complex BRG1 BRG1 (SMARCA4) Chromatin Chromatin Accessibility BRG1->Chromatin regulates BRM BRM (SMARCA2) BRM->Chromatin regulates FHD286 This compound FHD286->BRG1 inhibits FHD286->BRM inhibits Cell_Growth Tumor Cell Proliferation and Survival FHD286->Cell_Growth inhibits Gene_Expression Oncogenic Gene Expression Chromatin->Gene_Expression controls Gene_Expression->Cell_Growth drives

This compound Mechanism of Action.

Experimental_Workflow start Start: Resistant Cell Line or Parental Cell Line step1 1. Cell Seeding (96-well plate) start->step1 step2 2. Drug Treatment (this compound +/- Other Drug) step1->step2 step3 3. Incubation (e.g., 72 hours) step2->step3 step4 4. Cell Viability Assay (e.g., MTT) step3->step4 step5 5. Data Analysis (IC50, Synergy Score) step4->step5 end End: Determine Efficacy and Interaction step5->end

General Experimental Workflow.

Synergy_vs_CrossResistance cluster_synergy Synergistic Effect cluster_crossresistance Cross-Resistance cluster_no_crossresistance No Cross-Resistance (Observed for this compound) FHD286_S This compound Combined_Effect_S Combined Effect > Sum of Individual Effects FHD286_S->Combined_Effect_S Drug_A_S Drug A Drug_A_S->Combined_Effect_S Resistance_to_A Resistance to Drug A Resistance_to_FHD286 Resistance to this compound Resistance_to_A->Resistance_to_FHD286 confers Resistance_to_B Resistance to Drug B (e.g., Menin Inhibitor) Sensitivity_to_FHD286 Sensitivity to this compound Resistance_to_B->Sensitivity_to_FHD286

Synergy vs. Cross-Resistance.

References

Predicting Response to FHD-286: A Comparative Guide to Potential Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FHD-286, a first-in-class oral inhibitor of the SWI/SNF chromatin remodeling complex ATPases BRG1 (SMARCA4) and BRM (SMARCA2), has shown preliminary anti-tumor activity in aggressive cancers such as acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), and uveal melanoma.[1][2] By inducing differentiation and inhibiting oncogenic pathways, this compound represents a novel therapeutic approach.[3][4] This guide provides a comprehensive overview of the potential biomarkers for predicting treatment response to this compound, compares them with established biomarkers for alternative therapies, and presents the supporting experimental data and methodologies.

This compound: Mechanism of Action and Rationale for Biomarker Discovery

This compound targets the catalytic activity of BRG1 and BRM, which are essential for the function of the BAF chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression, and its dysregulation is implicated in various cancers.[5][6] Inhibition of BRG1/BRM by this compound is intended to disrupt oncogenic transcriptional programs, leading to cell differentiation and apoptosis.[4][7] The clinical development of this compound in AML/MDS and uveal melanoma has been discontinued (B1498344) by Foghorn Therapeutics, who are now seeking partnerships for its further evaluation.[8][9] Nevertheless, the investigation of biomarkers for this novel mechanism of action remains a valuable pursuit for the field of precision oncology.

Potential Biomarkers for Predicting this compound Treatment Response

Several potential biomarkers have been explored in the clinical development of this compound. These fall into the categories of pharmacodynamic markers of differentiation, circulating tumor DNA (ctDNA), and peripheral blood gene expression signatures.

Pharmacodynamic Markers of Myeloid Differentiation in AML

In AML, the proposed mechanism of action of this compound involves the induction of myeloid differentiation.[3][10][11] This has led to the investigation of cell surface markers associated with myeloid cell maturation as potential pharmacodynamic and predictive biomarkers.

Table 1: Pharmacodynamic Biomarkers of Myeloid Differentiation for this compound in AML

BiomarkerMethod of DetectionChange Associated with this compound TreatmentClinical Observation
CD11b Flow CytometryUpregulation on blast cellsIncreased expression observed in patient samples.[12][13]
CD34 Flow CytometryDownregulation on blast cellsA trend toward a decrease was observed in patient bone marrow samples.[12][13]
Ki67 Flow Cytometry / IHCDownregulationPreclinical data shows decreased expression, indicating reduced proliferation.[11]
BRG1 Flow Cytometry / IHCDownregulationPreclinical data indicates a decrease in BRG1 protein levels in differentiated cells.[11]
Circulating Tumor DNA (ctDNA) in Uveal Melanoma

In patients with metastatic uveal melanoma, changes in the levels of circulating tumor DNA (ctDNA) have been evaluated as a potential predictor of response to this compound.

Table 2: ctDNA as a Predictive Biomarker for this compound in Uveal Melanoma

BiomarkerMethod of DetectionChange Associated with this compound TreatmentCorrelation with Clinical Outcome
ctDNA levels Targeted Next-Generation Sequencing (NGS)Reduction from baselineA reduction in ctDNA was shown in approximately 50% of subjects and correlated with an increased overall survival benefit.[14][15]
Peripheral Blood Gene Signature

A dose-dependent gene signature identified in peripheral blood has been proposed as a non-invasive pharmacodynamic biomarker of target engagement for this compound.[14][15] While the specific genes in this signature are proprietary to the developing company, this approach highlights the potential for using peripheral blood to monitor the biological activity of the drug.

Experimental Protocols

Detailed, publicly available protocols for the specific biomarker assays used in the this compound clinical trials are limited. However, based on standard laboratory procedures, the following provides a general overview of the methodologies.

Flow Cytometry for Myeloid Differentiation Markers
  • Objective: To quantify the expression of cell surface markers (CD11b, CD34) and intracellular proteins (Ki67, BRG1) on leukemic blast cells from patient bone marrow or peripheral blood.

  • Methodology:

    • Sample Preparation: Mononuclear cells are isolated from bone marrow aspirates or peripheral blood using density gradient centrifugation.

    • Antibody Staining: Cells are incubated with a cocktail of fluorescently-labeled monoclonal antibodies specific for the markers of interest. A typical panel for AML analysis would include antibodies against CD45 to identify the blast gate, as well as CD34, CD11b, and other lineage markers.[4][16][17][18] For intracellular targets like Ki67 and BRG1, cells are fixed and permeabilized before antibody incubation.

    • Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

    • Data Analysis: The percentage of positive cells and the mean fluorescence intensity (MFI) for each marker are quantified on the gated blast population.

Targeted Next-Generation Sequencing (NGS) for ctDNA Analysis
  • Objective: To detect and quantify tumor-specific mutations in cell-free DNA isolated from patient plasma.

  • Methodology:

    • Plasma Isolation: Whole blood is collected in specialized tubes to stabilize cell-free DNA, and plasma is separated by centrifugation.

    • ctDNA Extraction: Cell-free DNA is extracted from the plasma using a dedicated kit.

    • Library Preparation: A targeted NGS panel is used to enrich for specific genes of interest. For uveal melanoma, such a panel would typically include genes frequently mutated in this disease, such as GNAQ, GNA11, BAP1, SF3B1, and EIF1AX.[7][9][11][19][20]

    • Sequencing: The prepared library is sequenced on a high-throughput NGS platform.

    • Bioinformatic Analysis: Sequencing data is analyzed to identify and quantify the variant allele frequency (VAF) of tumor-specific mutations.

Comparison with Biomarkers for Alternative Therapies

To provide context for the potential utility of this compound biomarkers, it is essential to compare them with the well-established predictive biomarkers for other targeted therapies in AML and uveal melanoma.

Acute Myeloid Leukemia (AML)

FLT3 Inhibitors (e.g., Gilteritinib (B612023), Midostaurin)

  • Predictive Biomarker: Mutations in the FLT3 gene, specifically internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations (e.g., D835).[1][3][21][22]

  • Clinical Utility: The presence of a FLT3 mutation is a prerequisite for treatment with FLT3 inhibitors. Response rates are significantly higher in patients with these mutations. For instance, in the ADMIRAL trial, gilteritinib demonstrated significantly longer overall survival compared to salvage chemotherapy in patients with relapsed/refractory FLT3-mutated AML.[3]

IDH1/2 Inhibitors (e.g., Ivosidenib, Enasidenib)

  • Predictive Biomarker: Mutations in the IDH1 or IDH2 genes.[2][23][24][25][26]

  • Clinical Utility: These inhibitors are approved for AML patients with a corresponding IDH1 or IDH2 mutation. The presence of the mutation is a strong predictor of response.

Table 3: Comparison of Predictive Biomarkers in AML

TherapyBiomarkerMethod of DetectionTypical Response Rate in Biomarker-Positive Population (Relapsed/Refractory)
This compound Myeloid differentiation markers (e.g., ↑CD11b), Genetic background (enhancer-driven genotypes)[12]Flow Cytometry, GenomicsNo objective responses were observed with monotherapy in the Phase 1 study, though signs of anti-leukemic activity were present.[12]
Gilteritinib FLT3-ITD or FLT3-TKD mutationsPCR, NGS44% complete remission (CR) rate in real-world setting.[1]
Ivosidenib IDH1 mutationsPCR, NGSOverall response rate of 39.1% in a Phase 1 study.[2]
Enasidenib (B560146) IDH2 mutationsPCR, NGSOverall response rate of 40.3% in a Phase 1/2 study.[2]
Uveal Melanoma

PRAME (PReferentially expressed Antigen in MElanoma)

  • Prognostic Biomarker: High expression of PRAME mRNA is associated with an increased risk of metastasis in Class 1 uveal melanomas.[10][27][28][29][30]

  • Clinical Utility: PRAME expression can help stratify patients with Class 1 tumors into low and intermediate metastatic risk groups, potentially guiding surveillance intensity and eligibility for adjuvant therapy clinical trials.[29] The 5-year actuarial rate of metastasis was 0% for Class 1/PRAME-negative tumors versus 38% for Class 1/PRAME-positive tumors.[27][29]

ctDNA

  • Prognostic and Monitoring Biomarker: The presence and quantity of ctDNA at baseline and changes during therapy are associated with prognosis and treatment response for various systemic therapies.[11][31][32][33]

  • Clinical Utility: Monitoring ctDNA can provide an early indication of treatment efficacy or failure, often preceding radiographic changes.[11]

Table 4: Comparison of Biomarkers in Uveal Melanoma

Therapy/PrognosisBiomarkerMethod of DetectionClinical Utility
This compound Reduction in ctDNA levelsTargeted NGSCorrelated with increased overall survival in a Phase 1 study.[14][15]
Prognosis PRAME expressionqPCR, IHCStratifies metastatic risk in Class 1 tumors.[27][29]
Systemic Therapies (General) ctDNA levelsddPCR, NGSBaseline levels correlate with tumor burden; on-treatment changes predict response.[11][31]

Signaling Pathways and Experimental Workflows

FHD_286_Signaling_Pathway cluster_nucleus Nucleus DNA DNA BAF_complex BAF Complex (BRG1/BRM) Differentiation_Genes Differentiation Gene Expression BAF_complex->Differentiation_Genes Represses Oncogenic_TFs Oncogenic Transcription Factors Leukemic_Genes Leukemic Gene Expression Apoptosis Apoptosis Leukemic_Genes->Apoptosis Differentiation Myeloid Differentiation Differentiation_Genes->Differentiation FHD_286 This compound FHD_286->BAF_complex Inhibition

Biomarker_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Patient_Sample Patient Sample (Blood/Bone Marrow/Tumor) Assay Biomarker Assay (Flow Cytometry/NGS) Patient_Sample->Assay Data_Analysis Data Analysis Assay->Data_Analysis Correlation Correlate Biomarker with Clinical Outcome Data_Analysis->Correlation Statistical_Analysis Statistical Analysis Correlation->Statistical_Analysis Clinical_Utility Establish Clinical Utility Statistical_Analysis->Clinical_Utility

Biomarker_Comparison Predictive_Biomarker Predictive Biomarker Treatment_Decision Informs Treatment Decision Predictive_Biomarker->Treatment_Decision Prognostic_Biomarker Prognostic Biomarker Disease_Outcome Predicts Disease Outcome (Independent of Tx) Prognostic_Biomarker->Disease_Outcome Pharmacodynamic_Biomarker Pharmacodynamic Biomarker Drug_Activity Measures Drug's Biological Effect Pharmacodynamic_Biomarker->Drug_Activity

Conclusion

The development of this compound has provided valuable insights into the therapeutic potential of targeting the SWI/SNF complex and has highlighted several promising avenues for biomarker discovery. While the clinical development of this compound monotherapy has been halted, the exploration of pharmacodynamic markers of differentiation in AML, ctDNA dynamics in uveal melanoma, and peripheral blood gene signatures as indicators of target engagement lays a foundation for future studies of BRG1/BRM inhibitors, either as monotherapy or in combination.

A direct comparison with the established, highly predictive biomarkers for FLT3 and IDH1/2 inhibitors in AML underscores the need for further validation of the candidate biomarkers for this compound. For any future clinical development, a prospective validation of these biomarkers to establish a clear correlation with clinical benefit will be paramount. The use of ctDNA and gene expression profiling, as explored for this compound, aligns with the broader trends in precision oncology and holds promise for guiding the development of novel targeted therapies.

References

FHD-286 Demonstrates Potent Anti-Leukemic Activity in Preclinical Models of Relapsed and Refractory Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, MA – Preclinical data on the novel, orally bioavailable, dual BRG1/BRM inhibitor FHD-286 reveal significant efficacy in various in vitro and in vivo models of relapsed or refractory acute myeloid leukemia (AML). Studies demonstrate that this compound induces differentiation and inhibits tumor growth, both as a monotherapy and in combination with existing standard-of-care agents, offering a promising new therapeutic avenue for this challenging patient population.

This compound is a first-in-class small molecule that targets the ATPases of the BAF chromatin remodeling complexes, SMARCA4 (BRG1) and SMARCA2 (BRM).[1][2] In AML, these complexes are crucial for maintaining a stem-like, undifferentiated state in blast cells.[1][2] By inhibiting BRG1 and BRM, this compound effectively disrupts this process, leading to myeloid differentiation and a reduction in leukemic burden.[3][4]

Monotherapy Efficacy in Patient-Derived Xenograft Models

In a patient-derived xenograft (PDX) model of AML with MLL rearrangement (MLLr), treatment with this compound as a single agent resulted in a significant reduction in AML burden and improved overall survival compared to vehicle control.[4][5] These findings highlight the potential of this compound as a standalone therapy in genetically defined AML subtypes.

Superior Efficacy in Combination Therapies

Preclinical studies have consistently shown that the anti-leukemic activity of this compound is enhanced when combined with other anti-AML agents. This synergistic effect has been observed with FLT3 inhibitors, BCL-2 inhibitors, and hypomethylating agents.

Combination with FLT3 Inhibitors in FLT3-Mutated AML

In preclinical models of AML harboring FLT3 mutations, the combination of this compound with the FLT3 inhibitor gilteritinib (B612023) demonstrated superior efficacy in reducing leukemia burden and improving survival compared to either agent alone.[6] This suggests a potent synergy in targeting two distinct oncogenic pathways in this common AML subtype.

Combination with Venetoclax (B612062) and Decitabine (B1684300)

Co-treatment of this compound with the BCL-2 inhibitor venetoclax or the hypomethylating agent decitabine also resulted in synergistic lethality in AML cell lines and PDX models.[5] In a PDX model of MLLr AML, the combination of this compound with either venetoclax or decitabine significantly reduced AML burden and improved survival compared to monotherapy.[5]

Quantitative Comparison of this compound Efficacy in Preclinical Models

The following tables summarize the quantitative data from key preclinical studies, comparing the efficacy of this compound as a monotherapy and in combination with other agents.

In Vivo Efficacy of this compound Monotherapy in AML PDX Model
Model PDX model of MLLr AML
Treatment This compound (oral gavage)
Outcome - Significantly reduced AML burden compared to vehicle control.- Improved overall survival compared to vehicle control.[4][5]
In Vivo Efficacy of this compound Combination Therapy in AML PDX Models
Model Combination Agent This compound + Combination Agent Outcome Reference
PDX model of mtNPM1 + FLT3-ITD + FLT3-D835Y AMLGilteritinib- Significantly superior reduction in leukemia burden compared to either agent alone (p < 0.01).- Significantly improved survival compared to either agent alone (p < 0.01).[6]
PDX model of MLLr AMLVenetoclax- Significantly reduced AML burden compared to each drug alone. - Improved survival compared to each drug alone.[5]
PDX model of MLLr AMLDecitabine- Significantly reduced AML burden compared to each drug alone. - Improved survival compared to each drug alone.[5]
PDX model of MLLr AMLOTX015 (BET inhibitor)- Significantly reduced AML burden compared to each drug alone. - Improved survival compared to each drug alone.[5]
PDX model of mtNPM1 + FLT3-ITD AMLSNDX-5613 (Menin inhibitor)- Significantly more effective in reducing AML burden and improving overall survival than each drug alone.[5]

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment

Primary AML patient specimens, including those with MLL rearrangements, are obtained with informed consent.[7][8] Viable cells (typically >1 x 10^6) are injected intravenously into immunodeficient mice (e.g., NSG or NSG-SGM3).[7][9] Engraftment of human leukemic cells is monitored by flow cytometry for human CD45+ cells in the peripheral blood, typically starting 3-4 weeks post-implantation.[7][10] Bone marrow is harvested when engraftment reaches a predetermined level or upon signs of disease.[7]

In Vivo Efficacy Studies

Once tumors are established in xenograft models, mice are randomized into treatment and control groups. This compound is typically administered via oral gavage.[4][5] Comparator agents like gilteritinib, venetoclax, and decitabine are administered according to established protocols.[5][6] Tumor burden is monitored using methods such as bioluminescent imaging for luciferase-transduced cells or flow cytometry of peripheral blood and bone marrow.[3][6] Survival is monitored and recorded, with endpoints determined by tumor burden or animal health.[5][6]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in AML and a typical experimental workflow for evaluating its efficacy in a PDX model.

FHD286_Mechanism cluster_nucleus Nucleus cluster_cell_fate Cellular Outcome This compound This compound BAF_Complex BAF Complex (BRG1/BRM) This compound->BAF_Complex Inhibits ATPase activity Chromatin Chromatin BAF_Complex->Chromatin Remodels for accessibility Differentiation_Genes Myeloid Differentiation Genes BAF_Complex->Differentiation_Genes Represses Oncogenic_Transcription Oncogenic Gene Transcription Chromatin->Oncogenic_Transcription Promotes AML_Blast AML Blast Cell Oncogenic_Transcription->AML_Blast Maintains undifferentiated state Differentiation Myeloid Differentiation Differentiation_Genes->Differentiation Induces Apoptosis Apoptosis Differentiation->Apoptosis Leads to

Caption: this compound inhibits the BRG1/BRM ATPases of the BAF complex, altering chromatin remodeling.

Experimental_Workflow Patient_Sample Relapsed/Refractory AML Patient Sample Cell_Isolation Isolate Mononuclear Cells Patient_Sample->Cell_Isolation Xenotransplantation Intravenous Injection into Immunodeficient Mice (NSG) Cell_Isolation->Xenotransplantation Engraftment_Monitoring Monitor Human CD45+ Cells in Peripheral Blood Xenotransplantation->Engraftment_Monitoring Randomization Randomize Engrafted Mice into Treatment Groups Engraftment_Monitoring->Randomization Treatment Administer Vehicle, this compound, Comparator, or Combination Randomization->Treatment Tumor_Burden_Assessment Monitor Tumor Burden (Bioluminescence/FACS) Treatment->Tumor_Burden_Assessment Survival_Analysis Monitor Survival Treatment->Survival_Analysis Data_Analysis Analyze and Compare Efficacy Outcomes Tumor_Burden_Assessment->Data_Analysis Survival_Analysis->Data_Analysis

Caption: Workflow for evaluating this compound efficacy in AML PDX models.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of FHD-286

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Advisory for Laboratory Personnel: As of December 2025, a specific Safety Data Sheet (SDS) detailing the disposal procedures for FHD-286 is not publicly available. This is a common circumstance for novel research compounds. Therefore, researchers, scientists, and drug development professionals must handle and dispose of this compound as a potentially hazardous chemical with unknown toxicity. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance that complies with local, state, and federal regulations.[1][2][3]

This document provides a procedural framework for the safe disposal of this compound, based on established best practices for the handling of uncharacterized small molecule inhibitors in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, a thorough risk assessment should be conducted. The following general safety measures are mandatory when handling this compound:

  • Personal Protective Equipment (PPE): A comprehensive PPE protocol is essential. This includes, but is not limited to, safety goggles, a flame-retardant lab coat, and chemically resistant gloves.[1][4]

  • Ventilation: All handling of this compound, especially of the solid compound, should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1][4]

  • Spill Management: In the event of a spill, it should be treated as a significant incident. Evacuate the immediate area and notify your laboratory supervisor and EHS department. Follow their established procedures for hazardous chemical spills.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of a novel compound like this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical or its contaminated materials be disposed of in the regular trash or down the drain.[1][5][6]

1. Waste Segregation and Collection:

Proper segregation of waste is the first critical step to ensure safe disposal and to prevent dangerous chemical reactions.[1][7]

  • Solid Waste:

    • Collect all materials contaminated with this compound, such as unused solid compound, pipette tips, gloves, weighing papers, and contaminated labware, in a designated hazardous waste container for solids.[1][8]

    • This container must be clearly labeled and kept sealed when not in use.[1]

  • Liquid Waste:

    • All solutions containing this compound, including stock solutions, experimental solutions, and the initial rinsate from "empty" containers, must be collected in a designated, leak-proof hazardous waste container.[1][8]

    • The container material must be compatible with the solvents used (e.g., glass or high-density polyethylene (B3416737) for organic solvents).[2]

    • Segregate liquid waste based on the solvent composition. For example, halogenated and non-halogenated solvent waste should be collected in separate containers.[8]

2. Container Labeling and Storage:

Accurate and clear labeling is a regulatory requirement and crucial for safety.

  • All hazardous waste containers must be labeled with the words "Hazardous Waste."[2][5]

  • The label must include the full chemical name "this compound" and any other chemical constituents, including solvents and their approximate concentrations.[2][8]

  • Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][2]

  • Ensure that incompatible waste types are stored separately.[5][7]

3. Decontamination and Disposal of Empty Containers:

  • Glassware and equipment that have been in contact with this compound must be decontaminated. A standard procedure involves rinsing the equipment with a suitable solvent, with the rinsate being collected as hazardous liquid waste. This should be followed by a standard washing procedure with laboratory detergent and water.[4][8]

  • Empty containers that previously held this compound should be triple-rinsed with an appropriate solvent. The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[5][6][8] After thorough rinsing and air-drying, and with the label defaced, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[5][6]

4. Arranging for Waste Disposal:

  • Once a waste container is full, or if it has been in storage for a period approaching your institution's limit (often 12 months), contact your EHS department to arrange for a waste pickup.[5][9]

  • EHS will then manage the transportation and final disposal of the waste, which is typically incineration at a permitted facility.[10][11]

Data Presentation

The following table summarizes the key information for the proper disposal of this compound.

Waste Type Container Requirements Labeling Requirements Disposal Procedure
Solid this compound Waste Leak-proof, sealed container for solids."Hazardous Waste," "this compound," and other solid components.Collect all contaminated solids. Store in a designated SAA. Arrange for pickup by EHS.[1][2]
Liquid this compound Waste Chemically compatible, sealed container for liquids."Hazardous Waste," "this compound," all solvents, and approximate concentrations.Collect all solutions containing this compound. Segregate by solvent type. Store in a designated SAA. Arrange for pickup by EHS.[1][8]
Contaminated Sharps Designated, puncture-resistant sharps container."Hazardous Waste," "Chemically Contaminated Sharps," "this compound."Place all contaminated needles, syringes, etc., in the sharps container. Do not recap needles. Arrange for pickup by EHS.[4]
Empty Containers N/ADeface or remove original label after decontamination.Triple-rinse with a suitable solvent. Collect all rinsate as hazardous liquid waste. Dispose of the container as regular lab waste per institutional policy.[5][6][8]

Experimental Protocols

As this document pertains to the disposal of this compound, detailed experimental protocols for its use are not applicable. The primary "protocol" is the step-by-step disposal procedure outlined above. The key experimental step in the disposal process is the triple-rinsing of empty containers, for which the methodology is as follows:

Protocol for Triple-Rinsing Empty this compound Containers:

  • Select a solvent that is known to readily dissolve this compound and is compatible with your liquid hazardous waste stream.

  • Add a small amount of the solvent to the empty container, ensuring to wet all interior surfaces.

  • Securely cap and agitate the container to ensure the solvent comes into contact with all residual this compound.

  • Empty the rinsate into the designated hazardous liquid waste container.

  • Repeat steps 2-4 two more times for a total of three rinses.

  • Allow the container to air dry completely in a well-ventilated area before disposing of it as non-hazardous waste.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

FHD286_Disposal_Workflow cluster_generation Waste Generation cluster_processing Waste Processing & Segregation cluster_disposal Final Disposal Pathway start This compound in Use solid_waste Solid Waste (gloves, tips, etc.) start->solid_waste Contamination liquid_waste Liquid Waste (solutions, rinsate) start->liquid_waste Unused/Waste Solution empty_container Empty Container start->empty_container Use is Complete collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid decontaminate Triple-Rinse Container empty_container->decontaminate saa Store in Satellite Accumulation Area (SAA) collect_solid->saa collect_liquid->saa decontaminate->collect_liquid Collect Rinsate non_haz Non-Hazardous Lab Waste decontaminate->non_haz Dispose of Clean Container ehs_pickup Arrange EHS Pickup saa->ehs_pickup incineration Incineration ehs_pickup->incineration

Caption: Workflow for the safe disposal of this compound and associated waste.

References

Essential Safety and Logistical Information for Handling Fhd-286

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Fhd-286 is not publicly available. This guide is based on general safety protocols for handling potent, small-molecule research compounds in a laboratory setting. Researchers must consult the specific SDS provided by the manufacturer for the exact compound being used and perform a risk assessment before handling. This compound is described as a highly potent inhibitor and should be handled with care, assuming it may be harmful by inhalation, ingestion, or skin absorption.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure to potent research compounds like this compound. The level of PPE should be determined by a thorough risk assessment considering the quantity of the compound, its physical form (e.g., powder, liquid), and the specific laboratory procedure.[1]

ActivityRecommended PPERationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1]
Solution Preparation - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills exists. Engineering controls like a fume hood are the primary means of protection.[1]
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate gloves for the solvent and compoundFocus on preventing skin contact and eye exposure. The specific procedure will dictate the necessary level of containment.[1]

Experimental Protocols for Safe Handling

Adherence to strict protocols is necessary to ensure the safety of laboratory personnel and the integrity of the research.

1. Preparation of the Work Area:

  • Ensure that the chemical fume hood is certified and functioning correctly.

  • Decontaminate all work surfaces before and after handling the compound.

  • Prepare a spill kit and ensure it is readily accessible.

  • Restrict access to the handling area to authorized personnel only.[2]

2. Weighing the Compound:

  • Whenever possible, handle this compound as a solution rather than a powder to minimize the risk of aerosolization.

  • If handling the powder is necessary, do so within a containment device such as a ventilated balance enclosure or a glove box.

  • Use dedicated utensils (spatulas, weigh boats) for handling the compound. These should be decontaminated after use or disposed of as hazardous waste.

3. Preparing Solutions:

  • All solution preparation should be performed in a certified chemical fume hood.

  • Add the solvent to the powdered compound slowly to avoid splashing.

  • Ensure containers are clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.

4. Decontamination and Cleaning:

  • All surfaces and equipment that may have come into contact with this compound should be decontaminated. The appropriate deactivating solution will depend on the chemical properties of the compound and should be determined before work begins.

  • Follow a strict doffing procedure for PPE to avoid cross-contamination.[1]

Disposal Plan

The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.

  • Unused/Expired Compound: Do not dispose of down the drain or in regular trash.[1] Collect in a clearly labeled, sealed container and dispose of through a certified hazardous waste vendor.[1]

  • Contaminated Labware (e.g., vials, pipette tips): Collect in a designated, puncture-resistant, and sealed container. Label as "Hazardous Waste" with the name of the compound.[1]

  • Contaminated PPE (e.g., gloves, lab coat): Carefully doff PPE to avoid self-contamination. Place in a sealed bag or container labeled as hazardous waste.[1]

  • Waste Management: All waste must be handled in accordance with local, state, and federal regulations for hazardous waste.[3] Arrange for pickup and disposal by a certified hazardous waste contractor.[1]

Workflow for Safe Handling of this compound

Fhd286_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood, Spill Kit) don_ppe Don Appropriate PPE prep_area->don_ppe Proceed when ready weigh Weigh Compound (in containment) don_ppe->weigh Enter handling area dissolve Prepare Solution (in fume hood) weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Equipment & Work Surfaces experiment->decontaminate Post-experiment doff_ppe Doff PPE Correctly decontaminate->doff_ppe segregate_waste Segregate & Label Waste doff_ppe->segregate_waste dispose Dispose via Certified Vendor segregate_waste->dispose

Caption: General workflow for the safe handling of a potent research compound like this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.